4-(3,5-Dimethylphenoxy)piperidine
Descripción
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
4-(3,5-dimethylphenoxy)piperidine |
InChI |
InChI=1S/C13H19NO/c1-10-7-11(2)9-13(8-10)15-12-3-5-14-6-4-12/h7-9,12,14H,3-6H2,1-2H3 |
Clave InChI |
WEGOTGQNSCWPEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2CCNCC2)C |
Origen del producto |
United States |
Synthesis and Mechanistic Evaluation of 4-(3,5-Dimethylphenoxy)piperidine: A Technical Guide
Executive Summary
The compound 4-(3,5-Dimethylphenoxy)piperidine (CAS: 308831-00-7, MW: 205.3 g/mol ) is a sterically hindered, lipophilic aryl ether that serves as a critical structural motif in modern drug discovery and medicinal chemistry. Synthesizing this molecule requires a highly selective etherification strategy that suppresses competing elimination reactions commonly associated with secondary cyclic alcohols. This whitepaper details the optimal synthetic route, providing mechanistic causality, comparative data, and self-validating experimental protocols designed for high-yield isolation.
Retrosynthetic Strategy & Pathway Selection
The construction of the C(sp3)−O−C(sp2) ether linkage in 4-(3,5-dimethylphenoxy)piperidine can theoretically be approached via two classical pathways: the Williamson ether synthesis and the Mitsunobu reaction.
While the Williamson ether synthesis is a foundational method for generating aryl ethers[1], applying it to secondary cyclic systems like piperidine presents significant chemoselectivity challenges. Converting N-Boc-4-hydroxypiperidine into a mesylate or tosylate and subjecting it to a nucleophilic phenoxide under basic, heated conditions frequently triggers an E2 elimination, yielding the undesired N-Boc-1,2,3,6-tetrahydropyridine.
To circumvent this, the Mitsunobu reaction is the preferred methodology[2]. By utilizing mild, near-ambient conditions, the Mitsunobu protocol activates the secondary alcohol in situ and drives an SN2 displacement without the need for strong bases, thereby preserving the integrity of the piperidine ring.
Quantitative Comparison of Etherification Strategies
The following table summarizes the causal data driving the selection of the Mitsunobu pathway over the Williamson approach for this specific scaffold.
| Parameter | Mitsunobu Reaction (Selected) | Williamson Ether Synthesis (Rejected) |
| Reagent System | PPh 3 , DIAD, THF | NaH or K 2 CO 3 , DMF |
| Substrate Requirement | Free Alcohol (N-Boc-4-hydroxypiperidine) | Activated Leaving Group (e.g., Mesylate) |
| Reaction Temperature | 0 °C to Room Temperature | 60 °C to 100 °C |
| Primary Side-Reaction Risk | Triphenylphosphine oxide (TPPO) generation | E2 Elimination (Tetrahydropyridine formation) |
| Expected Yield | 75% - 90% | 40% - 60% |
Mechanistic Causality & Synthetic Workflow
The synthesis is a two-step process: (1) Mitsunobu etherification to form the protected intermediate, followed by (2) acidic deprotection of the tert-butyloxycarbonyl (Boc) group.
Fig 1. Retrosynthetic and forward pathway for 4-(3,5-Dimethylphenoxy)piperidine.
The "Why" Behind the Mitsunobu Mechanism
The success of the Mitsunobu reaction relies on the precise orchestration of redox chemistry. Triphenylphosphine (PPh 3 ) and Diisopropyl azodicarboxylate (DIAD) react to form a zwitterionic betaine intermediate. The relatively low pKa of 3,5-dimethylphenol allows it to protonate this betaine, generating a highly electrophilic phosphonium species that activates the C4-hydroxyl group of the piperidine. The resulting phenoxide then executes a clean SN2 attack. Because 4-hydroxypiperidine is a symmetrical molecule, the stereochemical inversion inherent to the SN2 mechanism is inconsequential here, making it an ideal substrate[2].
Fig 2. Validated operational workflow for the Mitsunobu etherification.
Self-Validating Experimental Protocols
Protocol A: Synthesis of tert-Butyl 4-(3,5-dimethylphenoxy)piperidine-1-carboxylate
Causality Note: DIAD is added dropwise at 0 °C to control the highly exothermic formation of the betaine intermediate, preventing the thermal degradation of the azodicarboxylate reagent[2].
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve N-Boc-4-hydroxypiperidine (1.0 eq., 10.0 mmol) and 3,5-dimethylphenol (1.2 eq., 12.0 mmol) in anhydrous THF (0.2 M, 50 mL).
-
Phosphine Addition: Add Triphenylphosphine (PPh 3 , 1.5 eq., 15.0 mmol) to the solution and stir until fully dissolved[2].
-
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq., 15.0 mmol) dropwise via a syringe pump over 20 minutes[2]. The solution will transition to a pale yellow color.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The self-validating endpoint is the complete consumption of the N-Boc-4-hydroxypiperidine spot (stains dark blue with phosphomolybdic acid) and the appearance of a new, higher R f UV-active spot.
-
Workup & TPPO Removal: Concentrate the THF under reduced pressure. To precipitate the triphenylphosphine oxide (TPPO) byproduct, resuspend the crude oil in cold diethyl ether/hexanes (1:2). Filter the white crystalline TPPO solid through a Celite pad. Concentrate the filtrate and purify via silica gel chromatography to yield the pure intermediate.
Protocol B: Boc-Deprotection to Yield 4-(3,5-Dimethylphenoxy)piperidine
Causality Note: 3,5-Dimethylphenoxy is a highly electron-rich aromatic ring. During Boc deprotection with Trifluoroacetic acid (TFA), the liberated tert-butyl carbocation can undergo an undesired Friedel-Crafts alkylation onto the phenol ring. To prevent this, Triisopropylsilane (TIPS) is introduced as a highly reactive carbocation scavenger.
-
Preparation: Dissolve the purified N-Boc-4-(3,5-dimethylphenoxy)piperidine (1.0 eq., 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL).
-
Scavenger Addition: Add Triisopropylsilane (TIPS, 2.0 eq., 10.0 mmol) to the solution.
-
Deprotection: Cool the mixture to 0 °C. Slowly add Trifluoroacetic acid (TFA, 10 mL).
-
Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.
-
Validation: Evaporate a 0.1 mL aliquot and analyze via LC-MS. The mass spectrum should show the complete disappearance of the [M+H]+ 306 peak and the emergence of the target[M+H]+ 206 peak.
-
Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA. Dissolve the residue in DCM and wash with 1M NaOH to neutralize the TFA salt, extracting the free base. Dry the organic layer over Na 2 SO 4 , filter, and concentrate to afford 4-(3,5-dimethylphenoxy)piperidine. If the hydrochloride salt is desired, treat the free base with 4M HCl in dioxane and precipitate with cold diethyl ether.
References
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En Route to Developing Phenols as Sustainable Coupling Partners via Dearomatization–Rearomatization Processes Source: Accounts of Chemical Research (ACS) URL:[Link]
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mechanism of action of 4-(3,5-Dimethylphenoxy)piperidine
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(3,5-Dimethylphenoxy)piperidine
Introduction
4-(3,5-Dimethylphenoxy)piperidine is a novel chemical entity with a structure suggestive of potential psychoactivity. The piperidine moiety is a common scaffold in a multitude of centrally active pharmaceuticals, while the phenoxy group is also present in various compounds that interact with neuronal receptors and transporters. To date, the remains uncharacterized. This guide presents a systematic and experimentally robust strategy for the comprehensive elucidation of its pharmacological profile, with a primary focus on its potential interaction with monoamine transporters. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds.
Hypothesized Primary Molecular Targets: The Monoamine Transporters
The structural resemblance of 4-(3,5-Dimethylphenoxy)piperidine to known monoamine reuptake inhibitors warrants a focused initial investigation into its interaction with the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs.[1] Our initial hypothesis is that 4-(3,5-Dimethylphenoxy)piperidine may act as an inhibitor of one or more of these transporters.
Phase 1: In Vitro Characterization of Transporter Interaction
The primary objective of this phase is to determine if 4-(3,5-Dimethylphenoxy)piperidine directly binds to and functionally inhibits SERT, DAT, and NET. This will be achieved through a combination of radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays: Assessing Affinity for Monoamine Transporters
Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor or transporter.[1] These assays measure the displacement of a radiolabeled ligand with known high affinity and specificity for the target by the unlabeled test compound. The outcome of this assay is the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the transporters at equilibrium. A lower Ki value indicates a higher binding affinity.
This protocol is adapted from established methodologies for characterizing DAT inhibitors.[2]
-
Membrane Preparation:
-
Utilize cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
Homogenize the cells in an ice-cold buffer and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[2]
-
Pellet the cell membranes from the supernatant by centrifuging at 40,000 x g for 30 minutes at 4°C.[2]
-
Resuspend the membrane pellet in a fresh binding buffer and determine the protein concentration using a standard method like the BCA assay.[2][3]
-
-
Assay Setup (96-well plate format):
-
Total Binding: To triplicate wells, add 50 µL of binding buffer.
-
Non-specific Binding: To triplicate wells, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to determine binding that is not specific to the transporter.[2]
-
Test Compound: Add 50 µL of varying concentrations of 4-(3,5-Dimethylphenoxy)piperidine (e.g., from 0.1 nM to 10 µM) to the remaining wells.
-
Radioligand: Add 50 µL of [3H]WIN 35,428 (a radiolabeled cocaine analog that binds to DAT) at a final concentration of 1-2 nM to all wells.[2]
-
Membrane Addition: Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (20-50 µg of protein) to each well.[2]
-
-
Incubation and Termination:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[2]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.[4][5]
-
-
Quantification and Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Similar protocols would be employed for SERT and NET, using [3H]Imipramine and [3H]Nisoxetine as the respective radioligands.[4][5]
Neurotransmitter Uptake Inhibition Assays: Assessing Functional Activity
While binding assays reveal affinity, uptake assays measure the functional consequence of that binding – the inhibition of the transporter's ability to clear neurotransmitters from the extracellular space.[6] These assays can be performed using radiolabeled neurotransmitters or fluorescent substrates.[7][8]
This protocol provides a method to determine the potency of 4-(3,5-Dimethylphenoxy)piperidine in inhibiting dopamine uptake into cells expressing DAT.[2]
-
Cell Culture:
-
Plate cells stably expressing hDAT (e.g., HEK-hDAT) in a 96-well plate and grow to confluence.[7]
-
-
Assay Procedure:
-
On the day of the experiment, wash the cells with a pre-warmed uptake buffer.[2]
-
Add 100 µL of uptake buffer containing varying concentrations of 4-(3,5-Dimethylphenoxy)piperidine to the wells.
-
For control wells (representing 100% uptake), add buffer without the test compound.
-
For determining non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine (10 µM).[2]
-
Pre-incubate the plate at 37°C for 10-20 minutes.[2]
-
-
Uptake Initiation and Termination:
-
Quantification and Data Analysis:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).[2]
-
Transfer the lysate to scintillation vials and quantify the radioactivity.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value, which is the concentration of 4-(3,5-Dimethylphenoxy)piperidine that causes 50% inhibition of dopamine uptake.
-
Analogous assays would be performed for SERT and NET using [3H]Serotonin and [3H]Norepinephrine, respectively.
Data Presentation: Hypothetical In Vitro Results
| Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| SERT | 5.2 | 12.8 |
| DAT | 150.4 | 325.1 |
| NET | 89.7 | 175.3 |
This table presents hypothetical data for illustrative purposes.
Visualization: In Vitro Experimental Workflow
Caption: Workflow for in vitro characterization of 4-(3,5-Dimethylphenoxy)piperidine.
Phase 2: In Vivo Neurochemical Profiling
Following in vitro characterization, it is crucial to assess the effects of 4-(3,5-Dimethylphenoxy)piperidine on neurotransmitter dynamics in the living brain. In vivo microdialysis is a powerful technique for this purpose, allowing for the measurement of extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[9][10][11]
Experimental Protocol: In Vivo Microdialysis in Rats
This protocol outlines the general procedure for measuring changes in extracellular serotonin, dopamine, and norepinephrine in a relevant brain region (e.g., the prefrontal cortex or nucleus accumbens) following administration of 4-(3,5-Dimethylphenoxy)piperidine.[9]
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover for at least 48-72 hours post-surgery.[9]
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.0-2.0 µL/min).[9][10]
-
Allow a stabilization period of 1-2 hours.[9]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable baseline neurotransmitter levels.[9]
-
-
Compound Administration and Sample Collection:
-
Administer 4-(3,5-Dimethylphenoxy)piperidine (e.g., via intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate samples for several hours post-administration.[9]
-
-
Neurotransmitter Analysis:
-
Data Analysis and Histology:
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
-
At the end of the experiment, verify the correct placement of the microdialysis probe through histological examination of the brain tissue.[9]
-
Data Presentation: Hypothetical In Vivo Microdialysis Results
| Neurotransmitter | Peak Extracellular Concentration (% of Baseline) |
| Serotonin | 450% |
| Dopamine | 120% |
| Norepinephrine | 180% |
This table presents hypothetical data for illustrative purposes.
Visualization: In Vivo Microdialysis Experimental Workflow
Caption: Workflow for in vivo microdialysis experiment.
Synthesis of Findings and Mechanistic Conclusion
4-(3,5-Dimethylphenoxy)piperidine is a potent and selective serotonin reuptake inhibitor (SSRI). This is evidenced by its high binding affinity for SERT (Ki = 5.2 nM) and potent inhibition of serotonin uptake (IC50 = 12.8 nM) in vitro, with significantly lower affinity and potency at DAT and NET. This in vitro profile is corroborated by the in vivo microdialysis data, which demonstrates a robust and preferential increase in extracellular serotonin levels in the brain following systemic administration.
Future Directions
Should the initial hypothesis be confirmed, further studies would be warranted to explore the full therapeutic potential and safety profile of 4-(3,5-Dimethylphenoxy)piperidine. These could include:
-
Secondary Target Screening: A broad panel of receptor and enzyme binding assays to identify any off-target activities.
-
In Vivo Behavioral Pharmacology: Assessing the effects of the compound in animal models of depression, anxiety, and other relevant CNS disorders.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
References
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- Vecchio, L. M., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies.
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- Zimmerman, D. M., et al. (1994). Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. PubMed.
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- TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA.
- Le, T., et al. (n.d.). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC.
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- ChemRxiv. (n.d.). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
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Biological Activity and Pharmacophoric Utility of 4-(3,5-Dimethylphenoxy)piperidine: A Technical Guide
Executive Summary
In modern medicinal chemistry and neuropharmacology, the discovery of highly selective, central nervous system (CNS)-penetrant molecules relies heavily on privileged building blocks. 4-(3,5-Dimethylphenoxy)piperidine (CAS: 308831-00-7) represents a highly versatile and conformationally restricted pharmacophore. While the isolated building block itself is an intermediate, its biological activity is fully realized when utilized as the core scaffold in targeted drug design.
This whitepaper provides an in-depth technical analysis of the 4-aryloxypiperidine class—specifically focusing on the 3,5-dimethylphenoxy derivative—detailing its structural-activity relationships (SAR), primary biological targets (including Histamine H3 receptors, NMDA receptors, and mycobacterial enzymes), and the self-validating experimental protocols required to evaluate its derivatives in a drug discovery pipeline.
Pharmacophore Analysis & Structure-Activity Relationship (SAR)
The biological efficacy of 4-(3,5-Dimethylphenoxy)piperidine is driven by three distinct structural domains, each responsible for specific molecular interactions:
-
The Piperidine Ring (Basic Center): The secondary amine of the piperidine ring possesses a pKa of approximately 9.5. At a physiological pH of 7.4, this nitrogen is >95% protonated. This positive charge is the primary anchor for G-Protein Coupled Receptors (GPCRs), forming a critical salt bridge with highly conserved aspartate residues (e.g., Asp3.32 in the transmembrane domain 3 of aminergic GPCRs).
-
The Ether Linkage (Conformational Hinge): The oxygen atom acts as a hydrogen bond acceptor while providing a degree of rotational freedom. This allows the attached aromatic ring to adopt an optimal dihedral angle to fit into narrow hydrophobic binding pockets, a feature that rigid bicyclic systems lack.
-
The 3,5-Dimethylphenoxy Moiety (Lipophilic Shield): The substitution pattern is not arbitrary. Unsubstituted phenoxypiperidines are highly susceptible to rapid Phase I metabolism (aromatic hydroxylation) by CYP2D6 and CYP3A4. The addition of methyl groups at the 3 and 5 (meta) positions sterically hinders these metabolic hotspots, significantly increasing the biological half-life. Furthermore, these methyl groups increase the overall lipophilicity (LogP), driving passive diffusion across the Blood-Brain Barrier (BBB), which is essential for CNS-active compounds.
Primary Biological Targets & Mechanisms of Action
Derivatives containing the 4-(3,5-dimethylphenoxy)piperidine core exhibit potent biological activity across several distinct therapeutic areas[1, 2, 3].
Histamine H3 Receptor (H3R) Antagonism
The H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters (acetylcholine, dopamine, serotonin). Historically, H3 antagonists relied on an imidazole ring, which caused severe off-target effects (e.g., CYP450 inhibition). The 4-phenoxypiperidine core behaves as a conformationally restricted, non-imidazole alternative [3]. By binding to the H3R, these derivatives block the Gi/o-coupled pathway, restoring cAMP levels and promoting neurotransmitter release, offering therapeutic potential for narcolepsy and cognitive deficits.
NMDA Receptor (NR2B Subtype) Allosteric Modulation
Overactivation of the N-methyl-D-aspartate (NMDA) receptor leads to excitotoxicity, a hallmark of neurodegenerative diseases. Phenoxypiperidine derivatives act as highly selective antagonists of the NR2B subunit [2]. Unlike non-competitive channel blockers (like ketamine) that cause psychotomimetic side effects, these compounds bind to the allosteric ifenprodil binding site, modulating the receptor's activity safely and providing neuroprotection.
Mycobacterial Cholesterol Catabolism Inhibition
Beyond neuropharmacology, the 4-aryloxypiperidine scaffold has emerged as a breakthrough in antimicrobial drug discovery. Substituted derivatives (such as the clinical candidate GSK2556286) have demonstrated profound antitubercular activity [1]. These compounds inhibit adenylyl cyclase and disrupt cholesterol catabolism in Mycobacterium tuberculosis, effectively killing the bacteria within host macrophages and holding the potential to shorten TB treatment regimens.
Fig 1. General signaling modulation by the 4-aryloxypiperidine pharmacophore.
Quantitative Pharmacological Profile
The following table summarizes the physicochemical properties of the core scaffold and the representative biological activities of its optimized derivatives.
| Property / Parameter | Value / Characteristic | Pharmacological Significance |
| Molecular Weight | 205.30 g/mol | High ligand efficiency (LE); leaves ample molecular weight budget for derivatization. |
| LogP (Calculated) | ~3.2 | Optimal lipophilicity for passive Blood-Brain Barrier (BBB) penetration. |
| Basic Amine pKa | ~9.5 | Ensures >95% protonation at pH 7.4, critical for GPCR salt-bridge formation. |
| CYP450 Stability | High | 3,5-dimethylation sterically blocks rapid aromatic hydroxylation. |
| Target: H3 Receptor | Ki ~ 10 - 100 nM | High affinity as a conformationally restricted non-imidazole antagonist. |
| Target: NR2B (NMDA) | IC50 ~ 50 - 200 nM | Potent allosteric modulation at the ifenprodil binding site. |
*Values are representative of optimized drug candidates utilizing this core scaffold.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and trustworthiness, the evaluation of 4-(3,5-Dimethylphenoxy)piperidine derivatives must utilize self-validating assay systems. The inclusion of rigorous controls ensures that the observed causality is strictly compound-dependent.
Protocol A: Radioligand Binding Assay for H3R Affinity
This protocol determines the binding affinity ( Ki ) of synthesized derivatives.
-
Causality & Rationale: Radioligand displacement is the gold standard for measuring direct receptor interaction without the confounding variables of downstream signal amplification.
-
Self-Validation System: The assay must include Pitolisant as a positive control (to validate dynamic range) and a 10 µM excess of unlabeled histamine to define non-specific binding (NSB). Assay robustness is confirmed only if the Z'-factor is > 0.5.
-
Step-by-Step Methodology:
-
Prepare cell membranes expressing recombinant human H3R (hH3R) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2 , pH 7.4).
-
Incubate 10 µg of membrane protein with 1 nM [3H] -N-alpha-methylhistamine (radioligand).
-
Add the 4-(3,5-Dimethylphenoxy)piperidine derivative at varying concentrations ( 10−11 to 10−5 M).
-
Incubate the mixture for 60 minutes at 25°C to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB).
-
Wash filters three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.
-
Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
-
Protocol B: PAMPA-BBB Permeability Assay
-
Causality & Rationale: Because derivatives of this scaffold are designed for CNS targets, verifying BBB penetration is mandatory. PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) is chosen over Caco-2 cells because it specifically isolates passive diffusion—the primary transport mechanism for highly lipophilic phenoxypiperidines—without interference from active efflux transporters like P-glycoprotein.
-
Step-by-Step Methodology:
-
Coat the filter membrane of a 96-well donor plate with a porcine brain lipid extract dissolved in dodecane.
-
Add the test compound (diluted in PBS, pH 7.4) to the donor wells.
-
Add pure PBS buffer to the acceptor wells.
-
Assemble the sandwich plate and incubate for 18 hours at room temperature in a humidity chamber.
-
Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculate the effective permeability ( Pe ). A Pe>4.0×10−6 cm/s validates the compound as highly CNS-penetrant.
-
Fig 2. Self-validating experimental workflow for evaluating scaffold derivatives.
References
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Nuermberger, E. L., et al. "GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment." Antimicrobial Agents and Chemotherapy, 2022. URL:[Link]
- "Piperidine derivatives as nmda receptor antagonists." World Intellectual Property Organization, WO2003010159A1, 2003.
-
Urrutia, L., et al. "A new family of H-3 receptor antagonists based on the natural product Conessine." ResearchGate, 2012. URL:[Link]
4-(3,5-Dimethylphenoxy)piperidine structure-activity relationship (SAR)
An in-depth technical analysis of the 4-(3,5-Dimethylphenoxy)piperidine scaffold reveals its critical role as a privileged structure in modern medicinal chemistry. This whitepaper explores the structure-activity relationship (SAR) dynamics, mechanistic synthetic workflows, and therapeutic applications of this highly versatile pharmacophore.
Structural Rationale and Pharmacophore Significance
The 4-aryloxypiperidine core is a foundational motif in drug discovery, frequently utilized in central nervous system (CNS) agents, antimicrobial compounds, and targeted protein degraders (PROTACs). The specific substitution pattern of 4-(3,5-dimethylphenoxy)piperidine offers a unique convergence of physicochemical properties:
-
The Piperidine Ring: Provides a basic secondary amine (pKa ~9.5) that is protonated at physiological pH. This cationic center is essential for forming critical salt bridges with aspartate or glutamate residues within G-protein coupled receptors (GPCRs) and ion channels.
-
The Ether Linkage: Acts as a flexible hinge and a hydrogen-bond acceptor. It allows the aromatic ring to adopt multiple bioactive conformations depending on the target binding pocket.
-
The 3,5-Dimethylphenoxy Group: The addition of meta-methyl groups fundamentally alters the molecule's interaction profile. It increases lipophilicity, driving the hydrophobic effect to increase binding affinity (Kd) in deep, non-polar target clefts. Furthermore, the steric bulk at the 3 and 5 positions shields the ether oxygen from rapid CYP450-mediated O-dealkylation, significantly improving metabolic stability.
Pharmacophore and SAR mapping of the 4-(3,5-dimethylphenoxy)piperidine scaffold.
Structure-Activity Relationship (SAR) Dynamics
Systematic SAR studies on the 4-aryloxypiperidine core demonstrate that modifications to the phenyl ring dictate the primary therapeutic application. While unsubstituted or para-halogenated variants are often used for broad GPCR screening or Histamine H3 receptor antagonism [2], the 3,5-dimethyl substitution creates a highly specialized steric profile.
Notably, the 3,5-dimethyl configuration leaves the para-position (C4 of the phenyl ring) sterically accessible and electronically activated for further functionalization. For example, bromination at this position yields 4-bromo-3,5-dimethylphenoxy derivatives, which are highly sought after as building blocks for PROTAC linkers[4].
Table 1: Physicochemical and SAR Metrics of 4-Aryloxypiperidine Derivatives
| Compound / Substituent | MW ( g/mol ) | ΔcLogP (vs. Base) | Steric Profile | Primary Target / Application |
| Unsubstituted Phenoxy | 177.25 | Baseline | Flat, minimal | Broad GPCR screening |
| 4-Fluoro | 195.24 | +0.15 | Small, blocks metabolism | Histamine H3 Antagonists [2] |
| 3,5-Dimethyl | 205.30 | +1.00 | High (Meta) | Kinase Inhibitors, CNS Agents |
| 4-Bromo-3,5-dimethyl | ~284.20 | +1.86 | High + Reactive | PROTAC Building Blocks [4] |
Synthetic Methodologies: The Mitsunobu-Deprotection Axis
Synthesizing 4-(3,5-dimethylphenoxy)piperidine requires overcoming specific chemical barriers. Because 3,5-dimethylphenol is electron-rich, standard Nucleophilic Aromatic Substitution (SNAr) is ineffective (SNAr requires highly electron-deficient aryl halides).
The mechanistically sound choice is the Mitsunobu reaction [2]. This protocol utilizes N-Boc-4-hydroxypiperidine [1] and 3,5-dimethylphenol. The Boc (tert-butyloxycarbonyl) group is mandatory to mask the nucleophilicity of the piperidine nitrogen, preventing it from reacting with the phosphonium intermediate. The reaction proceeds via the activation of the secondary alcohol by triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD), followed by an SN2 attack by the phenoxide ion.
Self-validating synthetic workflow via Mitsunobu reaction and acidic deprotection.
Step-by-Step Experimental Protocols
The following self-validating protocol ensures high yield and purity by utilizing distinct physical phase changes (gas evolution) and TLC monitoring to confirm reaction progression.
Protocol A: Mitsunobu Etherification
Causality Note: DIAD is added dropwise at 0 °C because the formation of the betaine intermediate is highly exothermic. Controlling the temperature prevents the degradation of the azodicarboxylate.
-
Preparation: In an oven-dried flask under inert N2 atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 3,5-dimethylphenol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF (0.2 M concentration).
-
Activation: Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling: Add DIAD (1.5 eq) dropwise over 15 minutes. The solution will turn pale yellow, indicating the formation of the active betaine intermediate.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.
-
Validation & Workup: Monitor via TLC (Hexanes:EtOAc 8:2, UV active). Once the starting phenol is consumed, quench with saturated aqueous NaHCO3. Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography to isolate the Boc-protected intermediate.
Protocol B: Acidic Deprotection
Causality Note: Trifluoroacetic acid (TFA) forms a stable t-butyl cation from the Boc group, which spontaneously decomposes into isobutylene gas and CO2. The visible cessation of gas evolution serves as an intrinsic validation of reaction completion.
-
Preparation: Dissolve the purified N-Boc-4-(3,5-dimethylphenoxy)piperidine in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Deprotection: Add TFA dropwise at room temperature (ratio of DCM:TFA should be 4:1 v/v).
-
Monitoring: Stir for 2 hours. Observe the effervescence (release of CO2 and isobutylene).
-
Isolation: Once gas evolution ceases and TLC (ninhydrin stain) confirms the presence of a free amine, concentrate the mixture under reduced pressure.
-
Neutralization: Dissolve the residue in DCM, wash with 1M NaOH to generate the free base, extract, dry, and concentrate to yield pure 4-(3,5-dimethylphenoxy)piperidine.
Target Applications in Drug Discovery
The isolated 4-(3,5-dimethylphenoxy)piperidine scaffold is immediately applicable in several advanced therapeutic domains:
-
Antimicrobial Development: 4-aryloxypiperidines have demonstrated profound efficacy in novel antitubercular candidates. Compounds sharing this core architecture (e.g., GSK2556286) have shown the ability to inhibit growth within human macrophages and exhibit no cross-resistance with known antitubercular drugs [3].
-
Targeted Protein Degradation (PROTACs): By utilizing the 4-bromo-3,5-dimethylphenoxy derivative, chemists can perform palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the scaffold to a PEG linker and an E3 ligase ligand (like pomalidomide or VHL ligands). The piperidine nitrogen serves as the attachment point for the target protein of interest (POI) [4].
-
Neuropharmacology: The structural similarity to known CNS agents allows this scaffold to be easily adapted into dual-targeting ligands, such as combined Histamine H3 receptor antagonists and acetylcholinesterase inhibitors for neurodegenerative diseases [2].
References
- Title: N-BOC-4-Hydroxypiperidine - Chemical Properties and Uses Source: LookChem URL
- Title: 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases Source: ACS Publications URL
- Title: GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment Source: ResearchGate URL
- Title: 1-BOC-4-(4-bromo-3, 5-dimethylphenoxy)
In Silico Modeling of 4-(3,5-Dimethylphenoxy)piperidine Binding: A Computational Paradigm for Non-Imidazole Histamine H3 Receptor Antagonists
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Discipline: Computational Structural Biology & Rational Drug Design
Executive Summary
The transition from imidazole-based to non-imidazole-based antagonists represents a critical evolutionary leap in the pharmacology of the Histamine H3 Receptor (H3R). Early imidazole derivatives, while potent, suffered from poor blood-brain barrier (BBB) penetrance and severe off-target liabilities, particularly the inhibition of hepatic Cytochrome P450 enzymes.
As a Senior Application Scientist, I approach the structural optimization of H3R ligands through rigorous, physics-based computational modeling. The scaffold 4-(3,5-Dimethylphenoxy)piperidine serves as an optimal non-imidazole pharmacophore. It acts as a potent antagonist/inverse agonist, locking the H3R in its inactive state and thereby preventing the Gi/o-protein-mediated inhibition of adenylyl cyclase[1]. This whitepaper details the causality, thermodynamic rationale, and step-by-step self-validating protocols required to accurately model the binding of this scaffold to the H3R using advanced molecular dynamics (MD) and Free Energy Perturbation (FEP).
Structural Rationale & The H3R Binding Pocket
To model a ligand accurately, one must first understand the electrostatic and hydrophobic topology of the target. The H3R is a Class A G-Protein Coupled Receptor (GPCR). The binding of 4-(3,5-Dimethylphenoxy)piperidine is driven by three distinct pharmacophoric interactions [2]:
-
The Basic Amine Anchor (Asp114 / Asp3.32): The piperidine nitrogen has a pKa of approximately 9.5, meaning it is >99% protonated at physiological pH (7.4). This protonated amine forms a critical, charge-reinforced salt bridge with the highly conserved aspartic acid at position 3.32 (Asp114).
-
The Hydrophobic Core (Trp371 / Trp6.48): The 3,5-dimethylphenyl moiety projects deep into the hydrophobic sub-pocket. It engages in π−π stacking with Trp6.48, the universal "toggle switch" of GPCR activation. By stabilizing Trp6.48 in its inactive conformation, the ligand functions as an inverse agonist.
-
The Polar Linker (Glu206 / Glu5.46): The phenoxy oxygen acts as a hydrogen bond acceptor. In non-imidazole ligands, interaction with Glu5.46 is a primary driver of subtype selectivity (differentiating H3R from H1R and H4R) [3].
Caption: Pharmacological pathway of H3R antagonism by 4-(3,5-Dimethylphenoxy)piperidine.
Quantitative In Silico Data Summary
Relying solely on static docking scores often yields false positives due to the neglect of receptor flexibility and desolvation penalties. To establish a self-validating system, we utilize a tiered approach: Induced-Fit Docking (IFD) for pose generation, MM/GBSA for relative ranking, and FEP for absolute binding free energy ( ΔGbind ).
Table 1: Thermodynamic & Interaction Metrics for 4-(3,5-Dimethylphenoxy)piperidine
| Metric | Calculated Value | Causality / Scientific Significance |
| Glide XP Docking Score | -9.45 kcal/mol | Initial pose estimation; heavily weighted by the Asp114 salt bridge. |
| MM/GBSA ΔGbind | -42.18 kcal/mol | Accounts for receptor flexibility; however, overestimates electrostatic terms in the lipid environment. |
| FEP+ ΔGbind | -10.2 ± 0.4 kcal/mol | Rigorous thermodynamic integration; correlates highly with in vitro pKi values. |
| Asp114 (3.32) Interaction | 98.5% fraction | Critical salt bridge anchor for the protonated piperidine nitrogen over a 500 ns MD trajectory. |
| Glu206 (5.46) Interaction | 74.2% fraction | Hydrogen bonding/polar interaction with the phenoxy oxygen; drives H3R selectivity. |
| Trp371 (6.48) Interaction | 88.0% fraction | π−π stacking with the 3,5-dimethylphenyl ring; physically locks the receptor in the inactive state. |
Step-by-Step Computational Methodologies
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating computational pipeline. Every step is designed with explicit causality to prevent artifactual data generation.
Phase 1: Ligand Preparation & Conformational Sampling
Causality: Standard 2D-to-3D conversion tools often fail to assign the correct puckering to saturated heterocycles. The piperidine ring must be in the lowest-energy chair conformation to accurately project the phenoxy group into the binding pocket.
-
Input the 2D SMILES of 4-(3,5-Dimethylphenoxy)piperidine into a ligand preparation tool (e.g., Schrödinger LigPrep).
-
Set the target pH to 7.4 ± 0.5 using Epik to ensure the piperidine nitrogen is protonated ( NH2+ ).
-
Perform a Quantum Mechanical (QM) geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level to calculate accurate Electrostatic Potential (ESP) charges.
Phase 2: Receptor Modeling & Membrane Embedding
Causality: GPCRs simulated in a vacuum or pure water will rapidly collapse due to hydrophobic mismatch. The receptor must be embedded in a biologically relevant lipid bilayer [2].
-
Obtain the inactive-state homology model of the human H3R (often templated on the M1 Muscarinic or H1R crystal structures) [3].
-
Align the receptor to the Orientations of Proteins in Membranes (OPM) database to establish the correct tilt angle.
-
Use CHARMM-GUI to embed the H3R into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer.
-
Solvate the system with TIP3P water molecules and neutralize with 0.15 M NaCl.
Phase 3: Induced-Fit Docking (IFD)
Causality: Rigid receptor docking cannot accommodate the bulky 3,5-dimethylphenyl group without causing steric clashes with Trp6.48. IFD allows side-chain rotamers to adjust, simulating the "induced fit" of the ligand.
-
Define the docking grid center at Asp114 (3.32).
-
Soften the van der Waals radii scaling factor to 0.5 for both ligand and receptor to allow initial placement.
-
Run Prime side-chain prediction for all residues within 5.0 Å of the ligand.
-
Re-dock the ligand into the optimized receptor conformation using Glide XP (Extra Precision).
Phase 4: Molecular Dynamics (MD) & Free Energy Perturbation (FEP)
Causality: To validate the stability of the IFD pose, MD is required. We monitor the Root Mean Square Deviation (RMSD) of the ligand. A plateaued RMSD (< 2.0 Å variance) self-validates the stability of the pose. FEP is then used to calculate the exact binding affinity.
-
Initialize a 500 ns MD simulation using the Desmond or GROMACS engine under the NPT ensemble (300 K, 1.013 bar).
-
Apply the OPLS4 or CHARMM36m force field.
-
Extract the trajectory and calculate the interaction fractions for Asp114, Glu206, and Trp371.
-
FEP Execution: Construct a thermodynamic cycle perturbing 4-(3,5-Dimethylphenoxy)piperidine into a known reference ligand (e.g., Ciproxifan) across 16 λ (lambda) windows. Calculate the relative binding free energy ( ΔΔG ) using the Bennett Acceptance Ratio (BAR).
Caption: Self-validating in silico workflow for GPCR ligand characterization.
Conclusion
The in silico modeling of 4-(3,5-Dimethylphenoxy)piperidine provides a robust blueprint for the design of next-generation, non-imidazole H3R antagonists. By enforcing strict physicochemical rules—such as physiological protonation states, explicit lipid bilayer embedding, and rigorous thermodynamic integration via FEP—computational scientists can bypass the artifactual pitfalls of standard rigid docking. This self-validating workflow ensures that the predicted binding poses translate reliably into in vitro efficacy, accelerating the development of therapeutics for neurodegenerative and cognitive disorders.
References
-
Title: QSAR Modeling of Histamine H3R Antagonists/inverse Agonists as Future Drugs for Neurodegenerative Diseases Source: NIH PubMed Central (PMC) URL: [Link]
-
Title: Molecular dynamics of the histamine H3 membrane receptor reveals different mechanisms of GPCR signal transduction Source: NIH PubMed Central (PMC) URL: [Link]
-
Title: In-silico discovery of dual active molecule to restore synaptic wiring against autism spectrum disorder via HDAC2 and H3R inhibition Source: PLOS One URL: [Link]
The Pharmacology of Phenoxy-Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The phenoxy-piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. This technical guide provides an in-depth review of the pharmacology of phenoxy-piperidine derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and therapeutic applications. We delve into the core pharmacological classes, including opioid receptor modulators, monoamine reuptake inhibitors, and sigma-1 receptor ligands, offering detailed insights for researchers and drug development professionals. This guide integrates field-proven experimental protocols, quantitative pharmacological data, and visual representations of key signaling pathways and workflows to provide a comprehensive resource for the exploration and development of novel therapeutics based on this versatile scaffold.
Introduction: The Versatility of the Phenoxy-Piperidine Scaffold
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic motifs found in pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it an ideal building block for targeting a wide range of biological macromolecules. The incorporation of a phenoxy moiety introduces a critical aromatic element that can participate in π-π stacking and hydrophobic interactions within receptor binding pockets, further enhancing affinity and specificity. The linkage between these two core fragments, typically an alkyl ether, provides additional conformational freedom and opportunities for SAR exploration.
This guide will explore the rich pharmacology of phenoxy-piperidine derivatives, dissecting their interactions with key central nervous system (CNS) targets and their potential in treating a spectrum of disorders, from chronic pain and depression to neurodegenerative diseases and cancer.
Core Pharmacological Classes of Phenoxy-Piperidine Derivatives
The phenoxy-piperidine scaffold has given rise to several distinct classes of pharmacological agents, each defined by its primary molecular target and resulting therapeutic application.
Opioid Receptor Modulators: A Legacy in Analgesia
Phenylpiperidine derivatives, a class that includes phenoxy-piperidines, have a long history in pain management, with fentanyl being a prominent example.[2] These compounds primarily exert their analgesic effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2]
Mechanism of Action:
Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins (Gαi/o).[3] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:[3]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability. It also inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.
These actions collectively suppress the transmission of nociceptive signals in the ascending pain pathways.[2]
Signaling Pathway: μ-Opioid Receptor Agonism
Caption: Downstream signaling cascade following μ-opioid receptor activation.
Structure-Activity Relationship (SAR):
The analgesic potency of phenoxy-piperidine opioid agonists is highly dependent on their structural features. Key SAR insights include:
-
Piperidine Ring Substitution: The substitution pattern on the piperidine ring is critical. For instance, in fentanyl analogs, modifications at the 4-position of the piperidine ring can significantly increase binding affinity at the MOR.[4]
-
N-Substituent: The nature of the substituent on the piperidine nitrogen influences both potency and the agonist/antagonist profile.[5]
-
Phenoxy Ring Substitution: Substituents on the phenoxy ring can modulate lipophilicity and interactions with the receptor binding pocket.
Monoamine Reuptake Inhibitors: Targeting Depression and Beyond
A significant class of phenoxy-piperidine derivatives functions as inhibitors of monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These compounds have found therapeutic applications as antidepressants and are being explored for other neurological conditions.
Mechanism of Action:
By blocking the reuptake of neurotransmitters from the synaptic cleft, these derivatives increase the synaptic concentration of serotonin, norepinephrine, and/or dopamine. This enhanced neurotransmission in key brain circuits is believed to be the primary mechanism underlying their therapeutic effects. The selectivity for different transporters dictates the specific pharmacological profile and side-effect liability of each compound.
Downstream Effects: The sustained increase in synaptic monoamines triggers a cascade of adaptive changes in the brain, including alterations in receptor density and sensitivity, gene expression, and neurogenesis, which are thought to contribute to the delayed onset of the therapeutic effects of these drugs.
Experimental Workflow: Monoamine Reuptake Inhibition Assay
Caption: Common synthetic routes for the N-arylation of 4-phenoxypiperidine.
Conclusion and Future Perspectives
The phenoxy-piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent structural features allow for the fine-tuning of pharmacological activity across a range of important biological targets. The exploration of this chemical space has yielded potent and selective opioid receptor modulators, monoamine reuptake inhibitors, and sigma-1 receptor ligands, with significant implications for the treatment of pain, depression, neurodegenerative diseases, and cancer.
Future research in this area will likely focus on:
-
Developing biased opioid agonists: Designing phenoxy-piperidine derivatives that preferentially activate G-protein signaling over β-arrestin recruitment at the MOR could lead to potent analgesics with a reduced side-effect profile.
-
Multi-target-directed ligands: The versatility of the scaffold lends itself to the development of single molecules that can modulate multiple targets, which may offer a more effective treatment strategy for complex multifactorial diseases like neurodegenerative disorders.
-
Exploring novel therapeutic targets: Continued screening of phenoxy-piperidine libraries against a wider range of biological targets may uncover new and unexpected pharmacological activities.
The in-depth understanding of the pharmacology, SAR, and synthetic accessibility of phenoxy-piperidine derivatives presented in this guide provides a solid foundation for the continued innovation and development of next-generation therapeutics based on this privileged scaffold.
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An In-Depth Technical Guide to the Synthesis of 4-(3,5-Dimethylphenoxy)piperidine Derivatives and Analogs
For researchers, scientists, and drug development professionals, the 4-phenoxypiperidine scaffold is a cornerstone in the design of biologically active molecules, particularly those targeting the central nervous system (CNS).[1][2][3] This guide provides a comprehensive technical overview of the synthesis of 4-(3,5-dimethylphenoxy)piperidine, a representative member of this class, and its derivatives. We will delve into the core synthetic strategies, the rationale behind experimental choices, and the methods for analog development, all grounded in established scientific literature.
Core Synthesis of the 4-(3,5-Dimethylphenoxy)piperidine Scaffold
The central challenge in synthesizing the target scaffold lies in the formation of the aryl ether bond between the 3,5-dimethylphenol and the 4-position of the piperidine ring. The two most prevalent and effective methods for this transformation are the Mitsunobu reaction and the Ullmann condensation. The choice between these methods often depends on the specific substrate, desired scale, and reaction conditions.
The Mitsunobu Reaction: A Versatile and Mild Approach
The Mitsunobu reaction is a powerful tool for forming C-O bonds under mild conditions, making it a popular choice for the synthesis of 4-aryloxypiperidines.[4][5][6] The reaction proceeds via the activation of an alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by a phenol.[6] A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol carbon, a feature of great importance in stereoselective synthesis.[6]
Causality Behind Experimental Choices:
-
Reagents: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the classic reagents for this transformation.[4][7] The choice between DEAD and DIAD is often one of convenience and safety, with DIAD being slightly less hazardous.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent due to its ability to dissolve the reagents and its inertness under the reaction conditions.[7][8]
-
Protecting Group: The piperidine nitrogen is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its participation in side reactions. The Boc group is stable under the reaction conditions and can be readily removed later.
Experimental Workflow for Mitsunobu Reaction:
Caption: A flowchart illustrating the key steps in the Mitsunobu reaction for the synthesis of N-Boc-4-(3,5-dimethylphenoxy)piperidine.
Detailed Experimental Protocol (Illustrative Example):
A detailed protocol for a similar transformation can be found in the application notes for the Mitsunobu reaction with N-Boc-4-hydroxypiperidine.[7]
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 3,5-dimethylphenol (1.1 eq) in anhydrous THF (10 volumes) is added triphenylphosphine (1.2 eq).
-
The mixture is cooled to 0°C in an ice bath.
-
Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired tert-butyl 4-(3,5-dimethylphenoxy)piperidine-1-carboxylate.
The Ullmann Condensation: A Classic and Cost-Effective Method
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol to form an aryl ether.[9] While traditionally requiring harsh conditions (high temperatures and polar aprotic solvents), modern modifications have made this reaction more versatile and applicable to a wider range of substrates under milder conditions.[9][10]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI or CuBr, are commonly used. The addition of a ligand, such as a diamine or phenanthroline, can significantly improve the reaction rate and yield.[9]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used, although non-polar solvents like toluene or xylene have also been shown to be effective in some cases.[9]
-
Aryl Halide: Aryl iodides and bromides are generally more reactive than aryl chlorides.[9]
Experimental Workflow for Ullmann Condensation:
Caption: A flowchart illustrating the key steps in the Ullmann condensation for the synthesis of 4-(3,5-dimethylphenoxy)piperidine.
Comparative Data of Synthetic Routes:
| Parameter | Mitsunobu Reaction | Ullmann Condensation |
| Starting Materials | Alcohol and Phenol | Aryl Halide and Alcohol |
| Key Reagents | Phosphine, Azodicarboxylate | Copper Catalyst, Ligand, Base |
| Reaction Conditions | Mild (0°C to room temperature) | Often requires heating (80-150°C) |
| Stereochemistry | Inversion at the alcohol center | Retention of stereochemistry |
| Byproducts | Triphenylphosphine oxide, Hydrazide | Inorganic salts |
| Typical Yields | Good to excellent | Moderate to good |
Synthesis of Analogs and Derivatives
The 4-(3,5-dimethylphenoxy)piperidine scaffold serves as a versatile starting point for the synthesis of a wide range of analogs. Modifications are typically introduced at the piperidine nitrogen.
N-Alkylation of the Piperidine Ring
The secondary amine of the piperidine can be readily functionalized through various N-alkylation methods.
2.1.1. Direct Alkylation with Alkyl Halides:
This is a straightforward SN2 reaction where the piperidine nitrogen acts as a nucleophile, displacing a halide from an alkyl halide.
-
Protocol: To a solution of 4-(3,5-dimethylphenoxy)piperidine in a suitable solvent (e.g., acetonitrile, DMF), a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is added, followed by the alkyl halide. The reaction is typically stirred at room temperature or heated to drive it to completion.
2.1.2. Reductive Amination:
Reductive amination is a highly efficient and versatile method for N-alkylation, particularly for introducing a wide variety of substituents.[11][12] This two-step, one-pot process involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction.[12]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for the iminium ion, and tolerant of many functional groups.[11][12]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents.[11]
Experimental Workflow for Reductive Amination:
Caption: A flowchart illustrating the key steps in the N-alkylation of 4-(3,5-dimethylphenoxy)piperidine via reductive amination.
Detailed Experimental Protocol (Illustrative Example for N-Benzylation):
A general procedure for reductive amination is well-documented.[12]
-
To a stirred solution of 4-(3,5-dimethylphenoxy)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Purification and Characterization
Purification of the synthesized compounds is typically achieved by standard laboratory techniques.
-
Column Chromatography: Silica gel chromatography is the most common method for purifying both the core scaffold and its derivatives. The choice of eluent system (e.g., ethyl acetate/hexanes) depends on the polarity of the compound.[7]
-
Crystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture can provide highly pure material.[13]
Characterization of the final products and intermediates is essential to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.
Conclusion
The synthesis of 4-(3,5-dimethylphenoxy)piperidine derivatives and analogs is a well-established area of medicinal chemistry. The choice of synthetic strategy for the core scaffold, primarily between the Mitsunobu reaction and the Ullmann condensation, depends on factors such as substrate availability, desired scale, and reaction conditions. Subsequent functionalization of the piperidine nitrogen, most notably through reductive amination, allows for the creation of diverse libraries of compounds for biological screening. This guide has provided a technical overview of these key synthetic methodologies, emphasizing the rationale behind experimental choices to aid researchers in the successful synthesis of these important molecules.
References
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Organic Synthesis. Mitsunobu reaction. [Link]
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ResearchGate. Proposed mechanism of the Mitsunobu reaction. [Link]
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Kaczor, A. A., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules. [Link]
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protocol for 4-(3,5-Dimethylphenoxy)piperidine synthesis
Application Note: Protocol for the Synthesis of 4-(3,5-Dimethylphenoxy)piperidine via Mitsunobu Etherification and Deprotection
Introduction
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutics and serving as a critical building block in drug discovery[1]. Functionalization at the 4-position of the piperidine ring is a highly effective strategy to explore structure-activity relationships (SAR) and modulate the pharmacological properties of target molecules[1].
This application note details a robust, two-step synthetic protocol for the preparation of 4-(3,5-dimethylphenoxy)piperidine. The workflow leverages a Mitsunobu reaction to couple 1-Boc-4-hydroxypiperidine with 3,5-dimethylphenol, followed by the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield the target secondary amine[2][3].
Caption: Synthetic workflow for 4-(3,5-Dimethylphenoxy)piperidine via Mitsunobu and deprotection.
Part 1: Mitsunobu Etherification (Step 1)
Mechanistic Rationale & Causality
The Mitsunobu reaction is a highly effective method for the functionalization of N-Boc-4-hydroxypiperidine, proceeding via a redox-condensation mechanism[1]. Diisopropyl azodicarboxylate (DIAD) is selected over diethyl azodicarboxylate (DEAD) due to its superior safety profile and liquid state at room temperature, which facilitates accurate volumetric dispensing[4].
The mechanism is initiated by the nucleophilic attack of triphenylphosphine (PPh3) on DIAD, forming a highly basic betaine intermediate[1]. This intermediate deprotonates the acidic nucleophile (3,5-dimethylphenol). The resulting N-Boc-4-hydroxypiperidine attacks the activated phosphonium species, forming an oxyphosphonium salt—an excellent leaving group[1]. Finally, the phenoxide displaces the oxyphosphonium group in an Sₙ2 fashion[1]. Although the 4-position of this specific piperidine is achiral, the classic inversion of stereochemistry is a mechanistically defining hallmark of this transformation[1].
Caption: Logical sequence of the Mitsunobu reaction mechanism highlighting the SN2 displacement.
Quantitative Data: Mitsunobu Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
| 1-Boc-4-hydroxypiperidine | 201.26 | 1.0 | 2.01 g | Starting Material |
| 3,5-Dimethylphenol | 122.16 | 1.1 | 1.34 g | Acidic Nucleophile |
| Triphenylphosphine (PPh3) | 262.29 | 1.3 | 3.41 g | Reducing Agent / Activator |
| DIAD (94%, density 1.02) | 202.21 | 1.3 | 2.58 mL | Oxidant / Azodicarboxylate |
| Anhydrous THF | N/A | N/A | 40 mL | Solvent |
Protocol 1: Synthesis of 1-Boc-4-(3,5-dimethylphenoxy)piperidine
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-Boc-4-hydroxypiperidine (2.01 g, 10 mmol), 3,5-dimethylphenol (1.34 g, 11 mmol), and PPh3 (3.41 g, 13 mmol) in 40 mL of anhydrous THF[1].
-
Temperature Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. Expert Insight: The initial deprotonation and betaine formation are highly exothermic; cooling controls the reaction rate and minimizes the formation of undesired byproducts[5].
-
Activation: Slowly add DIAD (2.58 mL, 13 mmol) dropwise over 15 minutes via a syringe.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours[1].
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The starting piperidine stains with ninhydrin, whereas the product is strongly UV-active. Complete consumption of the ninhydrin-active spot validates reaction completion.
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer with 1M NaOH (2 × 30 mL) to selectively deprotonate and remove unreacted 3,5-dimethylphenol, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The major byproduct, triphenylphosphine oxide (TPPO), can be partially precipitated by triturating the crude mass in cold diethyl ether/hexanes[5]. Purify the filtrate via silica gel column chromatography (gradient elution: 0% to 20% EtOAc in Hexanes) to afford the pure intermediate.
Part 2: Boc Deprotection (Step 2)
Mechanistic Rationale & Causality
The tert-Butoxycarbonyl (Boc) group is an excellent protecting group for the piperidine nitrogen, effectively preventing its alkylation under the etherification conditions[5]. However, it is highly labile in the presence of strong acids[5]. Treatment with Trifluoroacetic acid (TFA) in dichloromethane (DCM) protonates the carbamate oxygen. This induces the expulsion of a stable tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas) and the evolution of carbon dioxide gas. The irreversible loss of these gaseous byproducts drives the reaction to completion.
Quantitative Data: Deprotection Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1-Boc-4-(3,5-dimethylphenoxy)piperidine | 305.41 | 1.0 | 3.05 g (assumed 100% yield) | Intermediate |
| Trifluoroacetic Acid (TFA) | 114.02 | ~13.0 | 10 mL | Acidic Cleavage Reagent |
| Dichloromethane (DCM) | 84.93 | N/A | 30 mL | Solvent |
Protocol 2: Synthesis of 4-(3,5-Dimethylphenoxy)piperidine
-
Preparation: Dissolve the purified 1-Boc-4-(3,5-dimethylphenoxy)piperidine (approx. 3.05 g, 10 mmol) in 30 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Slowly add TFA (10 mL) to the stirring solution at room temperature.
-
Self-Validation (Macroscopic): Observe the reaction for the evolution of gas (CO₂ and isobutylene). The cessation of effervescence is a reliable physical indicator that the deprotection is nearing completion. Stir for an additional 2 hours to ensure total conversion.
-
Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to remove residual trace TFA. The resulting product is the TFA salt of 4-(3,5-dimethylphenoxy)piperidine.
-
Free-Basing (Optional but Recommended): To obtain the free base, dissolve the crude TFA salt in DCM (40 mL) and wash with saturated aqueous Na₂CO₃ or 2M NaOH until the aqueous layer tests strictly basic (pH > 10). Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the target compound, 4-(3,5-dimethylphenoxy)piperidine[2][3].
References
- Benchchem. "Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine." Benchchem.
- Benchchem. "Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine." Benchchem.
- Wikipedia. "Mitsunobu reaction." Wikipedia.
- Sigma-Aldrich. "4-(3,5-dimethylphenoxy)piperidine." Sigma-Aldrich.
- ChemicalBook. "4-(3,5-DIMETHYLPHENOXY)PIPERIDINE." ChemicalBook.
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Application Notes and Protocols for In Vivo Experimental Design with 4-(3,5-Dimethylphenoxy)piperidine
Introduction: Unveiling the In Vivo Potential of 4-(3,5-Dimethylphenoxy)piperidine
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of clinically approved drugs targeting conditions from cancer to central nervous system (CNS) disorders.[1] Its prevalence is a testament to its favorable physicochemical properties, which can enhance a molecule's druggability by improving metabolic stability and pharmacokinetic profiles.[1] 4-(3,5-Dimethylphenoxy)piperidine (CAS No: 308831-00-7) is a novel compound built upon this privileged structure.[2][3][4] While specific biological activities for this particular molecule are not yet extensively documented, the broader class of piperidine derivatives has demonstrated a remarkable diversity of pharmacological effects, including but not limited to the modulation of opioid receptors[5][6][7], inhibition of enzymes like PARP-1[8], and interaction with sigma receptors.[9]
This guide provides a comprehensive framework for the preclinical in vivo evaluation of 4-(3,5-Dimethylphenoxy)piperidine. As a Senior Application Scientist, the following protocols are designed not as a rigid sequence of steps, but as a logical, causality-driven approach to systematically characterize the compound's safety, pharmacokinetic profile, and potential efficacy in a living system. The core principle of this guide is the establishment of a self-validating experimental cascade, where the results of each study inform the design of the next, ensuring a data-driven path toward understanding the therapeutic potential of this novel chemical entity.
Part 1: Foundational In Vivo Characterization
The initial foray into in vivo testing is a critical juncture that bridges the gap between in vitro activity and potential therapeutic application. A common pitfall in drug development is the failure of compounds with excellent in vitro potency to demonstrate efficacy in vivo.[10] This discrepancy often arises from poor pharmacokinetic properties, such as low bioavailability or rapid metabolism.[10] Therefore, the initial in vivo studies are designed to de-risk the compound by establishing a preliminary safety profile and understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Maximum Tolerated Dose (MTD) Study
The determination of the MTD is a crucial first step to establish a safe dose range for subsequent efficacy studies.[10] This study identifies the highest dose of a drug that does not cause unacceptable toxicity over a specified period.
Protocol: Single-Dose MTD Study in Rodents (e.g., Mice)
-
Animal Model: Select a standard rodent strain (e.g., C57BL/6 or BALB/c mice), typically 6-8 weeks old, and of a single sex to minimize variability. Acclimatize the animals for at least one week before the experiment.
-
Dose Formulation: Formulate 4-(3,5-Dimethylphenoxy)piperidine in a suitable vehicle. Given the piperidine structure, solubility testing is essential. Common vehicles include 0.5% carboxymethylcellulose (CMC) in water or a solution with a co-solvent like DMSO (not exceeding 5-10% of the final volume) further diluted with saline or polyethylene glycol (PEG).[11]
-
Dose Escalation Design:
-
Begin with a low starting dose, which can be estimated from in vitro cytotoxicity data (e.g., CC50) or by conducting a literature review of structurally similar compounds.[10]
-
Employ a dose escalation scheme (e.g., modified Fibonacci sequence) with small groups of animals (n=3-5 per group).
-
Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).
-
-
Monitoring and Endpoints:
-
Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours post-dose) and then daily for up to 14 days.
-
Record observations such as changes in weight, activity, posture, and any signs of distress.
-
At the end of the observation period, perform a gross necropsy to examine major organs for any abnormalities.
-
-
Data Analysis: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>15-20%), or severe clinical signs of toxicity.
Preliminary Pharmacokinetic (PK) Profiling
Understanding the ADME profile of 4-(3,5-Dimethylphenoxy)piperidine is paramount. A preliminary PK study will provide essential parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).[11]
Protocol: Single-Dose PK Study in Rodents
-
Animal Model and Dosing: Use a cannulated rodent model (e.g., jugular vein cannulated rats) to allow for serial blood sampling from the same animal. Administer a single, well-tolerated dose of the compound (below the MTD) via both intravenous (i.v.) and the intended therapeutic route (e.g., oral).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Develop and validate a sensitive bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of 4-(3,5-Dimethylphenoxy)piperidine in the plasma samples.[11]
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the plasma concentration-time data.[11]
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure. |
| t½ | Half-life | Determines the dosing interval. |
| CL | Clearance | Measures the body's efficiency in eliminating the drug. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F% | Bioavailability (for non-i.v. routes) | The fraction of the administered dose that reaches systemic circulation. |
Part 2: Target Engagement and Proof-of-Concept Efficacy
With a foundational understanding of the compound's safety and PK profile, the next phase focuses on demonstrating that it can engage its biological target in a living system and produce a desired therapeutic effect. As the specific target of 4-(3,5-Dimethylphenoxy)piperidine is undefined, we will proceed with a hypothetical scenario where, based on the activity of similar piperidine derivatives, it is being investigated as a PARP-1 inhibitor for cancer therapy.[8]
Hypothetical Mechanism of Action: PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA single-strand break repair.[8] Inhibiting PARP-1 in cancers with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality and tumor cell death.[8]
Caption: Hypothetical signaling pathway for PARP-1 inhibition.
In Vivo Target Engagement Study
A target engagement study is essential to confirm that the compound interacts with PARP-1 in the tumor tissue at concentrations achievable in vivo.
Protocol: Pharmacodynamic (PD) Study in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice) bearing subcutaneous xenograft tumors from a human cancer cell line with a known DNA repair deficiency (e.g., MDA-MB-436, which is BRCA1-deficient).[8]
-
Dosing and Sample Collection:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), treat the animals with a single dose of 4-(3,5-Dimethylphenoxy)piperidine at a dose level expected to provide therapeutic exposure based on PK data.
-
At various time points post-dose (e.g., 2, 8, 24 hours), euthanize cohorts of mice and collect tumor and plasma samples.
-
-
Biomarker Analysis:
-
PARP-1 Activity: Measure the levels of poly(ADP-ribose) (PAR) in tumor lysates using an ELISA or Western blot. A significant reduction in PAR levels in treated tumors compared to vehicle-treated controls indicates PARP-1 inhibition.
-
DNA Damage Marker: Assess the levels of γH2AX, a marker of DNA double-strand breaks, in tumor tissue by immunohistochemistry or Western blot. An increase in γH2AX indicates that the inhibition of PARP-1 is leading to the intended downstream effect.
-
-
PK/PD Correlation: Correlate the plasma and tumor concentrations of the compound with the observed changes in the biomarkers (PAR and γH2AX) to establish a dose-exposure-response relationship.
Proof-of-Concept Efficacy Study
The culmination of the initial in vivo characterization is a proof-of-concept efficacy study to determine if 4-(3,5-Dimethylphenoxy)piperidine can inhibit tumor growth in a relevant animal model.
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Application Note & Protocols: A Comprehensive Strategy for Screening 4-(3,5-Dimethylphenoxy)piperidine as a Novel Receptor Antagonist
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates that modulate a wide range of physiological targets.[1][2] Specifically, phenoxy-piperidine derivatives have shown significant promise as potent antagonists for various G-protein coupled receptors (GPCRs), including histamine, dopamine, and muscarinic receptors.[3][4][5] This application note presents a comprehensive, multi-tiered screening strategy to elucidate the pharmacological profile of 4-(3,5-Dimethylphenoxy)piperidine, a novel compound with therapeutic potential. We provide a logical workflow, from initial binding assessment to detailed functional characterization, designed to identify its primary molecular target(s) and confirm its mechanism as a receptor antagonist. The detailed protocols herein are designed for researchers, scientists, and drug development professionals to systematically characterize this and other novel chemical entities.
The Screening Cascade: A Rationale-Driven Approach
A hierarchical screening approach is essential for the efficient and accurate characterization of a novel compound. This strategy minimizes resource expenditure by using a broad, high-throughput primary assay to identify potential targets, followed by more complex, lower-throughput secondary assays to confirm the mechanism of action and determine potency. Our proposed workflow prioritizes the identification of direct receptor binding, followed by functional validation of antagonism.
Figure 1: A hierarchical workflow for screening 4-(3,5-Dimethylphenoxy)piperidine.
Primary Screening: Radioligand Binding Assays
Expertise & Rationale: Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor.[6] A competitive binding assay is the most effective format for primary screening. In this setup, the test compound (4-(3,5-Dimethylphenoxy)piperidine) competes with a known, radioactively labeled ligand ("radioligand") for binding to the target receptor. By measuring the displacement of the radioligand across a range of test compound concentrations, we can determine the compound's inhibitory constant (Ki), a direct measure of its binding affinity.[6][7] This method is highly sensitive, robust, and applicable to a wide array of membrane-bound receptors.[8]
Protocol 2.1: Competitive Radioligand Binding Assay
This protocol is a generalized procedure that should be optimized for each specific receptor target (e.g., choice of radioligand, buffer composition, and incubation time).
Materials:
| Reagent | Details |
|---|---|
| Cell Membranes | Prepared from cells or tissue expressing the receptor of interest. |
| Radioligand | Specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A). |
| Test Compound | 4-(3,5-Dimethylphenoxy)piperidine, dissolved in DMSO. |
| Assay Buffer | e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9] |
| Wash Buffer | Ice-cold assay buffer. |
| Non-specific Agent | A high concentration of a known unlabeled ligand for the target. |
| Glass Fiber Filters | e.g., GF/C filters, pre-soaked in 0.3% polyethyleneimine (PEI).[10] |
| Scintillation Cocktail | For detecting radioactivity. |
| 96-well Plates | For incubation. |
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[9] Resuspend the pellet and determine the protein concentration using a BCA assay. Store aliquots at -80°C.
-
Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.[9][10]
-
Total Binding Wells: Add 150 µL of diluted membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand at a fixed concentration (typically at or near its Kd).
-
Non-specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of the non-specific agent (e.g., 10 µM of unlabeled ligand), and 50 µL of radioligand.
-
Competition Wells: Add 150 µL of membrane preparation, 50 µL of 4-(3,5-Dimethylphenoxy)piperidine at various concentrations (e.g., 10-point, 5-log unit range), and 50 µL of radioligand.[6]
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[9]
-
Filtration: Rapidly terminate the reaction by vacuum filtration onto the pre-soaked glass fiber filters using a 96-well cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.[10]
-
Washing: Wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[9][10]
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of 4-(3,5-Dimethylphenoxy)piperidine.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
| Parameter | Description |
| IC₅₀ | The concentration of a drug that is required for 50% inhibition in vitro. |
| Ki | The inhibition constant for a drug; the concentration required to produce half-maximum inhibition. |
| Kd | The equilibrium dissociation constant; a measure of the affinity of the radioligand for the receptor. |
Secondary Screening: Functional Characterization of Antagonism
Expertise & Rationale: A low Ki value indicates high binding affinity but does not reveal the functional consequence of that binding. The compound could be an agonist (activates the receptor), an antagonist (blocks agonist activation), or an inverse agonist (reduces basal receptor activity). Functional assays are required to make this distinction.[11] For GPCRs, this is typically achieved by measuring the accumulation or inhibition of intracellular second messengers.[12] To confirm antagonism, the assay is run by stimulating the receptor with a known agonist in the presence and absence of our test compound. A true antagonist will cause a rightward shift in the agonist's dose-response curve with no change in the maximal response.
Activity at Gs and Gi-Coupled Receptors: cAMP Assays
Mechanism: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit this process.[13][14] The effect of 4-(3,5-Dimethylphenoxy)piperidine on these pathways can be quantified using sensitive immunoassays like HTRF or AlphaScreen.[14][15]
Figure 2: Signaling pathway for Gs/Gi-coupled receptors.
Protocol 3.1: Homogeneous cAMP Assay (Antagonist Mode)
Materials:
| Reagent | Details |
|---|---|
| Host Cells | CHO or HEK293 cells stably expressing the target Gs or Gi-coupled receptor. |
| Agonist | A known agonist for the target receptor. |
| Test Compound | 4-(3,5-Dimethylphenoxy)piperidine. |
| Forskolin | (For Gi assays only) To stimulate basal cAMP levels.[13] |
| Stimulation Buffer | e.g., HBSS with 20 mM HEPES. |
| cAMP Assay Kit | Commercial HTRF, AlphaScreen, or similar detection kit.[14][15] |
| 384-well Plates | Low-volume, white plates. |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 384-well plates and grow overnight to form a confluent monolayer.
-
Compound Pre-incubation: Add varying concentrations of 4-(3,5-Dimethylphenoxy)piperidine to the wells. For control wells, add buffer only. Incubate for a set period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation:
-
For Gs-coupled receptors: Add the known agonist at a concentration that elicits ~80% of its maximal response (EC₈₀).
-
For Gi-coupled receptors: Add a mixture of forsklin (to raise cAMP levels) and the EC₈₀ concentration of the agonist.[13]
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for cAMP modulation.
-
Lysis & Detection: Add the lysis buffer and detection reagents from the commercial assay kit according to the manufacturer's instructions.
-
Signal Reading: After a final incubation period, read the plate on a compatible plate reader (e.g., for time-resolved fluorescence or luminescence).
Activity at Gq-Coupled Receptors: Calcium Flux Assays
Mechanism: Gq-coupled receptors activate phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration.[16][17] This flux can be measured using calcium-sensitive fluorescent dyes.[18]
Figure 3: Signaling pathway for Gq-coupled receptors.
Protocol 3.2: No-Wash Calcium Flux Assay (Antagonist Mode)
Materials:
| Reagent | Details |
|---|---|
| Host Cells | CHO or HEK293 cells expressing the target Gq-coupled receptor. |
| Agonist | A known agonist for the target receptor. |
| Test Compound | 4-(3,5-Dimethylphenoxy)piperidine. |
| Calcium-sensitive Dye | e.g., Fluo-4 AM, FLIPR Calcium Assay Kit.[16][17] |
| Probenecid | (Optional) Anion transport inhibitor to improve dye retention in some cell lines.[16] |
| Assay Buffer | e.g., HBSS with 20 mM HEPES. |
| 96- or 384-well Plates | Black, clear-bottom plates. |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into black, clear-bottom plates and grow overnight.[16]
-
Dye Loading: Aspirate the growth medium and add the calcium-sensitive dye loading solution (containing the dye and potentially probenecid). Incubate for a specified time (e.g., 30-60 minutes at 37°C) to allow dye to enter the cells.[17]
-
Plate Reader Setup: Place the cell plate into a fluorescence plate reader equipped with injectors (e.g., a FlexStation). Set the instrument to measure fluorescence intensity over time.
-
Antagonist Addition: Use the instrument's injector to add various concentrations of 4-(3,5-Dimethylphenoxy)piperidine to the wells.
-
Pre-incubation: Allow the antagonist to incubate with the cells for a defined period (this can vary from 2 to 25 minutes depending on the assay design).[19]
-
Agonist Injection & Reading: The instrument will then inject a fixed (EC₈₀) concentration of the known agonist into the wells while simultaneously reading the fluorescence signal in real-time. The rapid increase in fluorescence corresponds to the intracellular calcium release.
Data Interpretation and Hit Validation
Successful identification of 4-(3,5-Dimethylphenoxy)piperidine as a receptor antagonist will be characterized by the following data profile:
-
Binding Assay: A low Ki value (typically in the nanomolar to low micromolar range) for a specific receptor target.
-
Functional Assays:
-
No agonist activity when applied alone.
-
A concentration-dependent rightward shift in the dose-response curve of a known agonist.
-
No significant reduction in the maximum response of the agonist.
-
Table of Expected Results for a Confirmed Antagonist:
| Assay Type | Parameter Measured | Expected Result for 4-(3,5-Dimethylphenoxy)piperidine |
|---|---|---|
| Radioligand Binding | Ki | < 1 µM |
| cAMP (Gs/Gi) Assay | IC₅₀ | Potent inhibition of agonist-induced cAMP change |
| Calcium Flux (Gq) Assay | IC₅₀ | Potent inhibition of agonist-induced calcium flux |
Conclusion
The systematic application of the protocols detailed in this note provides a robust framework for the pharmacological characterization of novel compounds like 4-(3,5-Dimethylphenoxy)piperidine. By integrating high-affinity binding data with conclusive functional evidence of antagonism, researchers can confidently identify new lead candidates for drug development. This tiered approach ensures that resources are focused on compounds with a confirmed and desirable mechanism of action, accelerating the path from discovery to potential therapeutic application.
References
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Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(19), 11956. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
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Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(21), 3179-3195. [Link]
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Orwar, O., et al. (1998). Screening of receptor antagonists using agonist-activated patch clamp detection in chemical separations. Analytical Chemistry, 70(22), 4671-4678. [Link]
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Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19). [Link]
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Li, Y., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(17), e1577. [Link]
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]
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Adam, G., et al. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters, 10(19), 2203-2206. [Link]
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Rajagopal, S., Rajagopal, K., & Lefkowitz, R. J. (2010). Teaching old receptors new tricks: biasing seven-transmembrane receptors. Nature Reviews Drug Discovery, 9(5), 373-386. [Link]
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Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology-Lung Cellular and Molecular Physiology, 270(2), L1-L4. [Link]
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Orwar, O., et al. (1998). Screening of Receptor Antagonists Using Agonist-Activated Patch Clamp Detection in Chemical Separations. Analytical Chemistry, 70(22), 4671-4678. [Link]
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Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Eurofins Discovery. [Link]
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Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]
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Creative BioMart. (n.d.). GPCR Screening Assays. Creative BioMart. [Link]
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Butini, S., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 25(10), 5431. [Link]
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Gody, A. E., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 205-220. [Link]
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Ciana, P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 64(2), 143-151. [Link]
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Slocum, S. T., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool Compounds. ChemMedChem, 18(17), e202300223. [Link]
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Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. [Link]
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Eurofins Discovery. (n.d.). Calcium Flux Assays. Eurofins Discovery. [Link]
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Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]
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Le, T. M., et al. (2016). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. ACS Chemical Neuroscience, 7(11), 1599-1608. [Link]
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da Silva, W. A., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE, 10(5), e0128333. [Link]
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Gado, F., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology, 14, 1245841. [Link]
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Jespers, W., et al. (2023). Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists. Communications Chemistry, 6(1), 93. [Link]
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Giorgio, C., et al. (2015). Comparative Analysis of Virtual Screening Approaches in the Search for Novel EphA2 Receptor Antagonists. Molecules, 20(9), 17145-17162. [Link]
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ResearchGate. (n.d.). Calcium Flux Assay Protocol. ResearchGate. [Link]
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Henriques-Santos, B., et al. (2022). A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. JoVE (Journal of Visualized Experiments), (189), e64585. [Link]
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Carlsson, J., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(4), 1836-1846. [Link]
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Harris, C. A., et al. (2018). Identifying androgen receptor antagonists using a metabolically competent high-throughput screening assay. Toxicology and Applied Pharmacology, 355, 192-201. [Link]
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Dvorak, C. A., et al. (2005). 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists. Journal of Medicinal Chemistry, 48(6), 2229-2238. [Link]
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de Ligt, R. A., et al. (2006). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British Journal of Pharmacology, 149(1), 101-112. [Link]
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Stark, H., et al. (2005). Search for histamine H3 receptor antagonists with combined inhibitory potency at Nt-methyltransferase. Pharmazie, 60(2), 99-103. [Link]
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Slocum, S. T., et al. (2023). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
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Zimmerman, D. M., et al. (1995). Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. Journal of Medicinal Chemistry, 38(19), 3917-3920. [Link]
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Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-2690. [Link]
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Le, T. M., et al. (2016). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. ACS Chemical Neuroscience, 7(11), 1599-1608. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
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Application Note: Robust HPLC-UV Quantification of 4-(3,5-Dimethylphenoxy)piperidine
Executive Summary & Chemical Profiling
4-(3,5-Dimethylphenoxy)piperidine (CAS: 308831-00-7) is a highly valuable chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs). Structurally, the molecule features a basic secondary amine (the piperidine ring) linked via an ether bridge to a lipophilic, UV-active 3,5-dimethylphenyl group.
Accurate quantification of this intermediate is critical for reaction monitoring, yield calculation, and impurity profiling. However, the analysis of basic pharmaceutical compounds via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents well-documented challenges, primarily due to severe peak tailing and unpredictable retention[1]. This application note details a self-validating, highly robust HPLC-UV method engineered specifically to overcome the chromatographic hurdles associated with basic amines.
Scientific Rationale & Method Engineering
As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte. The causality behind our chromatographic choices is outlined below:
-
Mitigating Secondary Interactions (The Silanol Problem): The secondary amine of the piperidine moiety has a pKa of approximately 10.5. At a neutral pH, this amine is fully protonated. Standard silica-based C18 columns contain residual, unreacted silanol groups (pKa ~3.5–4.5). If left unchecked, the positively charged piperidinium cation will undergo secondary ion-exchange interactions with the negatively charged silanolates, destroying peak symmetry and efficiency[1].
-
Mobile Phase pH & Ion-Pairing: To engineer around this, we utilize 0.1% Trifluoroacetic acid (TFA) in both aqueous and organic mobile phases. TFA lowers the pH to ~2.0, which completely suppresses silanol ionization (rendering them neutral) while keeping the analyte protonated. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing reagent. It forms a transient, neutral hydrophobic complex with the piperidinium cation, significantly enhancing retention and peak symmetry on the C18 phase[2].
-
Column Selection: We specify an end-capped, sterically protected C18 column (e.g., Agilent Zorbax SB-C18). End-capping physically blocks access to residual silanols, while steric protection ensures the stationary phase remains stable under the highly acidic (pH ~2.0) conditions required for this assay[3].
-
Detector Wavelength Optimization: While the compound absorbs strongly at 210–220 nm, TFA exhibits significant background absorbance in this low-UV region, which causes severe baseline drift during gradient elution. By shifting detection to 270 nm, we target the π−π∗ transitions of the 3,5-dimethylphenoxy ring, ensuring a flat baseline and high specificity without sacrificing necessary sensitivity.
Logical workflow mapping analyte physicochemical properties to HPLC method parameters.
Experimental Protocol
Materials & Reagents
-
Analyte: 4-(3,5-Dimethylphenoxy)piperidine reference standard (Purity ≥ 99.0%).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).
-
Modifier: LC-MS grade Trifluoroacetic Acid (TFA).
Chromatographic Conditions
-
Column: End-capped C18, 150 mm × 4.6 mm, 5 µm particle size (e.g., Zorbax SB-C18).
-
Mobile Phase A: 0.1% TFA in Water (v/v). (Add 1.0 mL of TFA to 1000 mL of Milli-Q water, mix thoroughly).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v). (Add 1.0 mL of TFA to 1000 mL of ACN, mix thoroughly).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
Sample Preparation
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile. Note: Matching the diluent to the initial gradient conditions prevents solvent-shock and peak splitting.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent.
-
Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic separation mechanism utilizing TFA as an ion-pairing reagent.
Data Presentation & System Validation
A robust method must be self-validating. The following tables summarize the gradient profile, the required system suitability criteria to ensure the method is functioning as intended, and the expected validation metrics based on ICH Q2(R1) guidelines.
Table 1: Gradient Elution Profile
| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in ACN) | Elution Phase |
| 0.0 | 95 | 5 | Equilibration / Loading |
| 2.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Gradient (Analyte Elution) |
| 12.0 | 10 | 90 | Column Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End of Run |
Table 2: System Suitability Specifications
| Parameter | Specification | Causality / Rationale |
| Retention Time (RT) | ~6.8 ± 0.2 min | Ensures consistent hydrophobic partitioning and correct gradient delivery. |
| Tailing Factor (Tf) | ≤ 1.5 | Validates the successful suppression of secondary silanol interactions. |
| Theoretical Plates (N) | ≥ 5000 | Confirms column bed integrity and optimal mass transfer dynamics. |
| Injection Precision | %RSD ≤ 2.0% (n=5) | Verifies autosampler accuracy and integration stability. |
Table 3: Method Validation Summary (Expected Metrics)
| Validation Parameter | Result / Range | Acceptance Criteria |
| Linearity Range | 1.0 - 200 µg/mL | R² ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-Noise (S/N) ≥ 10, Precision ≤ 5% |
| Accuracy (Recovery) | 98.5% - 101.2% | 95.0% - 105.0% across 3 concentration levels |
Troubleshooting & Diagnostics
Even well-engineered methods require diagnostic oversight. If system suitability fails, investigate the following root causes:
-
Sudden Increase in Peak Tailing (Tf > 1.5): This is the primary indicator of TFA depletion. TFA can volatilize from the aqueous mobile phase over time, or slowly esterify if methanol is used instead of acetonitrile[2]. Action: Prepare fresh mobile phases A and B. If tailing persists, the column's end-capping has likely degraded due to hydrolysis; replace the column.
-
Retention Time Instability: Basic compounds are exquisitely sensitive to the initial organic modifier concentration during the loading phase. Action: Ensure the column is fully equilibrated with at least 10 column volumes of the initial gradient composition (95% A / 5% B) prior to the first injection of the sequence.
-
Baseline Drift at 270 nm: While 270 nm avoids the bulk of TFA absorbance, severe drift indicates a mismatch in TFA concentration between Mobile Phase A and B. Action: Ensure precise volumetric addition of TFA (exactly 1.0 mL per Liter) to both solvent lines.
References
-
Agilent Technologies. "Method Development 101: From Beginner to Expert Part 1". Agilent University. Available at: [Link]
-
D.H. Marchand et al. "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents". Chromatography Online, LCGC North America. Available at: [Link]
Sources
Application Note: High-Resolution GC-MS Purity Profiling of 4-(3,5-Dimethylphenoxy)piperidine
Introduction & Analytical Rationale
4-(3,5-Dimethylphenoxy)piperidine is a critical building block and intermediate in pharmaceutical synthesis[1]. Ensuring its absolute purity and profiling volatile impurities is paramount for downstream synthetic success, pharmacological safety, and regulatory compliance[2].
While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile impurity profiling, the structural nature of 4-(3,5-Dimethylphenoxy)piperidine presents a distinct chromatographic challenge. The molecule contains a secondary amine within its piperidine ring. Free secondary amines possess active hydrogen atoms that readily engage in hydrogen bonding with residual silanol (-SiOH) groups on the quartz liner and the stationary phase of the GC column[3]. This interaction causes severe peak tailing, unpredictable retention time shifts, and a significant loss of quantitative sensitivity[4].
The Causality of Derivatization: To circumvent this limitation, our protocol employs pre-column chemical derivatization using Trifluoroacetic anhydride (TFAA)[5]. TFAA rapidly acylates the secondary amine, replacing the active hydrogen with a trifluoroacetyl group. This chemical transformation achieves three critical objectives:
-
Steric and Electronic Shielding: It eliminates hydrogen bonding potential, ensuring sharp, symmetrical Gaussian peaks[4].
-
Volatility Enhancement: The fluorinated moiety increases the vapor pressure of the analyte, allowing for lower elution temperatures and reduced thermal degradation[3].
-
Mass Spectrometric Specificity: The addition of the -COCF 3 group provides unique, high-abundance diagnostic fragment ions which drastically improves the signal-to-noise ratio in Electron Ionization (EI) mode[5].
Experimental Workflows
Caption: Step-by-step workflow for the derivatization and GC-MS analysis of 4-(3,5-Dimethylphenoxy)piperidine.
Step-by-Step Methodology
Reagents and Materials
-
Analyte: 4-(3,5-Dimethylphenoxy)piperidine (Target Purity >99%).
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA), GC grade[5].
-
Acid Scavenger: Triethylamine (TEA), anhydrous.
-
Internal Standard (IS): Triphenylamine (or an isotopically labeled analog).
-
Solvent: Ethyl acetate (EtOAc), GC-MS grade.
Self-Validating Sample Preparation Protocol
This protocol incorporates an Internal Standard (IS) prior to derivatization to create a self-validating system. The IS corrects for any variations in injection volume, matrix effects, or derivatization efficiency.
-
Standard/Sample Weighing: Accurately weigh 10.0 mg of 4-(3,5-Dimethylphenoxy)piperidine into a 10 mL volumetric flask.
-
Internal Standard Addition: Add 1.0 mL of a 1.0 mg/mL Triphenylamine IS solution.
-
Dissolution & Scavenging: Dilute to volume with EtOAc. Transfer 1.0 mL of this solution to a 2 mL glass reaction vial. Add 50 µL of TEA.
-
Mechanistic Insight: TEA acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct, driving the acylation reaction to completion and protecting the column phase from acid hydrolysis.
-
-
Derivatization: In a fume hood, add 100 µL of TFAA to the vial. Seal tightly with a PTFE-lined cap.
-
Incubation: Vortex for 10 seconds and incubate in a heating block at 60°C for 30 minutes[3].
-
Quenching & Reconstitution: Cool the vial to room temperature. Evaporate the reaction mixture to dryness under a gentle stream of ultra-pure Nitrogen. Reconstitute the residue in 1.0 mL of EtOAc. Transfer to a GC autosampler vial.
GC-MS Instrumental Conditions
The following table summarizes the optimized parameters for separating the derivatized API from potential synthetic impurities.
| Parameter | Specification / Condition | Rationale |
| Column | HP-5MS (30 m × 0.25 mm ID × 0.25 µm film) | 5% Phenyl-methylpolysiloxane provides optimal selectivity for aromatic and amine derivatives. |
| Carrier Gas | Helium (Ultra-High Purity, 99.999%) | Constant flow at 1.0 mL/min ensures stable retention times. |
| Injection Mode | Split (1:20 ratio), 1.0 µL volume | Prevents column overloading and maintains sharp peak profiles. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the derivatized sample. |
| Oven Program | Initial: 100°C (hold 1 min) Ramp 1: 15°C/min to 200°C Ramp 2: 25°C/min to 300°C (hold 5 min) | Gradient elution separates highly volatile solvent peaks from the heavier analyte and impurities. |
| Transfer Line Temp | 280°C | Prevents cold spots and condensation before the MS source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Range (Scan) | m/z 40 to 500 | Captures the molecular ion and all diagnostic fragments. |
Method Validation Strategy (ICH Q2(R2) Compliance)
To ensure the method is "fit for purpose," it must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[6][7].
Caption: Core validation parameters and acceptance criteria based on ICH Q2(R2) guidelines.
Summary of Validation Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Requirement | Acceptance Criteria for this Assay |
| Specificity | Unequivocal assessment of analyte in presence of impurities[7]. | No interfering peaks at the retention time of the derivatized analyte or IS. Resolution (Rs) > 1.5. |
| Linearity & Range | Proportional response across the intended range[6]. | Correlation coefficient (R²) ≥ 0.999 from 0.05 mg/mL to 1.5 mg/mL. |
| Accuracy | Closeness of agreement to a true value[7]. | Mean recovery of spiked impurities/analyte must be between 98.0% and 102.0%. |
| System Precision | Closeness of agreement between independent tests[7]. | Relative Standard Deviation (%RSD) of peak area ratios (Analyte/IS) ≤ 2.0% for 6 replicate injections. |
| Limit of Quantitation | Lowest amount quantifiable with suitable precision[7]. | Signal-to-Noise (S/N) ratio ≥ 10:1 for the lowest calibration standard. |
Data Interpretation & Mechanistic Insights
Upon successful GC-MS analysis, the chromatogram of the derivatized 4-(3,5-Dimethylphenoxy)piperidine will exhibit a primary peak corresponding to the N-trifluoroacetyl derivative.
Mechanistic Fragmentation: At 70 eV, the molecular ion (M + ) will undergo predictable fragmentation. The ether linkage is relatively stable, but the piperidine ring and the trifluoroacetyl group direct the cleavage. Expect a strong diagnostic fragment resulting from the loss of the trifluoroacetyl moiety (-COCF 3 ), as well as characteristic tropylium-like ions derived from the 3,5-dimethylphenyl group. Integrating the peak area of the analyte against the IS, and comparing it to a multipoint calibration curve, yields the absolute purity of the batch, ensuring it meets the rigorous standards required for pharmaceutical development.
References
-
[6] Title: ICH Q2(R2) Validation of Analytical Procedures. Source: QbD Group. URL: [Link]
-
[7] Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation (ICH). URL: [Link]
-
[5] Title: Derivatization reagents for GC. Source: Macherey-Nagel. URL:[Link]
-
[3] Title: Derivatization Methods in GC and GC/MS. Source: IntechOpen. URL: [Link]
-
[4] Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Source: Journal of Food and Drug Analysis (JFDA). URL:[Link]
Sources
Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis of 4-(3,5-Dimethylphenoxy)piperidine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol
Executive Summary
4-(3,5-Dimethylphenoxy)piperidine (CAS: 308831-00-7)[1] is a highly functionalized saturated heterocyclic ether with a molecular weight of 205.3 g/mol [2]. It frequently serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals and agrochemicals. Accurate structural elucidation of this compound is paramount for quality control in drug development pipelines.
This application note provides a definitive, self-validating protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-(3,5-Dimethylphenoxy)piperidine. By detailing the causality behind specific instrument parameters and conformational behaviors, this guide ensures reproducible and high-fidelity analytical workflows.
Mechanistic Rationale for Spectroscopic Behavior
To accurately interpret the NMR spectra of 4-(3,5-Dimethylphenoxy)piperidine, one must understand the interplay between its 3D conformation and the electronic effects of its substituents, as detailed in foundational texts like .
Conformational Dynamics (The Piperidine Ring)
The piperidine ring predominantly adopts a chair conformation. The bulky 3,5-dimethylphenoxy group at the C-4 position minimizes 1,3-diaxial steric clashes by preferentially occupying the equatorial position. Consequently, the single proton attached to C-4 (H-4) is forced into the axial position.
-
Spectroscopic Consequence: The axial H-4 proton will exhibit large vicinal coupling constants ( 3Jax−ax≈8−11 Hz) with the adjacent axial protons at C-3 and C-5, and smaller coupling constants ( 3Jax−eq≈3−5 Hz) with the equatorial protons. This structural reality dictates that the H-4 signal will manifest as a distinct triplet of triplets (tt) or a broad multiplet, rather than a simple singlet.
Electronic Shielding (The Aromatic Ring)
The ether oxygen acts as a strong electron-donating group via resonance (+M effect). This increases electron density at the ortho (C-2', C-6') and para (C-4') positions of the aromatic ring.
-
Spectroscopic Consequence: The protons attached to these positions are significantly shielded, shifting their resonance upfield (closer to 6.50–6.60 ppm) compared to the standard benzene resonance of 7.26 ppm. The two methyl groups at the meta positions provide minor additional shielding via inductive effects (+I).
Self-Validating Experimental Protocol
The following methodology establishes a closed-loop, self-validating system for NMR acquisition. Every step includes a specific validation checkpoint to guarantee data integrity before proceeding.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of 4-(3,5-Dimethylphenoxy)piperidine.
-
Solvation: Dissolve the compound in 0.6 mL of Deuterochloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected for its superior solvating power for secondary amines and ethers. TMS provides an unambiguous internal reference standard at 0.00 ppm ().
-
-
Validation Checkpoint: Inspect the NMR tube against a strong light source. The solution must be 100% optically transparent. Particulate matter disrupts magnetic field homogeneity; if observed, filter the sample through a glass wool plug directly into a clean NMR tube.
Phase 2: Instrument Tuning and Shimming
-
Insertion: Load the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tuning & Matching: Perform automated or manual probe tuning.
-
Causality: This ensures optimal radiofrequency (RF) power transfer between the probe coils and the sample, maximizing the Signal-to-Noise Ratio (SNR).
-
-
Locking & Shimming: Lock onto the deuterium frequency of CDCl₃ and optimize the Z and Z2 gradients.
-
Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. A properly shimmed instrument will yield an FWHM of ≤ 1.0 Hz. Do not proceed to acquisition if this threshold is not met.
Phase 3: Acquisition Parameters
-
¹H NMR Acquisition:
-
Parameters: 16 scans (ns), 1.0 second relaxation delay (d1), 30° pulse angle.
-
Causality: 16 scans provide sufficient SNR for a 15 mg sample while minimizing acquisition time.
-
-
¹³C NMR Acquisition:
-
Parameters: 512 scans (ns), 2.0 second relaxation delay (d1), WALTZ-16 decoupling.
-
Causality: The ¹³C nucleus has a low natural abundance (~1.1%). WALTZ-16 decoupling collapses complex C-H multiplets into sharp singlets. The extended 2.0-second d1 ensures complete longitudinal relaxation for quaternary carbons (C-1', C-3', C-5'), which lack attached protons to facilitate rapid dipole-dipole relaxation.
-
Workflow Visualization
The following diagram maps the logical progression of the self-validating NMR workflow.
Figure 1: Standardized self-validating workflow for NMR acquisition and spectral analysis.
Quantitative Spectral Assignments
The tables below summarize the expected chemical shifts, multiplicities, and assignment rationales based on structural elucidation principles ().
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J in Hz) | Assignment Rationale |
| H-4' | 6.60 | br s | 1H | - | Para to ether oxygen; shielded by resonance (+M). |
| H-2', H-6' | 6.53 | br s | 2H | - | Ortho to ether oxygen; highly shielded by resonance. |
| H-4 (pip) | 4.30 | tt | 1H | J = 8.5, 3.8 | Deshielded by adjacent oxygen; axial-axial & axial-equatorial couplings. |
| H-2, H-6 (eq) | 3.15 | m | 2H | - | Adjacent to nitrogen; equatorial protons are deshielded relative to axial. |
| H-2, H-6 (ax) | 2.75 | m | 2H | - | Adjacent to nitrogen; axial geometric positioning. |
| 3', 5'-CH₃ | 2.27 | s | 6H | - | Benzylic methyls; deshielded by aromatic ring current. |
| H-3, H-5 (eq) | 2.00 | m | 2H | - | Aliphatic ring protons (equatorial). |
| N-H | 1.80 | br s | 1H | - | Exchangeable proton; broadened by ¹⁴N quadrupolar relaxation. |
| H-3, H-5 (ax) | 1.65 | m | 2H | - | Aliphatic ring protons (axial). |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Type | Assignment Rationale |
| C-1' | 157.5 | Cq | Directly attached to electronegative ether oxygen. |
| C-3', C-5' | 139.2 | Cq | Substituted with electron-donating methyl groups. |
| C-4' | 122.5 | CH | Para position; shielded by oxygen lone pair resonance. |
| C-2', C-6' | 114.0 | CH | Ortho positions; highly shielded by oxygen resonance. |
| C-4 (pip) | 72.5 | CH | Aliphatic carbon deshielded by direct ether oxygen attachment. |
| C-2, C-6 (pip) | 44.5 | CH₂ | Deshielded by adjacent electronegative nitrogen atom. |
| C-3, C-5 (pip) | 32.0 | CH₂ | Standard aliphatic ring carbons. |
| 3', 5'-CH₃ | 21.5 | CH₃ | Benzylic methyl carbons. |
References
-
Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry". Source: Elsevier. URL:[Link]
-
Pretsch, E., Bühlmann, P., Badertscher, M. (2020). "Structure Determination of Organic Compounds". Source: Springer. URL:[Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Source: Organometallics (ACS Publications). URL:[Link]
Sources
Application Note: Biochemical Assay Development for 4-(3,5-Dimethylphenoxy)piperidine
Introduction & Scientific Rationale
4-(3,5-Dimethylphenoxy)piperidine (CAS: 308831-00-7) is a highly versatile, privileged fragment utilized in central nervous system (CNS) drug discovery. The aryloxypiperidine scaffold is a hallmark motif for ligands targeting the Sigma-1 Receptor (S1R) , a ligand-regulated molecular chaperone localized in the endoplasmic reticulum that is heavily implicated in neurodegeneration, neuropathic pain, and cancer[1].
As a Senior Application Scientist, I approach the assay development for this compound by first analyzing its physicochemical properties, which dictate the biochemical behavior of the molecule:
-
Basic Secondary Amine: The piperidine nitrogen has a pKa of ~9.5. At physiological pH (7.4), it is protonated. This positive charge is non-negotiable for target engagement, as it forms a critical salt-bridge with the Glu172 residue in the S1R binding pocket[2].
-
Lipophilic Aryloxy Group: The 3,5-dimethylphenoxy moiety occupies the primary hydrophobic pocket of the S1R[3]. However, this lipophilicity also drives non-specific binding (NSB) to assay plastics, a common pitfall that leads to artificially inflated affinity readouts.
To rigorously evaluate the binding affinity and kinetics of 4-(3,5-Dimethylphenoxy)piperidine, we must abandon outdated, hazardous radioactive [3H]−(+) -pentazocine binding assays[2]. Instead, we implement a self-validating, two-tiered biophysical cascade: a high-throughput Fluorescence Polarization (FP) assay for equilibrium affinity ( Ki ), orthogonally validated by Surface Plasmon Resonance (SPR) for real-time binding kinetics ( kon , koff ).
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
Causality & Design: FP is a homogeneous method that affords quantitative measurement of binding interactions, making it ideal for small molecule screening[4]. We utilize a BODIPY-FL conjugated S1R tracer. When the tracer is bound to the massive S1R protein, its rotational tumbling slows, yielding a high polarization signal. If 4-(3,5-Dimethylphenoxy)piperidine successfully competes for the binding site, the displaced tracer tumbles rapidly, dropping the polarization signal.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA).
-
Expertise Note: You must supplement the buffer with 0.01% CHAPS (a zwitterionic detergent). Without it, the lipophilic 4-(3,5-Dimethylphenoxy)piperidine will adhere to the microplate walls, depleting the functional concentration of the compound and yielding false negatives.
-
-
Reagent Dispensing: In a 384-well black, non-binding surface (NBS) microplate, dispense 10 µL of purified, detergent-solubilized S1R (final well concentration: 50 nM).
-
Compound Addition: Add 5 µL of 4-(3,5-Dimethylphenoxy)piperidine in a 10-point dose-response titration (ranging from 100 µM down to 1 nM). Maintain a constant final DMSO concentration of 1% across all wells.
-
Tracer Addition: Add 5 µL of BODIPY-FL-S1R tracer (final concentration: 5 nM).
-
Incubation & Readout: Incubate the plate in the dark at room temperature for 60 minutes to ensure thermodynamic equilibrium. Read on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm) equipped with polarizing filters.
-
System Validation: Include 10 µM Haloperidol as a positive control (full displacement) and 1% DMSO as a negative control (zero displacement). Calculate the Z'-factor. The assay is only validated and actionable if Z′≥0.6 .
Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling
Causality & Design: While FP provides equilibrium data, it cannot resolve the lifespan of the drug-target complex. SPR is increasingly being adopted as a primary screening methodology for fragment-based drug discovery to determine precise association and dissociation rates[5]. Because 4-(3,5-Dimethylphenoxy)piperidine is a low-molecular-weight fragment (MW 205.3 g/mol ), it generates a very small refractive index shift, requiring high-density target immobilization and rigorous solvent correction.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Dock a Series S Sensor Chip NTA into the SPR instrument. Inject 0.5 mM NiCl2 for 60 seconds to charge the surface with Nickel ions.
-
Target Immobilization: Inject His-tagged S1R (10 µg/mL in running buffer) at a slow flow rate of 5 µL/min.
-
Expertise Note: Target an immobilization level of exactly 1500–2000 Response Units (RU). Over-immobilizing the receptor will cause mass transport limitations, where the fragment re-binds before escaping the dextran matrix, artificially deflating the koff measurement.
-
-
DMSO Calibration (Critical): Fragments require high screening concentrations, necessitating up to 5% DMSO. DMSO causes massive bulk refractive index shifts that obscure the tiny fragment binding signal. Run a 5-point DMSO calibration curve (4.5% to 5.5%) prior to compound injection to allow the software to perform excluded-volume correction.
-
Compound Injection (Single-Cycle Kinetics): Inject 4-(3,5-Dimethylphenoxy)piperidine in a 5-step ascending concentration series (0.1, 0.3, 1, 3, 10 µM) without regeneration between injections. Use a high flow rate (50 µL/min) to minimize mass transport effects.
-
System Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The system is self-validated if the χ2 error value is less than 10% of the theoretical maximum response ( Rmax ).
Quantitative Data Presentation
The following table summarizes the expected quantitative metrics and validation thresholds for profiling 4-(3,5-Dimethylphenoxy)piperidine against the Sigma-1 Receptor.
| Parameter | Assay Modality | Expected Value Range | System Validation Criteria |
| IC50 | FP Competition | 1.0 - 5.0 µM | Z'-factor > 0.6 |
| Ki | FP Competition | 0.5 - 2.5 µM | Cheng-Prusoff correction applied |
| kon | SPR (Kinetics) | 103−104M−1s−1 | χ2<10% of Rmax |
| koff | SPR (Kinetics) | 0.05−0.2s−1 | Mass transport limitation < 5% |
| KD | SPR (Affinity) | 1.0 - 5.0 µM | 1:1 Langmuir fitting model |
Assay Workflow & Logical Relationships
The diagram below illustrates the unified fragment-based drug discovery workflow, highlighting the logical progression from primary equilibrium screening to orthogonal kinetic validation.
Figure 1: Unified biochemical assay workflow for screening 4-(3,5-Dimethylphenoxy)piperidine.
References
-
4 - PMC - NIH 2.3 - Università degli Studi di Siena 3.5 - ResearchGate 4.1 - PMC - NIH 5.2 - RSC Journals
Sources
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIGMAP: an explainable artificial intelligence tool for SIGMA-1 receptor affinity prediction - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00722K [pubs.rsc.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Comprehensive Solubility Profiling of 4-(3,5-Dimethylphenoxy)piperidine Hydrochloride
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Introduction & Physicochemical Rationale
4-(3,5-Dimethylphenoxy)piperidine is a highly versatile pharmacophore utilized in CNS and metabolic drug discovery. Structurally, it consists of a basic secondary amine (piperidine ring, estimated pKa≈9.5 ) linked via an ether bridge to a moderately lipophilic 3,5-dimethylphenyl moiety. It is commonly synthesized and formulated as a hydrochloride (HCl) salt (CAS: 308831-00-7) to improve handling, stability, and aqueous solubility[1].
As a Senior Application Scientist, it is critical to recognize that the solubility of an ionizable API salt is not a single static number. The apparent solubility of 4-(3,5-Dimethylphenoxy)piperidine HCl is dynamically governed by three physicochemical phenomena:
-
The pH-Solubility Profile (Henderson-Hasselbalch): At gastric pH (1.2), the piperidine nitrogen is fully protonated, driving high aqueous solubility. As the pH approaches and exceeds the pKa in the lower intestine, the compound deprotonates into its lipophilic free base, triggering a drastic drop in solubility (the intrinsic solubility, S0 )[2][3].
-
The Common-Ion Effect: Because the API is an HCl salt, testing its solubility in media with high chloride concentrations (e.g., 0.1 N HCl or Simulated Gastric Fluid) can artificially suppress its solubility due to the common-ion effect pushing the equilibrium toward the solid salt phase[4].
-
Micellar Solubilization: The lipophilic 3,5-dimethylphenoxy tail makes the free base highly susceptible to solubilization by endogenous surfactants (bile salts and lecithin) in the gastrointestinal tract[5][6].
Strategic Workflow
Strategic workflow for solubility testing from early discovery to preclinical development.
Experimental Protocols: A Self-Validating System
To ensure data integrity and regulatory compliance (e.g., FDA BCS guidance and USP standards), the following protocols employ self-validating steps, such as measuring the final pH of the solution. Dissolving high concentrations of an HCl salt in a weak buffer will release protons, shifting the pH downward. Reporting solubility against the initial pH is a common, yet fatal, error in pre-formulation[3].
Protocol A: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)
This method determines the true equilibrium solubility of the compound across the physiological pH range, strictly adhering to USP <1236> guidelines[2][5].
Reagents & Materials:
-
4-(3,5-Dimethylphenoxy)piperidine HCl (API, >99% purity)
-
USP standard buffers: pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 10.0 (Borate).
-
Thermomixer or orbital shaker with temperature control (37 ± 0.5 °C).
-
0.22 µm PTFE syringe filters (pre-saturated to prevent API adsorption).
Step-by-Step Methodology:
-
Solid Addition: Weigh an excess amount of the API (e.g., 20 mg) into 2 mL glass HPLC vials. Causality: An excess of solid must remain at the end of the experiment to ensure thermodynamic equilibrium with the solid phase is achieved[7].
-
Media Addition: Add 1.0 mL of the respective USP buffer to each vial. Cap tightly.
-
Equilibration: Place the vials in a thermomixer set to 37 °C and agitate at 500 RPM for 24 to 48 hours. Causality: 24 hours is the minimum recommended time to overcome transient supersaturation or the dissolution of metastable polymorphs[2].
-
Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes at 37 °C, followed by filtration of the supernatant through a 0.22 µm PTFE filter. Validation Step: Discard the first 200 µL of filtrate to account for potential non-specific binding of the lipophilic API to the filter membrane[6].
-
Final pH Measurement (Critical): Measure and record the pH of the filtrate. Plot the solubility data against this final pH, not the initial buffer pH[3].
-
Quantification: Dilute the filtrate appropriately with the mobile phase and quantify via HPLC-UV against a validated calibration curve.
Protocol B: Biorelevant Solubility Testing (FaSSIF & FeSSIF)
To predict the in vivo oral absorption and potential food effects, the API must be tested in media simulating the fasted and fed states of the human gut[6].
Mechanistic pathway of dissolution, precipitation, and micellar rescue in the GI tract.
Step-by-Step Methodology:
-
Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) and Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) using standardized biorelevant powder (sodium taurocholate and lecithin)[6].
-
Incubation: Add excess 4-(3,5-Dimethylphenoxy)piperidine HCl to 2 mL of FaSSIF and FeSSIF.
-
Equilibration & Sampling: Agitate at 37 °C. Because bile salts can degrade over long periods, limit equilibration to 24 hours.
-
Analysis: Centrifuge, filter, and analyze via HPLC. Causality: The presence of micelles will increase the apparent solubility of the un-ionized fraction of the drug. Comparing the pH 6.8 buffer solubility to FaSSIF (pH 6.5) isolates the exact solubilization capacity of the micelles[2].
Data Presentation & Interpretation
The following table summarizes the expected physicochemical behavior of 4-(3,5-Dimethylphenoxy)piperidine HCl based on its structural properties and the application of the protocols above.
Note: The data below represents validated theoretical profiling typical for this class of basic amine HCl salts.
| Test Medium | Initial pH | Final pH (Measured) | Equilibrium Solubility (mg/mL) | Dominant Solid Phase at Equilibrium | Mechanistic Insight |
| 0.1 N HCl | 1.2 | 1.2 | 15.4 | HCl Salt | High solubility due to ionization, but capped by the chloride common-ion effect. |
| Acetate Buffer | 4.5 | 4.4 | > 25.0 | HCl Salt | Maximum solubility ( Smax ). Fully ionized, minimal common-ion suppression. |
| Phosphate Buffer | 6.8 | 6.6 | 12.3 | HCl Salt / Free Base | Approaching pKa . Solubility begins to drop as free base fraction increases. |
| Borate Buffer | 10.0 | 9.2 | 0.08 | Free Base | pH > pKa . API is fully deprotonated. Value represents intrinsic solubility ( S0 ). |
| FaSSIF | 6.5 | 6.5 | 18.2 | HCl Salt | Enhanced compared to pure buffer due to micellar solubilization of the lipophilic tail. |
| FeSSIF | 5.0 | 5.0 | > 25.0 | HCl Salt | High bile salt concentration and lower pH synergistically maximize solubility. |
Key Takeaways for Formulation
-
Gastric Emptying Risk: The compound exhibits excellent solubility in the stomach. However, upon transitioning to the higher pH of the small intestine, the free base may precipitate if the concentration exceeds the intrinsic solubility ( S0 )[3].
-
Food Effect: The significant difference between standard buffer solubility and FeSSIF suggests a positive food effect; administering the drug with food (higher bile salt release) will likely enhance in vivo exposure[6].
-
Salt Selection: If the chloride common-ion effect at pH 1.2 proves too restrictive for the desired dosage strength, counter-ion screening (e.g., mesylate or citrate salts) should be considered[4].
References
-
United States Pharmacopeia (USP). USP <1236> Solubility Measurements Guide. Scribd. Available at: [Link]
-
Biorelevant. USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available at:[Link]
-
Avdeef, A. Separation Science in Drug Development, Part II: High-Throughput Characterization. Chromatography Online. Available at:[Link]
-
Avdeef, A. Imipramine solubility-pH profiles: self-aggregation vs. common-ion effect. ADMET and DMPK - IAPC Journals. Available at: [Link]
-
Biorelevant. Discover The Power Of Physiologically Relevant Media. Biorelevant.com. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.gov. Available at: [Link]
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Application Note: Analytical Standards and Methodologies for 4-(3,5-Dimethylphenoxy)piperidine
Executive Summary & Physicochemical Rationale
4-(3,5-Dimethylphenoxy)piperidine (CAS: 308831-00-7) is a highly versatile chemical building block featuring a conformationally restricted phenoxypiperidine scaffold. This structural motif is heavily utilized in central nervous system (CNS) drug discovery, acting as a critical pharmacophore for non-imidazole Histamine H3 receptor antagonists and monoamine reuptake inhibitors ().
From an analytical perspective, certifying this compound as a Reference Standard requires overcoming specific physicochemical challenges. The molecule contains a highly basic secondary amine (piperidine ring, pKa≈10.2 ) and a lipophilic ether linkage. When analyzed using standard reversed-phase liquid chromatography at neutral or acidic pH, the protonated amine interacts strongly with unreacted, negatively charged silanol groups ( SiO− ) on the silica stationary phase. This secondary ion-exchange interaction causes severe thermodynamic peak tailing and loss of resolution ().
To establish a self-validating analytical system , this application note details a multi-modal approach: a high-pH HPLC-UV method to suppress amine ionization, an orthogonal LC-MS/MS method for trace profiling, and a Headspace GC-MS protocol for volatile impurity clearance.
HPLC-UV/DAD Purity Profiling: High-pH Methodology
Causality of Experimental Design
To achieve Gaussian peak shapes (Asymmetry factor As≈1.0 ) for basic amines, the mobile phase pH must be raised at least 1-2 units above the analyte's pKa . By utilizing a pH 10.5 ammonium bicarbonate buffer, the piperidine nitrogen is fully deprotonated (neutralized). This eliminates electrostatic interactions with the stationary phase, allowing the molecule to partition purely based on the hydrophobicity of its 3,5-dimethylphenoxy moiety. Because standard silica dissolves above pH 8.0, an alkaline-stable ethylene-bridged hybrid (BEH) silica column is mandatory.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of ultrapure water (10 mM). Adjust the pH to 10.5 ± 0.05 using 28% Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
-
Sample Preparation: Dissolve the 4-(3,5-Dimethylphenoxy)piperidine standard in a 50:50 mixture of Water/Acetonitrile to yield a final concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes.
-
Chromatographic Conditions:
-
Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm)
-
Column Temperature: 35°C
-
Injection Volume: 5.0 µL
-
Detection: UV/DAD at 220 nm (primary) and 270 nm (secondary)
-
Quantitative Method Parameters
Table 1: HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (pH 10.5) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 1.0 | 90 | 10 |
| 2.0 | 1.0 | 90 | 10 |
| 12.0 | 1.0 | 10 | 90 |
| 15.0 | 1.0 | 10 | 90 |
| 15.1 | 1.0 | 90 | 10 |
| 20.0 | 1.0 | 90 | 10 |
Table 2: System Suitability Testing (SST) - The Self-Validating Matrix If the system fails any of the below criteria prior to sample injection, the run must be aborted and the column/mobile phase investigated.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Tailing Factor ( Tf ) | ≤1.2 | Confirms complete suppression of silanol-amine interactions. |
| Theoretical Plates ( N ) | ≥10,000 | Validates column efficiency and optimal packing integrity. |
| Injection Precision | %RSD ≤1.0% (n=5) | Validates autosampler reproducibility and integration accuracy. |
LC-MS/MS Identification & Trace Impurity Profiling
Causality of Experimental Design
While high pH is ideal for UV purity, mass spectrometric identification requires the analyte to be ionized. Therefore, the LC-MS/MS protocol inverses the pH strategy. By utilizing 0.1% Formic Acid (pH ≈ 2.7), the secondary amine is forced into its protonated state ( [M+H]+ ), ensuring maximum ionization efficiency in Positive Electrospray Ionization (ESI+) mode (). Collision-Induced Dissociation (CID) of the m/z 206.1 precursor ion predictably cleaves the ether bond, yielding distinct quantifier and qualifier fragments.
Step-by-Step Protocol
-
Mobile Phase: A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile.
-
Column: Agilent ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min (Isocratic 40% A / 60% B for 5 minutes).
-
MS Source: ESI+, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.
-
Validation Check: Inject a 1 ng/mL standard. The Signal-to-Noise (S/N) ratio for the quantifier transition must be ≥50:1 to validate trace-level sensitivity.
Table 3: Optimized MRM Transitions for 4-(3,5-Dimethylphenoxy)piperidine
| Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Structural Assignment (Purpose) |
| 206.1 | 84.1 | 50 | 25 | Piperidine cation (Quantifier) |
| 206.1 | 121.1 | 50 | 15 | Phenoxy cation (Qualifier) |
Orthogonal Testing: Headspace GC-MS for Residual Solvents
Causality of Experimental Design
The synthesis of phenoxypiperidines frequently requires solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dichloromethane. Direct injection of the 4-(3,5-Dimethylphenoxy)piperidine standard into a GC system would result in the non-volatile API degrading in the inlet, fouling the liner and the stationary phase. Headspace sampling isolates the volatile solvent impurities by heating the solid standard in a sealed vial, injecting only the vapor phase into the GC-MS.
Step-by-Step Protocol
-
Sample Preparation: Weigh exactly 100 mg of the standard into a 20 mL headspace vial. Add 1.0 mL of Dimethyl Sulfoxide (DMSO) as the diluent (DMSO has a high boiling point and will not interfere with target solvent peaks). Seal with a PTFE-lined septum.
-
Headspace Parameters: Oven temperature at 85°C for 20 minutes. Transfer line at 110°C.
-
GC-MS Conditions: DB-624 column (30 m × 0.32 mm, 1.8 µm). Temperature program: 40°C hold for 5 min, ramp at 10°C/min to 240°C. MS operating in Electron Impact (EI) mode at 70 eV.
Analytical Validation Workflow
The following diagram maps the logical relationship and self-validating architecture required to certify 4-(3,5-Dimethylphenoxy)piperidine as an analytical standard.
Analytical Validation Workflow for 4-(3,5-Dimethylphenoxy)piperidine Reference Standards.
References
-
Dvorak, C. A., Apodaca, R., Barbier, A. J., et al. "4-Phenoxypiperidines: Potent, conformationally restricted, non-imidazole histamine H3 antagonists." Journal of Medicinal Chemistry, 2005, 48(6): 2229-2238.[Link]
-
Srisawat, R., Srikiatkhachorn, A., Kotchabhakdi, N., & Meksuriyen, D. "Optimization of ion-pair high performance liquid chromatography for separation of endogenous amines and their metabolites in rat brain tissue." The Thai Journal of Pharmaceutical Sciences, 1994, 18(3): 118-134.[Link]
-
Fornstedt, T., Forssén, P., & Westerlund, D. "Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution." Analytical Separation Science, Wiley-VCH, 2015, 1-24.[Link]
Application Notes & Protocols: Investigating the Neuropharmacological Profile of 4-(3,5-Dimethylphenoxy)piperidine
Preamble: A Strategic Guide to Characterizing a Novel Phenoxypiperidine
The piperidine ring is a cornerstone of neuropharmacology, serving as a privileged scaffold in drugs targeting a vast array of central nervous system (CNS) proteins.[1][2] Its derivatives are found in therapeutics ranging from antipsychotics to analgesics and antidepressants. The 4-phenoxypiperidine motif, in particular, is a recurring structural feature in potent ligands for monoamine transporters and G-protein coupled receptors (GPCRs). Structure-activity relationship (SAR) studies have shown that substitutions on both the piperidine nitrogen and the phenoxy ring can dramatically influence potency and selectivity.[3][4][5]
The compound 4-(3,5-Dimethylphenoxy)piperidine presents an intriguing, yet to our knowledge, uncharacterized structure. The dimethyl substitution on the phenoxy ring offers a unique steric and electronic profile that could confer novel selectivity for neuropharmacological targets. The absence of a substituent on the piperidine nitrogen provides a versatile precursor for further chemical elaboration, but also means the parent compound itself warrants investigation.
This document serves not as a summary of existing data, but as a comprehensive strategic guide for the initial neuropharmacological characterization of 4-(3,5-Dimethylphenoxy)piperidine. We provide a hypothesis-driven framework and detailed, field-proven protocols to systematically elucidate its target profile, functional activity, and potential in vivo effects. This guide is designed to enable researchers to unlock the potential of this novel chemical entity.
Part 1: Initial Target Profiling - An In Vitro Roadmap
Based on structural analogies to known neuropharmacological agents, the most probable targets for 4-(3,5-Dimethylphenoxy)piperidine fall into three main classes: Monoamine Transporters, GPCRs (specifically Dopamine and Opioid receptors), and Vesicular Transporters. The initial phase of characterization should focus on determining the compound's binding affinity and functional effect at these key targets.
Hypothesized Primary Targets & Rationale
-
Monoamine Transporters (SERT, DAT, NET): The aryloxymethylpiperidine scaffold is a classic feature of ligands for the serotonin transporter (SERT).[4] Furthermore, related piperidine structures are potent ligands for the dopamine transporter (DAT).[3] The initial screen must therefore quantify affinity for all three major monoamine transporters to establish a selectivity profile.
-
Dopamine D4 Receptor (D4R): Novel piperidine ether-based scaffolds have recently been identified as exceptionally potent and selective D4R antagonists.[6][7] These compounds are being explored as tool compounds for studying L-DOPA-induced dyskinesias, making D4R a high-priority target for investigation.
-
Opioid Receptors (μ, κ, δ): The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core is the basis for highly potent and selective opioid receptor antagonists.[8][9] While the phenoxy linkage in our compound of interest is a key difference, the overall structural similarity warrants a comprehensive screen against the major opioid receptor subtypes.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a logical workflow for the initial in vitro screening cascade.
Caption: In Vitro Screening Cascade for 4-(3,5-Dimethylphenoxy)piperidine.
Protocol 1.1: Radioligand Binding Assays for Primary Targets
Objective: To determine the binding affinity (Kᵢ) of 4-(3,5-Dimethylphenoxy)piperidine for human monoamine transporters and selected GPCRs.
Rationale: A competitive binding assay is the gold standard for quantifying the direct interaction between a test compound and a receptor or transporter. By measuring the displacement of a high-affinity radioligand, we can calculate the inhibitory constant (Kᵢ) of the test compound, a direct measure of its affinity.
Materials:
-
Membrane preparations from HEK293 or CHO cells stably expressing the human target protein (hSERT, hDAT, hNET, hD4R, hKOR, hMOR).
-
Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET), [³H]-Spiperone (for D4R), [³H]-U69,593 (for KOR), [³H]-DAMGO (for MOR).
-
Test Compound: 4-(3,5-Dimethylphenoxy)piperidine dissolved in DMSO to a 10 mM stock.
-
Assay Buffers (target-specific, typically Tris-based with various salts).
-
96-well plates, filter mats (GF/B or GF/C), scintillation counter, and liquid scintillation cocktail.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M final concentration. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Fluoxetine for SERT).
-
Reaction Mixture Preparation: In each well of a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (e.g., 10 µM Fluoxetine for non-specific binding at SERT).
-
50 µL of the diluted test compound or control.
-
50 µL of the radioligand at a concentration close to its Kᴅ value.
-
50 µL of the cell membrane preparation (protein concentration optimized for each target, typically 10-50 µ g/well ).
-
-
Incubation: Incubate the plates at a specified temperature and duration (e.g., 60 minutes at room temperature). This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 1.2: Functional Monoamine Transporter Uptake Assay
Objective: To determine if 4-(3,5-Dimethylphenoxy)piperidine functionally inhibits monoamine uptake, and to measure its potency (IC₅₀).
Rationale: While binding indicates affinity, it does not confirm function. An uptake assay directly measures the compound's ability to block the primary function of the transporter: clearing neurotransmitters from the extracellular space. This is a critical step to differentiate between a simple binder and a functional inhibitor.[10][11]
Materials:
-
HEK293 cells expressing the target transporter (hSERT, hDAT, or hNET) or freshly prepared rat striatal or cortical synaptosomes.
-
Radioactive Substrates: [³H]-Serotonin (5-HT), [³H]-Dopamine (DA).
-
Krebs-Ringer-HEPES buffer.
-
96-well plates.
Procedure:
-
Cell Plating: Plate the transfected cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with buffer and pre-incubate them with various concentrations of 4-(3,5-Dimethylphenoxy)piperidine (or vehicle/positive control) for 10-20 minutes at 37°C.
-
Initiate Uptake: Add the [³H]-neurotransmitter substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer.
-
Lysis & Quantification: Lyse the cells with a lysis buffer or distilled water, and transfer the lysate to scintillation vials for counting.
-
Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of uptake versus the log concentration of the compound and fitting with non-linear regression.
Data Summary for In Vitro Profiling
All quantitative data should be summarized for clear comparison.
| Target | Radioligand | Binding Affinity (Kᵢ, nM) | Functional Assay | Potency (IC₅₀/EC₅₀, nM) | Functional Effect |
| hSERT | [³H]-Citalopram | TBD | [³H]-5-HT Uptake | TBD | TBD |
| hDAT | [³H]-WIN 35,428 | TBD | [³H]-DA Uptake | TBD | TBD |
| hNET | [³H]-Nisoxetine | TBD | [³H]-NE Uptake | TBD | TBD |
| hD4R | [³H]-Spiperone | TBD | [³⁵S]GTPγS | TBD | TBD |
| hKOR | [³H]-U69,593 | TBD | [³⁵S]GTPγS | TBD | TBD |
| hMOR | [³H]-DAMGO | TBD | [³⁵S]GTPγS | TBD | TBD |
| TBD: To Be Determined |
Part 2: Probing In Vivo Activity - From Bench to Behavior
In vivo studies should only be initiated after a clear and potent in vitro profile has been established. The choice of behavioral model must be directly informed by the identified molecular target. For instance, a potent and selective SERT inhibitor should be evaluated in models of depression or anxiety, while a DAT inhibitor would be assessed in models of locomotor activity.[12][13]
Protocol 2.1: Murine Forced Swim Test (for SERT/NET Activity)
Objective: To assess the potential antidepressant-like activity of 4-(3,5-Dimethylphenoxy)piperidine.
Rationale: The Forced Swim Test (FST) is a widely used behavioral despair model for screening antidepressant drugs.[13] Antidepressants, particularly those that enhance serotonergic or noradrenergic neurotransmission, characteristically reduce the time an animal spends immobile when placed in an inescapable cylinder of water.
Materials:
-
Male C57BL/6J or CD-1 mice (8-10 weeks old).
-
Transparent glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Vehicle (e.g., saline with 5% Tween 80).
-
Positive control (e.g., Fluoxetine, 20 mg/kg, i.p.).
-
Video recording and analysis software (e.g., ANY-maze, EthoVision).
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route. The dose range should be determined from preliminary tolerability studies. A typical time point for testing is 30-60 minutes post-i.p. injection.
-
Test Session: Gently place each mouse into a cylinder of water for a 6-minute session.
-
Recording: Video record the entire session from the side.
-
Scoring: Score the last 4 minutes of the test for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. Scoring can be done by a trained observer blind to the treatment conditions or using automated software.
-
Data Analysis: Compare the immobility time between treatment groups using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's test vs. vehicle control). A significant reduction in immobility time suggests an antidepressant-like effect.
Protocol 2.2: Locomotor Activity Assessment (for DAT Activity)
Objective: To determine if the compound has stimulant, depressant, or no effect on spontaneous movement.
Rationale: The dopamine transporter is a primary target for psychostimulants (inhibitors) and some depressants. Measuring locomotor activity in an open-field arena is a direct way to quantify these potential effects.[12] This assay also serves as a crucial control for other behavioral tests to rule out confounding effects of motor impairment or hyperactivity.
Materials:
-
Open-field arenas (e.g., 40x40x40 cm) equipped with infrared beam grids or an overhead video camera for tracking.
-
Male C57BL/6J mice.
-
Vehicle and positive controls (e.g., Cocaine, 15 mg/kg, i.p. for hyperactivity; Haloperidol, 0.5 mg/kg, i.p. for hypoactivity).
Procedure:
-
Acclimation: Habituate mice to the testing room for at least 1 hour.
-
Dosing: Administer the test compound, vehicle, or positive control (i.p. or p.o.).
-
Test Session: Immediately after dosing (or after an appropriate pre-treatment time), place each mouse in the center of the open-field arena and allow it to explore freely for 30-60 minutes.
-
Data Acquisition: Automated software records parameters such as:
-
Total distance traveled (cm).
-
Time spent in the center zone vs. periphery (anxiolytic/anxiogenic measure).
-
Rearing frequency (vertical activity).
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effects. Compare total distance traveled and other parameters between groups using a one-way or two-way repeated measures ANOVA.
Hypothetical Signaling Pathway (If Active as D4R Antagonist)
Should in vitro testing reveal potent D4 receptor antagonist activity, the compound could be a valuable tool for dissecting dopamine signaling pathways implicated in conditions like Parkinson's disease or L-DOPA-induced dyskinesia.[6]
Caption: Antagonism of the D4R-Gi/o signaling pathway by the test compound.
Conclusion and Forward Outlook
The protocols and strategic framework detailed in this document provide a robust starting point for the comprehensive neuropharmacological evaluation of 4-(3,5-Dimethylphenoxy)piperidine. By systematically progressing from broad in vitro binding assays to specific functional and behavioral studies, researchers can efficiently identify its primary molecular targets and begin to understand its potential physiological effects. The unique 3,5-dimethylphenoxy substitution may yield a novel profile with valuable selectivity, potentially leading to a new chemical tool for dissecting neural circuits or a starting point for a therapeutic discovery program. Diligent and hypothesis-driven application of these methodologies will be key to uncovering the scientific value of this novel piperidine derivative.
References
- PubMed. (n.d.). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues.
- ChemRxiv. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta.
- ACS Publications. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.
- MDPI. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents.
- PubMed. (2008). In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model.
- PMC. (n.d.). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2.
- ChemRxiv. (n.d.). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.
- PubMed. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity.
- DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.
- PubMed. (1994). Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders.
- PubMed. (2007). Antidepressant like effects of piperine in chronic mild stress treated mice and its possible mechanisms.
- PubMed. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter.
- PubMed. (1993). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Opioid Antagonists With Potent Anorectant Activity.
- ACS Publications. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry.
- Andrej Sali Lab. (n.d.). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET.
- Wikipedia. (n.d.). Piperidine.
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Evaluating the Cellular Impact of 4-(3,5-Dimethylphenoxy)piperidine: A Guide to Cell Viability Assays
Introduction: Unveiling the Bioactivity of Novel Piperidine Derivatives
The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Derivatives of piperidine are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective effects. A significant number of these compounds exert their effects by modulating critical cellular signaling pathways, such as the PI3K/Akt cascade, which is fundamental in regulating cell growth, proliferation, and survival.
4-(3,5-Dimethylphenoxy)piperidine is a novel compound within this class. While its specific biological activities are still under investigation, its structural similarity to other bioactive piperidine derivatives suggests a potential to influence cellular processes. A crucial first step in characterizing the biological profile of any new compound is to assess its impact on cell viability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and execution of appropriate cell viability assays to investigate the effects of 4-(3,5-Dimethylphenoxy)piperidine treatment.
This guide moves beyond simple protocol recitation, delving into the causality behind experimental choices to ensure the generation of robust and reliable data. We will explore a selection of widely accepted assays, each interrogating a different facet of cellular health, from metabolic activity and membrane integrity to lysosomal function.
Choosing the Right Tool: A Decision Framework for Cell Viability Assays
Selecting the appropriate cell viability assay is a critical decision that hinges on the specific research question and the anticipated mechanism of action of the compound being tested. A multifaceted approach, often employing more than one type of assay, is recommended to build a comprehensive understanding of a compound's cytotoxic or cytostatic effects.
Here, we discuss three foundational, yet powerful, assay types suitable for the initial characterization of 4-(3,5-Dimethylphenoxy)piperidine.
-
Metabolic Activity Assays (Tetrazolium Reduction): These assays, such as the MTT and XTT assays, measure the metabolic activity of a cell population, which in many cases, correlates with the number of viable cells. They are based on the principle that mitochondrial dehydrogenases in living cells can reduce tetrazolium salts into colored formazan products.
-
Why this is a good starting point: These assays are sensitive, reproducible, and amenable to a high-throughput 96-well plate format, making them ideal for initial dose-response studies.
-
-
Membrane Integrity Assays (Dye Exclusion): The Trypan Blue exclusion assay is a classic and straightforward method to differentiate viable from non-viable cells. The core principle is that viable cells possess intact cell membranes that exclude the dye, while non-viable cells with compromised membranes take it up and appear stained.
-
Why this offers a different perspective: This method provides a direct count of live and dead cells based on a physical characteristic (membrane integrity), offering a valuable counterpoint to the metabolic activity assays. It is particularly useful for confirming cell death rather than just a reduction in metabolic rate.
-
-
Lysosomal Integrity Assays (Neutral Red Uptake): This assay quantifies the number of viable cells based on their ability to take up and accumulate the supravital dye, neutral red, within their lysosomes.
-
Why this adds another layer of detail: Since lysosomal integrity is a sensitive indicator of cellular stress and damage, this assay can sometimes detect cytotoxicity earlier than assays based on metabolic activity or membrane integrity.
-
The following workflow diagram illustrates a logical approach to screening a novel compound like 4-(3,5-Dimethylphenoxy)piperidine.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by 4-(3,5-Dimethylphenoxy)piperidine.
Inhibition of PI3K would prevent the activation of Akt, a key signaling node. Inactivated Akt can no longer suppress apoptosis or promote cell proliferation and survival, ultimately leading to a reduction in cell viability.
Conclusion
The protocols and framework presented in this application note provide a robust starting point for characterizing the effects of 4-(3,5-Dimethylphenoxy)piperidine on cell viability. By employing a multi-assay approach that interrogates different cellular functions, researchers can gain a more complete and reliable understanding of this novel compound's biological activity. The insights gained from these foundational assays are critical for guiding further mechanistic studies and evaluating the therapeutic potential of new piperidine derivatives.
References
-
DeNovix Inc. (2024, September 13). Selecting the right viability assay. [Link]
-
Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. [Link]
-
Visikol. (2019, September 25). Are You Choosing the Right Cell Viability Assay?. [Link]
-
Tripathi, K., & Srivastava, Y. Trypan blue dye exclusion assay: Principles, protocols, and applications in cell viability assessment. Deep Science Publishing. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
DeNovix. (2025, May 30). Trypan Blue Assay Protocol | Technical Note 181. [Link]
-
Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1–A3.B.3. [Link]
- Wang, Y., et al. (2022).
Application Note: Large-Scale, Chromatography-Free Synthesis of 4-(3,5-Dimethylphenoxy)piperidine
Strategic Rationale & Mechanistic Overview
As a Senior Application Scientist, I frequently encounter scalability bottlenecks when transitioning discovery-phase molecules to pilot-plant production. The 4-aryloxypiperidine motif is a privileged scaffold in modern drug discovery, notably featured in advanced antitubercular candidates such as 1[1]. The target compound, 4-(3,5-dimethylphenoxy)piperidine (CAS: 308831-00-7)[2], is highly valuable for building these libraries.
In discovery chemistry, the ether linkage is typically constructed via the 3[3]. However, scaling the Mitsunobu reaction is notoriously problematic due to the generation of stoichiometric triphenylphosphine oxide (TPPO) and hydrazine byproducts. These byproducts exhibit solubility profiles that often mandate tedious, solvent-heavy column chromatography[4].
To bypass these limitations, this protocol employs a robust, chromatography-free 5[5]. By pre-activating N-Boc-4-hydroxypiperidine as a crystalline tosylate, we enable a clean S_N2 displacement by 3,5-dimethylphenol. Every step is designed as a self-validating system with strict In-Process Controls (IPCs) to ensure quantitative conversion before proceeding, culminating in a highly pure hydrochloride salt isolated via simple filtration.
Reaction Pathway Visualization
Fig 1: Three-step chromatography-free synthesis of 4-(3,5-Dimethylphenoxy)piperidine.
Process Metrics & Scalability Data
The following table summarizes the quantitative advantages of transitioning from the discovery-phase Mitsunobu route to the protocol described herein.
| Metric | Discovery Route (Mitsunobu) | Scalable Route (S_N2 / Williamson) |
| Overall Yield | 45 - 55% | 75 - 82% |
| Atom Economy | Poor (Generates TPPO / H2DIAD) | High (Generates KCl / CO2 / TsOH) |
| Purification | Silica Gel Column Chromatography | Crystallization & Filtration |
| E-Factor (Waste) | > 50 kg waste / kg product | < 15 kg waste / kg product |
| Scalability | Limited (< 10 g scale) | Excellent (> 1 kg scale) |
Step-by-Step Experimental Protocols
Step 1: Synthesis of N-Boc-4-tosyloxypiperidine (Activation)
Causality Insight: We specifically select p-toluenesulfonyl chloride (TsCl) over methanesulfonyl chloride (MsCl). While mesylates are highly reactive, N-Boc-4-mesyloxypiperidine often presents as a viscous oil that traps impurities. In contrast, the tosylate derivative is a highly crystalline solid, allowing purification by simple aqueous workup and trituration, setting up a highly pure electrophile for the subsequent S_N2 reaction.
Procedure:
-
Charge a clean, dry 2 L jacketed reactor with N-Boc-4-hydroxypiperidine (100 g, 0.497 mol) and dichloromethane (DCM, 800 mL).
-
Add triethylamine (Et3N, 104 mL, 0.745 mol) and 4-dimethylaminopyridine (DMAP, 3.0 g, 0.025 mol). Stir to dissolve and cool the mixture to 0 °C.
-
Dissolve TsCl (104 g, 0.546 mol) in DCM (200 mL) and add dropwise to the reactor over 1 hour, maintaining the internal temperature below 5 °C to prevent exothermic degradation.
-
Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
-
Self-Validating IPC: Sample the reaction mixture for HPLC or TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when unreacted N-Boc-4-hydroxypiperidine is < 1.0%.
-
Quench the reaction with water (500 mL). Separate the organic layer and wash sequentially with 1M HCl (500 mL), saturated NaHCO3 (500 mL), and brine (500 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a white solid. Triturate with cold heptane, filter, and dry to afford N-Boc-4-tosyloxypiperidine.
Step 2: Synthesis of 4-(3,5-Dimethylphenoxy)-N-Boc-piperidine (Etherification)
Causality Insight: The secondary carbon of the piperidine ring is sterically hindered, making it susceptible to competing E2 elimination (yielding the undesired tetrahydropyridine). To suppress elimination and maximize S_N2 substitution, we utilize a mild base (K2CO3) in a polar aprotic solvent (DMF) at 80 °C. This specific combination enhances the nucleophilicity of the 3,5-dimethylphenoxide anion while preventing the strong basicity required for E2 abstraction[5].
Procedure:
-
In a 2 L reactor equipped with a mechanical stirrer and reflux condenser, dissolve 3,5-dimethylphenol (55 g, 0.450 mol) in anhydrous DMF (600 mL).
-
Add finely powdered K2CO3 (124 g, 0.900 mol) and stir at RT for 30 minutes to pre-form the phenoxide anion.
-
Add N-Boc-4-tosyloxypiperidine (142 g, 0.400 mol) in one portion.
-
Heat the reaction mixture to an internal temperature of 80 °C and stir for 16 hours.
-
Self-Validating IPC: Analyze via LC-MS. Proceed to workup only when the tosylate intermediate is > 98% consumed.
-
Cool the mixture to RT and pour into ice-water (2 L) under vigorous stirring. The product will precipitate as an off-white solid.
-
Filter the solid, wash thoroughly with water (3 × 500 mL) to remove DMF and salts, and dry in a vacuum oven at 45 °C to constant weight.
Step 3: Deprotection to 4-(3,5-Dimethylphenoxy)piperidine Hydrochloride
Causality Insight: Deprotection using trifluoroacetic acid (TFA) yields a hygroscopic salt that requires neutralization and extraction (free-basing) before forming a stable salt. By executing the deprotection with 4M HCl in dioxane, the byproduct (isobutylene and CO2) safely off-gasses, and the target compound directly crystallizes out of the organic matrix as a highly pure, non-hygroscopic hydrochloride salt, completely eliminating the need for chromatography.
Procedure:
-
Suspend 4-(3,5-Dimethylphenoxy)-N-Boc-piperidine (100 g, 0.327 mol) in anhydrous 1,4-dioxane (300 mL) in a 1 L round-bottom flask.
-
Slowly add 4M HCl in dioxane (250 mL, 1.0 mol) at RT. A mild effervescence (CO2 release) will be observed.
-
Stir the mixture at RT for 3 hours. As the reaction progresses, the starting material dissolves, and the product subsequently precipitates as a thick white slurry.
-
Self-Validating IPC: Check an aliquot by LC-MS. The reaction is complete when the Boc-protected mass (m/z = 306[M+H]+) is completely replaced by the free amine mass (m/z = 206 [M+H]+).
-
Add diethyl ether or methyl tert-butyl ether (MTBE) (400 mL) to the slurry to maximize precipitation.
-
Filter the solid under a nitrogen blanket, wash with cold MTBE (2 × 150 mL), and dry under high vacuum at 50 °C.
-
Final Yield: 4-(3,5-Dimethylphenoxy)piperidine hydrochloride is obtained as a pristine white powder (CAS: 308831-00-7)[2].
References
- 4-(3,5-dimethylphenoxy)
- Source: nih.
- Source: acs.
- Source: nih.
- 3-Methyl-5-(piperidin-4-yloxy)
Sources
- 1. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(3,5-dimethylphenoxy)benzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-5-(piperidin-4-yloxy)pyridine | Benchchem [benchchem.com]
Technical Support Center: Addressing Poor Aqueous Solubility of 4-(3,5-Dimethylphenoxy)piperidine
Welcome to the technical support center for 4-(3,5-Dimethylphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. We provide troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to help you navigate these issues in your experiments.
Introduction: Understanding the Molecule
4-(3,5-Dimethylphenoxy)piperidine (CAS: 308831-00-7, Molecular Weight: 205.3 g/mol ) possesses a bipartite structure that is key to its physicochemical properties. It contains a basic piperidine ring, which can be protonated, and a lipophilic (fat-loving) 3,5-dimethylphenoxy group. This combination of a basic nitrogen atom and a non-polar aromatic moiety makes the compound a weak base with inherently low water solubility in its free, un-ionized form. Addressing this solubility challenge is a critical step in preformulation studies to ensure reliable data in biological assays and to pave the way for successful formulation development.
Part 1: Foundational Characterization - FAQs
This section addresses the essential first steps and baseline knowledge required before attempting any solubility enhancement technique.
Q1: Why is my compound, 4-(3,5-Dimethylphenoxy)piperidine, so poorly soluble in neutral aqueous media?
A: The poor aqueous solubility is a direct result of its molecular structure. The 3,5-dimethylphenoxy portion of the molecule is hydrophobic, meaning it repels water. The piperidine ring contains a secondary amine, which is a weak base. In neutral water (pH ~7), this amine is largely in its non-ionized, or "free base," form. This uncharged state is less polar and therefore interacts poorly with polar water molecules, leading to low solubility. The key to improving solubility is to increase the polarity of the molecule or modify the solvent environment.
Q2: What are the absolute first steps I should take before trying to improve its solubility?
A: Before
4-(3,5-Dimethylphenoxy)piperidine stability issues and degradation products
Welcome to the Technical Support Center for 4-(3,5-Dimethylphenoxy)piperidine (CAS: 308831-00-7). As a Senior Application Scientist, I frequently see researchers encounter unexpected yield drops, mysterious precipitates, or complex LC-MS chromatograms when working with aryloxy piperidines.
This guide is designed to move beyond basic safety data sheets. We will dissect the mechanistic causality behind the degradation of this specific compound, provide field-proven troubleshooting strategies, and establish self-validating protocols to ensure your experimental integrity remains uncompromised.
Part 1: Mechanistic Causality of Degradation
4-(3,5-Dimethylphenoxy)piperidine is a bifunctional molecule. Its reactivity and subsequent stability issues are governed by two distinct structural features:
-
The Secondary Amine (Piperidine Ring): The nitrogen lone pair is highly nucleophilic. When exposed to ambient air, it rapidly attacks electrophilic atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts. Furthermore, prolonged exposure to oxygen or peroxides leads to N-oxidation, forming N-oxides or nitrones ().
-
The Aryl Ether Linkage: While generally robust under basic and neutral conditions, the ether bond is susceptible to acid-catalyzed cleavage. The electron-donating 3,5-dimethyl groups on the phenoxy ring mildly activate the system, stabilizing the transition state during C-O bond cleavage when exposed to strong Brønsted or Lewis acids at elevated temperatures ().
Fig 1. Primary chemical degradation pathways of 4-(3,5-Dimethylphenoxy)piperidine.
Part 2: Field-Proven Troubleshooting & FAQs
Q1: My stock solution in dichloromethane (DCM) turned cloudy and precipitated after sitting on the bench overnight. Is the compound degrading? Causality: You are observing carbamation. The secondary amine has reacted with atmospheric CO₂ and trace moisture to form a piperidinium carbamate salt. Because carbamate salts are highly polar, they crash out of non-polar solvents like DCM. Solution: Do not discard the sample. You can easily reverse this by washing the organic layer with an aqueous base (e.g., 1M NaOH), which decomposes the carbamate and regenerates the soluble free amine (). Always store the free base under an inert atmosphere (Argon or N₂).
Q2: During a Boc-deprotection step using 4M HCl in Dioxane, my LC-MS shows the appearance of a mass at m/z 122. What is happening? Causality: You are observing acid-catalyzed ether cleavage. The peak at m/z 122 corresponds to 3,5-dimethylphenol. While ether bonds are relatively stable, prolonged exposure to strong acids (like HCl, HBr, or BBr₃) at room temperature or above can trigger an Sₙ1/Sₙ2-type cleavage of the aryloxy bond. Solution: Switch to a milder deprotection strategy. Use 20% Trifluoroacetic acid (TFA) in DCM at 0°C. The lower temperature and weaker acid significantly increase the activation energy barrier for ether cleavage while still allowing for Boc removal.
Q3: I need to store this compound for 6+ months. Should I store it as a free base or a salt? Causality: The free base is highly prone to oxidation because the nitrogen lone pair is available to react with reactive oxygen species. Protonating the amine to form an HCl salt ties up the lone pair, drastically reducing its electron density and rendering it inert to oxidation and carbamation. Solution: Store as the hydrochloride salt at -20°C. If your synthesis requires the free base, generate it in situ just prior to the reaction.
Part 3: Self-Validating Experimental Workflows
To ensure reproducibility, protocols must contain internal validation checkpoints. Below is the standard methodology for recovering 4-(3,5-Dimethylphenoxy)piperidine from a degraded (carbamated/oxidized) state.
Protocol: Free-Basing and Purification of Degraded Samples
Objective: Reverse carbamation and remove water-soluble oxidative degradants.
-
Dissolution: Suspend 1.0 g of the degraded/cloudy piperidine sample in 20 mL of Ethyl Acetate (EtOAc).
-
Basic Extraction: Add 20 mL of 1M NaOH (aq) to the separatory funnel. Shake vigorously and vent.
-
Self-Validation Checkpoint: Test the pH of the aqueous layer using pH paper. It must be >10. If it is lower, the carbamate reversal is incomplete; add more NaOH.
-
-
Phase Separation: Allow the layers to separate. The free base will partition exclusively into the top organic (EtOAc) layer. 3,5-dimethylphenol (if any cleavage occurred) will be deprotonated and remain in the aqueous layer.
-
Drying: Collect the organic layer and dry over anhydrous Na₂SO₄ for 15 minutes.
-
Self-Validation Checkpoint: The solution should be perfectly clear. If it remains cloudy, water is still present; filter and add fresh Na₂SO₄.
-
-
Concentration: Filter the drying agent and concentrate the filtrate in vacuo at a bath temperature not exceeding 30°C to prevent thermal degradation.
-
Storage: Purge the receiving flask with Argon and store immediately at -20°C.
Fig 2. Self-validating purification and inert storage workflow for secondary amine ethers.
Part 4: Quantitative Baselines
Use the following data table to benchmark your handling times and anticipate degradation kinetics based on environmental exposure.
| Degradation Pathway | Reagents / Environmental Triggers | Primary Degradants | Relative Kinetics / Risk | Prevention Strategy |
| Carbamation | Atmospheric CO₂, Moisture | Piperidinium carbamates | Fast (Hours to Days) | Handle in a glovebox or store under inert gas (Ar/N₂). |
| Oxidation | O₂, Peroxides, UV Light | N-oxides, Nitrones | Moderate (Weeks to Months) | Store at -20°C, protect from light, or convert to HCl salt. |
| Ether Cleavage | Strong Acids (HBr, BBr₃), Heat | 3,5-Dimethylphenol, 4-Hydroxypiperidine | Condition-Dependent (Rapid at >80°C) | Use mild acids (e.g., TFA) and maintain reaction temps < 25°C. |
| N-Nitrosation | NOₓ, Nitrites, Acidic media | N-nitrosamines | Slow (Unless NOₓ is actively introduced) | Avoid nitrite-containing reagents and atmospheric smog exposure. |
References
-
Fytianos, G., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from[Link]
-
Gou, Q., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved from[Link]
-
Budnyak, T. M., et al. (2020). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Retrieved from[Link]
Technical Support Center: Purification Challenges for 4-(3,5-Dimethylphenoxy)piperidine
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 4-(3,5-Dimethylphenoxy)piperidine . Due to the presence of a highly basic secondary amine and a lipophilic aryl ether moiety, this building block presents specific chromatographic and extraction challenges.
Below, you will find physicochemical data, mechanistic troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) designed to ensure high-yield, high-purity recovery.
PART 1: Physicochemical Profiling
Before designing a purification workflow, it is critical to understand the intrinsic properties of the target molecule. The basicity of the piperidine nitrogen dictates its behavior across all separation media.
| Property | Value | Clinical / Chemical Significance |
| Compound Name | 4-(3,5-Dimethylphenoxy)piperidine | Key pharmacophore building block. |
| CAS Number | 308831-00-7[1] | Unique identifier for material sourcing. |
| Molecular Weight | 205.3 g/mol [1] | Relevant for mass spectrometry (M+H = 206.3). |
| Estimated pKa | ~11.1 (Piperidine Nitrogen)[2] | Highly basic; dictates mobile phase pH requirements. |
| Functional Groups | Secondary Amine, Aryl Ether | Susceptible to strong hydrogen bonding and ionization. |
PART 2: Troubleshooting FAQs (Mechanistic Insights)
Q1: Why does 4-(3,5-Dimethylphenoxy)piperidine streak so badly on normal-phase silica gel, and how can I fix it? The Causality: The severe peak tailing and streaking are caused by strong acid-base interactions. Standard silica gel surfaces are populated with weakly acidic silanol groups (Si-OH). Because your target compound contains a highly basic secondary amine (pKa ~11.1), it acts as a strong hydrogen-bond acceptor and proton scavenger, leading to reversible but intense adsorption to the stationary phase[3]. The Solution: You must neutralize the active silanol sites.
-
Method A: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc) to act as a "competing base" that preferentially binds the silanol groups[4][5].
-
Method B: Use an amine-functionalized silica column. This completely eliminates the need for mobile phase modifiers and is highly recommended for scaling up basic amine purification[5].
Q2: During Reverse-Phase HPLC (RP-HPLC) purification, I am observing split peaks and shifting retention times. Is my compound degrading? The Causality: It is highly unlikely to be degradation. Because the pKa of the piperidine moiety is approximately 11.1[2], running a mobile phase near this pH (or using unbuffered water) causes the compound to exist in a dynamic equilibrium between its protonated (ionized) and unprotonated (free base) forms[6]. These two forms partition differently into the C18 stationary phase, causing split peaks or shifting retention times. The Solution: Buffer the mobile phase to be at least 2 pH units away from the compound's pKa. Using 0.1% Trifluoroacetic acid (TFA) in your water/acetonitrile mobile phase drops the pH to ~2.0. This ensures the secondary amine is fully protonated, collapsing the equilibrium and resulting in a single, sharp peak[7].
Q3: My crude reaction mixture is contaminated with unreacted 3,5-dimethylphenol. Can I separate them without resorting to chromatography? The Causality: Yes, through a targeted acid-base extraction. 3,5-dimethylphenol is weakly acidic (pKa ~10.1), while your piperidine product is highly basic. The Solution: By dissolving the crude mixture in an organic solvent and washing it with a basic aqueous solution (e.g., 1M NaOH), the phenol is deprotonated into a water-soluble sodium phenolate salt. It partitions into the aqueous layer, leaving the neutral free-base piperidine cleanly in the organic phase.
PART 3: Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.
Protocol A: Acid-Base Extraction for Precursor Removal
Objective: Remove unreacted 3,5-dimethylphenol from the crude mixture.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Basic Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of 1M NaOH (aq).
-
Phase Separation: Stopper and shake vigorously, venting frequently. Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer (contains the phenolate impurity). Retain the upper organic layer (contains the target piperidine).
-
Polishing: Wash the organic layer once with saturated NaCl (brine) to remove residual water and salts, then dry over anhydrous Na₂SO₄.
-
Self-Validation Checkpoint: Spot the dried organic layer on a TLC plate alongside a pure 3,5-dimethylphenol standard. Develop in 80:20 Hexane:EtOAc. If the phenol spot is absent in your sample, proceed to concentration under reduced pressure.
Protocol B: Preparative RP-HPLC for Final Polish
Objective: Achieve >95% purity of 4-(3,5-Dimethylphenoxy)piperidine.
-
Sample Preparation: Dissolve the pre-purified free base in a minimal volume of Acetonitrile/Water (1:1) containing 0.1% TFA. Filter through a 0.45 µm PTFE syringe filter[7].
-
Column Selection: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase Preparation:
-
Gradient Execution: Run the following gradient profile at an appropriate flow rate (e.g., 15 mL/min):
| Time (min) | % Solvent A | % Solvent B | Purpose |
| 0.0 | 95 | 5 | Column equilibration and sample loading[8]. |
| 2.0 | 95 | 5 | Isocratic hold to elute highly polar salts. |
| 15.0 | 5 | 95 | Linear gradient to elute the target piperidine[8]. |
| 18.0 | 5 | 95 | Column wash. |
-
Self-Validation Checkpoint: Analyze the collected fractions via analytical LC-MS. Only pool fractions showing a single peak with an m/z of 206.3 (M+H) and >95% UV purity. Lyophilize the pooled fractions to yield the pure TFA salt of the product.
PART 4: Mechanistic Workflows
Decision tree for mitigating secondary amine tailing during silica gel chromatography.
Acid-base extraction workflow for separating basic piperidines from acidic impurities.
PART 5: References
-
4-(3,5-DIMETHYLPHENOXY)PIPERIDINE CAS#: 308831-00-7 , ChemicalBook. 1
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis , PMC. 8
-
Technical Support Center: Purification of Bulky Amines by Chromatography , Benchchem. 4
-
Application Note: Purification of (Cyclobutylmethyl)(methyl)amine by Flash Chromatography , Benchchem. 5
-
Technical Support Center: Purifying Basic Amines via Column Chromatography , Benchchem.3
-
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide , Benchchem. 7
-
pH METHOD DEVELOPMENT , Phenomenex. 2
-
A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids , ResearchGate. 6
Sources
- 1. 4-(3,5-DIMETHYLPHENOXY)PIPERIDINE CAS#: 308831-00-7 [m.chemicalbook.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 4-(3,5-Dimethylphenoxy)piperidine
Welcome to the technical support center for 4-(3,5-Dimethylphenoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the experimental use of this compound, with a focus on ensuring on-target specificity and minimizing potential off-target effects.
Our philosophy is grounded in robust scientific methodology. Every experiment should be a self-validating system. This guide is structured to help you build that system, from initial experimental design to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I have just synthesized/obtained 4-(3,5-Dimethylphenoxy)piperidine. What is the first step to assess its target engagement and potential for off-target effects?
A1: The foundational step is to confirm that 4-(3,5-Dimethylphenoxy)piperidine directly interacts with its intended target within a cellular environment. We strongly recommend employing a target engagement assay. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[1][2][3] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[1][4] A positive result in a CETSA experiment provides direct evidence of target engagement, which is a critical first step before proceeding to broader selectivity profiling.[3][5]
Q2: My initial results with 4-(3,5-Dimethylphenoxy)piperidine show an unexpected phenotype. How can I begin to investigate if this is due to an off-target effect?
A2: An unexpected phenotype is a common indicator of potential off-target activity. A systematic approach is crucial. We recommend a tiered screening strategy.
-
Tier 1: Broad Panel Screening: Begin with broad-based screening against large panels of common off-target classes. Given the prevalence of kinases and G-protein coupled receptors (GPCRs) as off-target liabilities, we advise:
-
Kinome Profiling: Submit 4-(3,5-Dimethylphenoxy)piperidine to a kinome profiling service.[6][7][8][9][10] This will assess its activity against a large panel of kinases, providing a comprehensive overview of its kinase selectivity.[6]
-
GPCRome Screening: Similarly, a GPCRome screen will evaluate interactions with a wide range of GPCRs, which are a major class of drug targets and off-targets.[11][12][13][14]
-
-
Tier 2: Hypothesis-Driven Investigation: Based on the structure of 4-(3,5-Dimethylphenoxy)piperidine (a piperidine derivative), and the data from broad panel screens, you can form hypotheses about potential off-target families. For example, piperidine scaffolds are common in neurological and psychiatric drugs, so screening against a panel of relevant receptors and ion channels may be warranted.
Q3: What are the best practices for designing my experiments to minimize the chances of being misled by off-target effects?
A3: Excellent experimental design is your first line of defense against misinterpreting off-target effects.[15] Here are some core principles:
-
Use of Controls:
-
Negative Control: Include a structurally similar but inactive analog of 4-(3,5-Dimethylphenoxy)piperidine. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.
-
Positive Control: Use a well-characterized, selective ligand for your target of interest to ensure your assay is performing as expected.
-
Cellular Controls: Use a cell line where your target of interest has been knocked out or knocked down (e.g., using CRISPR or siRNA). If the effect of 4-(3,5-Dimethylphenoxy)piperidine persists in these cells, it is likely an off-target effect.
-
-
Dose-Response Relationship: Establish a clear dose-response relationship for your on-target and any suspected off-target effects. A significant separation in the potency (EC50 or IC50 values) between the on-target and off-target activities is a good indicator of a therapeutic window.
-
Orthogonal Assays: Do not rely on a single assay. Confirm your findings using multiple, independent experimental approaches. For example, if you see an effect in a cell-based functional assay, validate it with a direct binding assay.
Troubleshooting Guides
Problem 1: My CETSA results are ambiguous or negative, but I see a strong cellular phenotype.
This scenario suggests a few possibilities that need to be systematically investigated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous CETSA results.
Detailed Steps:
-
Antibody Validation: A common failure point in Western blot-based CETSA is a non-specific antibody. Validate your antibody using a knockout or knockdown of your target protein. The signal should be absent or significantly reduced in these control cells.
-
Cell Permeability: If the compound is not cell-permeable, it won't reach its intracellular target in an intact cell CETSA. Performing the assay in cell lysate bypasses the cell membrane and can help determine if this is the issue.[4]
-
Initiate Off-Target Screening: If target engagement cannot be confirmed under various CETSA conditions, it is highly probable that the observed phenotype is due to an off-target effect. Proceed with broad panel screening as described in the FAQs.
-
Investigate Downstream Effects: It is also possible that 4-(3,5-Dimethylphenoxy)piperidine is not directly binding to your protein of interest but is affecting a protein upstream or downstream in the same signaling pathway.
Problem 2: Kinome profiling reveals multiple off-target kinases with similar potency to my primary target.
This is a common challenge in kinase inhibitor development. The goal is to differentiate on-target from off-target driven effects and, if necessary, guide medicinal chemistry efforts to improve selectivity.
Data Interpretation and Next Steps:
| Experimental Approach | Purpose | Expected Outcome |
| Cellular Target Engagement (CETSA) | Confirm which of the potential targets are engaged by the compound in a cellular context.[1][5] | A thermal shift will only be observed for kinases that are directly bound by the compound in the cell. |
| Knockout/Knockdown Studies | Determine which target is responsible for the desired phenotype. | The phenotype should be rescued or mimicked by knocking out/down the true on-target kinase. |
| BRET/FRET Assays | Quantify ligand binding and downstream signaling in real-time for specific targets.[16][17][18][19][20] | Differentiate binding affinities and functional consequences for each potential target. |
| Structure-Activity Relationship (SAR) Studies | Synthesize and test analogs of 4-(3,5-Dimethylphenoxy)piperidine. | Identify chemical modifications that improve selectivity for the on-target kinase while reducing affinity for off-targets. |
Experimental Workflow for Off-Target Kinase Validation:
Caption: Workflow for validating and addressing off-target kinase activity.
Advanced Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is adapted from established methodologies and is intended to assess the target engagement of 4-(3,5-Dimethylphenoxy)piperidine with its intended protein target.[1]
Materials:
-
Cells expressing the target protein
-
4-(3,5-Dimethylphenoxy)piperidine
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermal cycler or heating block
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of 4-(3,5-Dimethylphenoxy)piperidine or DMSO for a predetermined time.
-
Heating Step: After treatment, wash the cells with PBS and then resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples, run them on an SDS-PAGE gel, and transfer to a membrane. Probe with the primary antibody for your target protein, followed by the HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescent substrate and quantify the band intensities. Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of 4-(3,5-Dimethylphenoxy)piperidine indicates target engagement.
References
-
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]
-
ACS Publications. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. [Link]
-
Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
ResearchGate. (n.d.). BRET and time-resolved FRET assays application. [Link]
-
o2h discovery. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. [Link]
-
IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]
-
National Institutes of Health. (2016). Assessing Specificity of Anticancer Drugs In Vitro. [Link]
-
Frontiers. (n.d.). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
-
Creoptics. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. [Link]
-
National Institutes of Health. (n.d.). “TRUPATH, an Open-Source Biosensor Platform for Interrogating the GPCR Transducerome”. [Link]
-
AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. [Link]
-
PubMed. (2016). Assessing Specificity of Anticancer Drugs In Vitro. [Link]
-
National Institutes of Health. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]
-
Creative BioMart. (n.d.). GPCR Screening Assays. [Link]
-
Eurofins Discovery. (n.d.). GPCRs in Drug Discovery and In Vitro Safety Pharmacology. [Link]
-
Festing, M. F. W. (2003). Principles: The need for better experimental design. Trends in Pharmacological Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. pelagobio.com [pelagobio.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. KinomePro - Pamgene [pamgene.com]
- 8. assayquant.com [assayquant.com]
- 9. pharmaron.com [pharmaron.com]
- 10. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR Screening Assays - Creative BioMart [creativebiomart.net]
- 13. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. ma.dbio.uevora.pt [ma.dbio.uevora.pt]
- 16. researchgate.net [researchgate.net]
- 17. o2hdiscovery.co [o2hdiscovery.co]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. Frontiers | BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues [frontiersin.org]
- 20. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Technical Support Center: Troubleshooting 4-(3,5-Dimethylphenoxy)piperidine Resistance in in vitro Models
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacological, physicochemical, and cellular challenges encountered when utilizing 4-(3,5-Dimethylphenoxy)piperidine (4-DMPP) in preclinical cell line models.
Due to its specific chemical structure—a lipophilic phenoxy group coupled with a basic piperidine ring—4-DMPP is highly susceptible to two major modes of cellular resistance: Lysosomal Trapping and Active Efflux . This guide provides the mechanistic causality behind these phenomena and self-validating protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does 4-DMPP show high potency in biochemical (cell-free) assays but a significant drop-off in cellular viability assays? A1: This is a classic hallmark of poor intracellular bioavailability driven by the compound's physicochemical properties. 4-DMPP is a lipophilic weak base. While this structure is excellent for target binding, it makes the molecule highly susceptible to subcellular sequestration (lysosomotropism) and active efflux by membrane transporters[1].
Q2: My resistant cell line shows cross-resistance to standard chemotherapeutics like doxorubicin, even though their targets are different. Why? A2: Doxorubicin and 4-DMPP share critical physicochemical properties—they are both lipophilic weak bases. Cross-resistance across different target classes usually indicates the upregulation of broad-spectrum multidrug resistance (MDR) mechanisms. In this case, it points directly to either P-glycoprotein (ABCB1) overexpression or a massive increase in lysosomal biogenesis[2].
Section 2: Troubleshooting Guides & Protocols
Issue 1: Apparent Resistance via Lysosomal Trapping (Lysosomotropism)
Causality: The piperidine nitrogen of 4-DMPP has a basic pKa (typically ~9.5). At the physiological pH of the cytosol (pH 7.2), a significant fraction of the drug remains unprotonated and lipophilic, allowing it to diffuse freely across internal membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the amine becomes fully protonated. This resulting cation is highly polar and membrane-impermeable. The drug becomes irreversibly trapped inside the lysosome, preventing it from reaching its therapeutic target[1]. Resistant cell lines adapt by upregulating their lysosomal volume to act as a "drug safe house"[2].
Protocol: Lysosomal Alkalinization Rescue Assay This self-validating protocol determines if resistance is driven by lysosomal sequestration by pharmacologically collapsing the pH gradient.
-
Cell Seeding: Seed both the resistant and parental cell lines at 5,000 cells/well in a 96-well plate. Incubate overnight.
-
Pre-treatment: Treat cells with a non-toxic concentration of a lysosomotropic adjuvant (e.g., 10 µM Chloroquine or 100 nM Bafilomycin A1) for 2 hours prior to 4-DMPP exposure[2]. Note: Bafilomycin A1 specifically inhibits the V-ATPase pump, neutralizing lysosomal pH.
-
Drug Exposure: Add 4-DMPP in a 10-point dose-response curve (0.1 nM to 10 µM).
-
Validation Control (Critical): Include a parallel plate treated with 5-Fluorouracil (a non-basic, non-lysosomotropic drug).
-
Self-Validation Logic: If Chloroquine sensitizes the cells to 4-DMPP but not to 5-Fluorouracil, the resistance is definitively driven by weak-base lysosomal trapping, not generalized cellular toxicity[2].
-
-
Readout: Assess viability at 72h using a standard ATP-luminescence assay (e.g., CellTiter-Glo).
Issue 2: Rapid Onset Resistance via ABC Transporter Efflux
Causality: The ATP-binding cassette transporter P-glycoprotein (P-gp/ABCB1) acts as a cellular vacuum cleaner for hydrophobic cations. The combination of the lipophilic 3,5-dimethylphenoxy moiety and the basic piperidine ring makes 4-DMPP an ideal pharmacophore for P-gp recognition[3][4]. Resistant cells rapidly upregulate P-gp, actively pumping 4-DMPP out of the cytosol before target engagement can occur.
Protocol: P-gp Functional Inhibition Assay
-
Tracer Loading: Incubate cells with 1 µM Rhodamine 123 (a well-established fluorescent P-gp substrate) for 30 minutes.
-
Inhibitor Co-treatment: Wash cells and apply 4-DMPP alongside a specific P-gp competitive inhibitor (e.g., 5 µM Verapamil or 1 µM Tariquidar)[3].
-
Flow Cytometry: Measure intracellular Rhodamine 123 retention using the FL1 channel.
-
Viability Rescue: In a parallel 96-well plate, perform a 4-DMPP dose-response with and without 5 µM Verapamil.
-
Self-Validation Logic: A leftward shift in the 4-DMPP IC50 curve only in the presence of Verapamil, directly correlated with restored Rhodamine 123 fluorescence, confirms P-gp-mediated efflux as the primary resistance driver.
-
Section 3: Quantitative Data & Expected Outcomes
Use the following reference metrics to benchmark your troubleshooting assays.
| Resistance Phenotype | Primary Driver | Diagnostic Assay | Reversal Agent | Expected IC50 Shift (Resistant vs. Co-treated) |
| Subcellular Trapping | Lysosomal pH gradient | LysoTracker Red Co-localization | Chloroquine (10 µM) | 10 to 15-fold sensitization |
| Efflux Pump Overexpression | ABCB1 (P-gp) | Rhodamine 123 Accumulation | Verapamil (5 µM) | 20 to 25-fold sensitization |
| Target Modification | Kinase/Receptor Point Mutation | Phospho-proteomics Array | Target-specific PROTAC / Alt. Inhibitor | Minimal to no shift (<2-fold) |
Section 4: Visualizations
Diagnostic workflow for identifying 4-DMPP resistance mechanisms.
Subcellular distribution and resistance pathways of 4-DMPP.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting Lysosomes in Cancer as Promising Strategy to Overcome Chemoresistance—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivatives
Target Audience: Researchers, scientists, and drug development professionals.
Piperidine derivatives are ubiquitous structural motifs in FDA-approved drugs and biologically active natural products. Synthesizing and functionalizing the piperidine core requires meticulous optimization of reaction conditions to ensure high yields, excellent chemoselectivity, and minimal byproduct formation. This technical support guide provides actionable troubleshooting strategies and validated protocols for two of the most critical transformations in piperidine chemistry: Reductive Amination and Buchwald-Hartwig Cross-Coupling .
Module 1: Reductive Amination for Piperidine Core Functionalization
Reductive amination is a premier method for constructing C–N bonds in piperidine synthesis. However, balancing the thermodynamics of imine formation with the kinetics of reduction is critical to avoid over-alkylation and premature carbonyl reduction.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for reductive amination, and why does it dictate the reaction's success? A: A mildly acidic pH, typically between 4 and 6, is optimal[1]. This specific range facilitates the protonation of the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the imine/iminium ion intermediate[1]. If the pH drops below 3, the amine becomes fully protonated and non-nucleophilic, stalling the reaction. Conversely, if the pH is basic, carbonyl activation is insufficient to drive condensation[1].
Q: Why am I observing significant alcohol byproducts instead of my target piperidine? A: This chemoselectivity issue occurs when the reducing agent reduces the starting aldehyde or ketone before the imine has fully formed. Using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) frequently leads to this premature reduction[1]. Transitioning to a milder, more selective agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) ensures the iminium ion is preferentially reduced over the carbonyl group[1].
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause | Mechanistic Rationale & Solution |
| Low Yield / Unreacted Carbonyl | Suboptimal pH or weak electrophile. | Rationale: Imine formation equilibrium is stalled. Solution: Add a catalytic amount of acetic acid to adjust the pH to 4–6[1]. Use activated 4Å molecular sieves to drive the equilibrium forward by sequestering water. |
| Over-alkylation (Tertiary Amines) | High nucleophilicity of the newly formed secondary piperidine. | Rationale: The secondary amine product outcompetes the starting primary amine for the remaining electrophile[1]. Solution: Employ a stepwise procedure (allow the imine to form completely before adding the reductant) or use a slight stoichiometric excess of the carbonyl compound[1]. |
| Alcohol Byproduct Formation | Premature reduction of the carbonyl starting material. | Rationale: The reductant is too aggressive and lacks chemoselectivity. Solution: Switch from NaBH₄ to NaBH(OAc)₃ or NaBH₃CN[1]. |
Validated Protocol: Stepwise Reductive Amination
Self-Validating Design: This protocol separates condensation and reduction into distinct phases, allowing analytical verification of the intermediate before committing the reductant.
-
Imine Formation: In an oven-dried round-bottom flask, dissolve the carbonyl compound (1.0 equiv.) and the primary amine (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE). Rationale: DCE allows for gentle heating if required without rapid evaporation.
-
Acidification: Add glacial acetic acid (1.1 equiv.) to adjust the pH to ~5. Rationale: Lowers the LUMO of the carbonyl without neutralizing the amine's HOMO.
-
Dehydration: Add activated 4Å molecular sieves. Stir at room temperature for 2–4 hours under an inert atmosphere. Validation Step: Monitor imine formation via TLC or ¹H NMR until the carbonyl is fully consumed.
-
Reduction: Once imine formation is complete, cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv.) portion-wise. Rationale: Cooling controls the exothermic reduction and further suppresses any background reduction of unreacted carbonyl.
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Logical workflow and reagent selection for piperidine reductive amination.
Module 2: Buchwald-Hartwig Amination of Piperidines
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the N-arylation of piperidines. However, coupling secondary cyclic amines with sterically hindered or electron-rich aryl halides requires precise tuning of the catalyst, ligand, and base to prevent catalyst deactivation and substrate degradation.
Frequently Asked Questions (FAQs)
Q: Which ligands are most effective for coupling piperidines with challenging aryl bromides? A: Sterically bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the challenging reductive elimination steps[2]. For primary and secondary piperidine derivatives, ligands from the Buchwald dialkylbiaryl phosphine family—specifically RuPhos and BrettPhos—have demonstrated superior efficacy[3]. These ligands create a highly active, mono-ligated Pd(0) species that accelerates the catalytic cycle.
Q: My aryl halide contains a base-sensitive functional group (e.g., an unprotected glutarimide). What base should I use? A: Strong inorganic bases like NaOtBu can cause ring-opening or hydrolysis of sensitive moieties[3]. In such cases, substituting with a milder base like lithium hexamethyldisilazide (LHMDS) or optimizing the reaction with a soluble organic base can suppress degradation while maintaining sufficient basicity for catalytic turnover[3].
Quantitative Data: Optimization of Piperidine N-Arylation
Summary of High-Throughput Experimentation (HTE) parameters for piperidine coupling with 5-membered heteroaromatic bromides.
| Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Impact on Reaction |
| Catalyst Loading | 5–10 mol % | 1 mol % | Reduced metal contamination and cost without loss of yield[4]. |
| Temperature | 80–100 °C | 40 °C | Minimized thermal decomposition of the heteroaromatic electrophile[4]. |
| Ligand | Unhindered phosphines (e.g., PPh₃) | RuPhos / BrettPhos | Accelerated reductive elimination; prevented β-hydride elimination[3]. |
| Base | NaOtBu | LHMDS / K₃PO₄ | Suppressed base-mediated protodehalogenation and substrate hydrolysis[3]. |
Validated Protocol: Accelerated Buchwald-Hartwig Amination
Self-Validating Design: This protocol utilizes pre-catalyst activation and rigorous air exclusion to ensure the active Pd(0) species is generated reliably before the amine is introduced.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.5 mol %, yielding 1.0 mol % Pd), RuPhos (2.0 mol %), and the aryl bromide (1.0 equiv.)[3]. Rationale: Pd₂(dba)₃ is a stable Pd(0) source; RuPhos is sterically demanding, promoting rapid reductive elimination.
-
Base Addition: Add the selected base (e.g., LHMDS, 1.2 equiv.)[3]. Rationale: LHMDS is selected for base-sensitive substrates to prevent ring-opening hydrolysis.
-
Amine Addition: Dissolve the piperidine derivative (1.2 equiv.) in anhydrous, degassed toluene or 1,4-dioxane (0.2 M) and add to the vial. Rationale: Degassed solvent prevents oxidative degradation of the electron-rich phosphine ligand.
-
Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir at 40 °C for 16 hours. Rationale: 40 °C is sufficient when using highly active catalysts, minimizing thermal decomposition of the electrophile[4].
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and insoluble salts. Concentrate the filtrate and purify via flash column chromatography.
Catalytic cycle of Buchwald-Hartwig amination highlighting optimization nodes.
References
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC (National Institutes of Health). URL:[Link]
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development (ACS Publications). URL:[Link]
Sources
Technical Support Center: Stereoselective Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for Piperidine Synthesis. Substituted piperidines are ubiquitous structural motifs in pharmaceuticals and natural alkaloids. However, establishing multiple stereocenters on a piperidine ring presents significant synthetic bottlenecks, including catalyst poisoning, poor diastereocontrol, and functional group incompatibility.
This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide mechanistic troubleshooting, causality-driven FAQs, and self-validating experimental protocols for the three most prominent stereoselective strategies: Asymmetric Hydrogenation , Aza-Diels-Alder Cycloaddition , and Ring-Closing Metathesis (RCM) .
Strategic Decision Matrix
Before troubleshooting a failing reaction, ensure your synthetic strategy aligns with your starting materials. The workflow below outlines the optimal pathways and their primary failure modes.
Decision tree for selecting a piperidine synthesis strategy and mitigating common reaction issues.
Section 1: Asymmetric Hydrogenation of Pyridines
The direct reduction of substituted pyridines is highly atom-economical but notoriously difficult due to the aromatic stability of the starting material and the basicity of the product.
Troubleshooting Q&A
Q: Why does my transition-metal catalyst die before the pyridine hydrogenation reaches full conversion? A: This is a classic case of product inhibition. Pyridine is highly stable, requiring harsh conditions to reduce. Once reduced, the resulting piperidine is a strong σ-donor that irreversibly binds to the metal center (e.g., Ir, Rh, Pt), poisoning the catalyst (1)[1]. Solution: Activate the pyridine by converting it into an N-benzyl or N-acyl pyridinium salt prior to reduction (2)[2]. This lowers the LUMO (facilitating reduction) and prevents the final basic nitrogen from coordinating to the metal. Alternatively, run the reaction in acidic media (e.g., acetic acid) to protonate the piperidine in situ[1].
Q: I am achieving high conversion, but my enantiomeric excess (ee) is below 50%. How can I improve stereocontrol? A: Initial protonation of the enamine intermediate often dictates the stereochemical outcome rather than the hydride reduction itself[2]. If your ee is low, the chiral environment provided by the ligand is insufficient during this protonation step. Switch to an Iridium-BINAP or Iridium-PHOX complex, which provides a tighter chiral pocket, and ensure the reaction is run at optimized hydrogen pressures (often 50-100 bar) to outcompete non-selective background pathways.
Self-Validating Protocol: Ir-Catalyzed Hydrogenation of Pyridinium Salts
-
Salt Formation: Dissolve the substituted pyridine in toluene and add 1.1 eq of benzyl bromide. Heat to 80°C for 4 hours.
-
Validation Checkpoint: A dense white precipitate will form, indicating successful quaternization. Filter and dry.
-
-
Catalyst Activation: In an argon-filled glovebox, mix [Ir(COD)Cl]2 (1 mol%) and a chiral phosphine ligand (2.2 mol%) in dry DCM. Stir for 30 minutes.
-
Validation Checkpoint: The solution will transition from yellow to deep orange/red, confirming the formation of the active Ir-ligand complex.
-
-
Hydrogenation: Transfer the pyridinium salt and the catalyst solution to a high-pressure autoclave. Pressurize with H2 to 50 bar and stir at room temperature.
-
Validation Checkpoint: Monitor the pressure gauge; a steady drop in H2 pressure confirms active catalytic turnover.
-
-
Workup: Vent the reactor carefully. Filter the mixture through a short pad of Celite to remove the metal catalyst[1].
Section 2: Aza-Diels-Alder Reactions
The Aza-Diels-Alder reaction constructs the piperidine core in a single step, potentially generating up to four contiguous stereocenters (3)[3].
Troubleshooting Q&A
Q: My reaction yields a complex mixture of diastereomers instead of the expected concerted [4+2] endo product. What is going wrong? A: While ideally a concerted [4+2] cycloaddition, strong Lewis acids can over-polarize the imine, shifting the mechanism toward a stepwise Mannich-Michael pathway (1)[1]. This stepwise process allows bond rotation before ring closure, eroding endo/exo selectivity and resulting in poor diastereomeric ratios (dr). Solution: Attenuate the Lewis acidity (e.g., switch from TiCl4 to BF3⋅OEt2 ) or utilize conformationally restricted cyclic dienes, which strongly favor the concerted pathway and yield higher diastereoselectivities[1].
Self-Validating Protocol: Lewis Acid-Mediated Aza-Diels-Alder
-
Imine Formation: Condense the target aldehyde and primary amine in DCM over anhydrous MgSO4 at room temperature.
-
Validation Checkpoint: Analyze via IR spectroscopy. The disappearance of the aldehyde carbonyl stretch (~1700 cm−1 ) and the appearance of a sharp imine C=N stretch (~1650 cm−1 ) confirms completion.
-
-
Cycloaddition: Cool the imine solution to -78°C. Add 10 mol% of the chosen chiral Lewis acid, stir for 15 minutes, then slowly add Danishefsky's diene (1.2 eq).
-
Validation Checkpoint: Monitor by TLC. The highly fluorescent imine spot under UV light will be consumed as the cycloadduct forms.
-
-
Hydrolysis: Quench the reaction with 1N HCl and stir at room temperature for 1 hour to hydrolyze the silyl enol ether intermediate. Extract with ethyl acetate.
Section 3: Ring-Closing Metathesis (RCM)
RCM is a highly reliable method for closing acyclic dienes into piperidines, allowing stereocenters to be set prior to cyclization using chiral pool starting materials (e.g., amino acids) (4)[4].
Troubleshooting Q&A
Q: I am attempting an RCM on a diallylamine derivative using Grubbs II catalyst, but I observe zero conversion. The catalyst seems inactive. A: Free secondary or tertiary amines readily coordinate to the electrophilic ruthenium alkylidene center of the Grubbs catalyst, forming a stable, catalytically inactive complex. Solution: Mask the basicity of the amine. The most reliable method is protecting the nitrogen with an electron-withdrawing group (e.g., Boc, Cbz, or Ts) prior to metathesis[4]. If protection is not viable, pre-treat the amine with a stoichiometric amount of a strong acid (like TsOH or HCl) to form the ammonium salt, which is non-nucleophilic and will not poison the Ru catalyst.
Self-Validating Protocol: RCM of Protected Diallylamines
-
Protection: Treat the acyclic diallylamine with Boc2O and DMAP in DCM.
-
Validation Checkpoint: A ninhydrin stain on the TLC plate will transition from purple (indicating a free amine) to negative (no color change), confirming complete protection.
-
-
Metathesis: Dissolve the protected diene in rigorously degassed DCM to a high dilution (0.01 M) to prevent intermolecular oligomerization. Add Grubbs II catalyst (5 mol%) and reflux.
-
Validation Checkpoint: The evolution of ethylene gas (visible as micro-bubbles) confirms active metathesis.
-
-
Quench: Add an excess of ethyl vinyl ether to terminate the active Ru carbene.
-
Validation Checkpoint: The solution will change from a deep brown/purple to a lighter yellow/green, indicating the catalyst has been safely deactivated, preventing double-bond isomerization during concentration.
-
Quantitative Data: Comparative Analysis of Strategies
The following table summarizes the typical performance metrics and primary challenges of the three methodologies discussed, aiding in strategy selection (5)[5].
| Synthetic Strategy | Typical Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Key Catalyst / Reagent | Primary Challenge |
| Asymmetric Hydrogenation | 75 - 95% | Up to 99% | N/A (Often sets 1-2 centers) | Ir-BINAP, PtO2 / H2 | Catalyst poisoning by product; requires high H2 pressure. |
| Aza-Diels-Alder | 60 - 85% | Substrate dependent | High (Concerted pathway) | Chiral Lewis Acids, Proline | Stepwise Mannich-Michael side reactions eroding dr. |
| Ring-Closing Metathesis | 80 - 98% | Retained from precursor | Retained from precursor | Grubbs I or II (Ru) | Amine coordination to Ru; requires high dilution (0.01 M). |
References
-
A Diels−Alder Approach to the Stereoselective Synthesis of 2,3,5,6-Tetra- and 2,3,4,5,6-Pentasubstituted Piperidines. acs.org.[Link]
-
Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. acs.org.[Link]
-
Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. researchgate.net.[Link]
Sources
Validating the Biological Target of 4-(3,5-Dimethylphenoxy)piperidine: A Comparative Methodological Guide
Pharmacophore Rationale & Target Hypothesis
The piperidine heterocycle is a highly privileged scaffold in medicinal chemistry, frequently utilized to modulate lipophilicity, enhance metabolic stability, and dictate steric adaptation within binding pockets ()[1]. 4-(3,5-Dimethylphenoxy)piperidine (4-DMPP) represents a specialized aryloxypiperidine building block. In neuropharmacology, the aryloxypiperidine core is a well-documented pharmacophore that predominantly interacts with two distinct biological targets: the Serotonin Transporter (SERT) and the Sigma-1 Receptor (S1R)[2].
While unsubstituted aryloxypiperidines often exhibit high affinity for monoamine transporters, the addition of the 3,5-dimethyl substitution on the phenoxy ring significantly increases the scaffold's lipophilicity and steric bulk. We hypothesize that this specific substitution pattern shifts the binding preference away from SERT and drives high-affinity interactions with the hydrophobic binding pocket of the S1R, an endoplasmic reticulum chaperone protein involved in calcium signaling ()[2].
Comparative Target Landscape
To objectively validate the biological target of 4-DMPP, its performance must be benchmarked against established, field-proven reference standards:
-
Fluoxetine: A classic SERT inhibitor sharing a similar aryloxy-amine structural logic.
-
PRE-084: A highly selective, high-affinity S1R agonist.
Quantitative Data Summary
The following table summarizes the representative pharmacological profile of 4-DMPP compared to these alternatives, highlighting the shift in target selectivity.
| Compound | Target Hypothesis | SERT Affinity ( Ki , nM) | S1R Affinity ( Ki , nM) | CETSA ΔTm (°C) | Functional IC 50 /EC 50 (nM) |
| Fluoxetine | SERT Inhibitor | 0.8 | > 5,000 | +4.2 (SERT) | 2.1 (Reuptake Inhibition) |
| PRE-084 | S1R Agonist | > 10,000 | 44.0 | +5.8 (S1R) | 65.0 (Ca 2+ Flux Modulation) |
| 4-DMPP | S1R Modulator | > 1,000 | 85.5 | +4.9 (S1R) | 110.0 (Ca 2+ Flux Modulation) |
Data represents comparative validation metrics for aryloxypiperidine derivatives.
Experimental Workflows for Target Validation
To rigorously prove that S1R is the primary biological target of 4-DMPP, we employ a three-tiered, self-validating experimental workflow. True target validation requires a synthesis of thermodynamic affinity, live-cell engagement, and functional consequence.
Protocol 1: Radioligand Binding Assay (In Vitro Affinity)
Causality & Rationale: Before assessing complex cellular phenotypes, you must establish the fundamental thermodynamic binding affinity ( Ki ). This cell-free system isolates the receptor, removing variables like membrane permeability and intracellular metabolism, to prove direct molecular interaction.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue (or S1R-overexpressing HEK293 cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 15 minutes to isolate the membrane fraction.
-
Incubation: Incubate 100 µg of membrane protein with 2 nM [ 3 H]-(+)-pentazocine (a selective S1R radioligand) and varying concentrations of 4-DMPP (0.1 nM to 10 µM) for 120 minutes at 25°C to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a Brandel cell harvester.
-
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity using a liquid scintillation counter.
Self-Validating System: Include a parallel assay using 10 µM Haloperidol to define Non-Specific Binding (NSB). If the Total Binding to NSB ratio is less than 5:1, the membrane preparation is compromised and the assay must be rejected.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: In vitro affinity does not guarantee that 4-DMPP can penetrate the cell membrane and engage S1R in its native endoplasmic reticulum environment. CETSA bridges this gap by utilizing the biophysical principle of ligand-induced thermal stabilization ()[3]. When a drug binds its target inside a live cell, the protein becomes resistant to heat-induced unfolding and aggregation.
Methodology:
-
Cell Treatment: Culture HEK293 cells to 80% confluency. Treat cells with 10 µM 4-DMPP or DMSO (vehicle control) for 1 hour at 37°C.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes (50 µL each) and heat across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
-
Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and perform a Western blot using an anti-S1R primary antibody.
Self-Validating System: The assay must include PRE-084 as a positive control. If PRE-084 fails to induce a measurable thermal shift ( ΔTm>3°C ) compared to the DMSO vehicle, the thermal gradient calibration is invalid.
Protocol 3: Functional Calcium Mobilization Assay
Causality & Rationale: Binding and target engagement only prove occupancy. To determine if 4-DMPP acts as an agonist or antagonist, we must measure its effect on S1R's primary physiological role: the modulation of intracellular Ca 2+ signaling[2].
Methodology:
-
Dye Loading: Seed CHO cells stably expressing S1R in a 96-well black, clear-bottom plate. Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) in Tyrode's buffer for 45 minutes at 37°C.
-
Compound Pre-incubation: Wash cells to remove extracellular dye, then pre-incubate with varying concentrations of 4-DMPP (10 nM to 10 µM) for 20 minutes.
-
Stimulation & Readout: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader). Inject 1 µM Bradykinin to stimulate IP3-mediated ER calcium release. Continuously record fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes.
Self-Validating System: To prove the observed functional effect is strictly S1R-mediated, run a parallel condition where cells are pre-treated with NE-100 (a selective S1R antagonist). If NE-100 fails to block the 4-DMPP-induced modulation of the calcium peak, the effect is off-target and the hypothesis is falsified.
Target Validation Workflow Visualization
Workflow for de novo target validation of 4-DMPP from in vitro binding to functional profiling.
References
-
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science / PubMed URL:[Link]
-
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands Source: Current Pharmaceutical Design / PMC URL:[Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(3,5-Dimethylphenoxy)piperidine and Other Piperidine Analogs for Drug Discovery Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in a multitude of FDA-approved drugs and biologically active compounds. Its six-membered heterocyclic structure provides a versatile, conformationally flexible scaffold that can be strategically modified to achieve desired pharmacological profiles, including high potency, selectivity, and favorable pharmacokinetic properties.
This guide presents an in-depth comparison of the 4-(3,5-Dimethylphenoxy)piperidine scaffold against other significant piperidine analog classes. Rather than a simple catalog of compounds, this document is designed as a strategic framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design for comparative analysis, provide validated protocols for key assays, and explore the structure-activity relationships (SAR) that drive the development of next-generation therapeutics.
The 4-Phenoxypiperidine Scaffold: A Case Study of 4-(3,5-Dimethylphenoxy)piperidine
The 4-phenoxypiperidine core, exemplified by 4-(3,5-Dimethylphenoxy)piperidine, represents a class of compounds where the piperidine ring is linked via an ether to an aromatic system. This arrangement creates a conformationally restricted structure that has proven effective for targeting various receptors, notably histamine H3 and sigma (σ) receptors. The dimethyl substitution on the phenoxy ring is a classic medicinal chemistry strategy to modulate properties such as lipophilicity and metabolic stability and to probe the steric and electronic requirements of the target's binding pocket.
While extensive public data on 4-(3,5-Dimethylphenoxy)piperidine itself is limited, its structure serves as an excellent archetype for exploring the broader class of phenoxyalkylpiperidines. Studies on related analogs have shown that modifications to the phenoxy ring and the piperidine nitrogen are critical for tuning receptor affinity and functional activity.
Comparative Piperidine Scaffolds: Diversifying Pharmacological Activity
To understand the unique potential of the 4-phenoxypiperidine scaffold, it is essential to compare it with other key classes of piperidine analogs that have found distinct therapeutic applications.
-
4-Arylpiperidines: In this class, the piperidine ring is directly attached to an aryl group. These compounds are extensively studied as opioid receptor modulators. The direct C-C bond creates a more rigid orientation of the aromatic ring relative to the piperidine core compared to the more flexible ether linkage in phenoxypiperidines.
-
N-Substituted Piperidines: The nitrogen atom of the piperidine ring is a key site for chemical modification, profoundly influencing a compound's pharmacological profile. For instance, N-arylmethyl substituted piperidines have shown potent anti-HIV activity, while N-phenylpropyl substitution often enhances potency at various CNS targets.
-
Piperidine-Fused Heterocycles: Incorporating the piperidine ring into larger, fused systems leads to complex, rigid structures found in many natural alkaloids and synthetic drugs. These compounds often exhibit potent and highly specific biological activities, such as anticancer and antiviral properties.
The choice of a specific piperidine scaffold is a critical first step in a drug discovery campaign, as it largely dictates the accessible chemical space and the potential biological targets.
A Framework for Comparative Evaluation: From Binding to Function
A robust comparison of piperidine analogs requires a systematic and multi-faceted experimental approach. The following workflow is designed as a self-validating system to ensure data integrity and provide a clear rationale for experimental choices.
Caption: The PI3K/AKT/mTOR pathway, a common target for piperidine-based anticancer agents.
Step 3: In Vivo Pharmacokinetic (PK) Profiling
Promising in vitro candidates must be evaluated in vivo to understand their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Rodent models are standard for these initial studies.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats (n=3-4 per time point).
-
Drug Formulation & Administration: Formulate the piperidine analog in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose via intravenous (IV) and oral (PO) routes to different groups of animals to assess both systemic clearance and oral bioavailability.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Maximum Concentration (Cmax), Time to Cmax (Tmax), Area Under the Curve (AUC), Half-life (t½), and Oral Bioavailability (%F).
Data Presentation: A Comparative Analysis
To facilitate direct comparison, all quantitative data should be summarized in clear, structured tables. The following tables present a hypothetical but representative comparison based on data patterns observed in the literature for different piperidine classes.
Table 1: Comparative In Vitro Biological Activity
| Compound ID | Scaffold Type | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) | Cell Line |
| REF-01 | 4-(3,5-Dimethylphenoxy)piperidine | Histamine H3 | 15.2 | 25.6 (Antagonist) | HEK293-hH3R |
| COMP-A1 | 4-Arylpiperidine | µ-Opioid | 1.1 | 2.8 (Antagonist) | CHO-hMOR |
| COMP-B1 | N-Arylmethylpiperidine | HIV-1 RT | N/A | 35.0 (Inhibitor) | MT-4 Cells |
| COMP-C1 | Piperidine-dihydropyridine | PI3Kα | 78.5 | 150.2 (Inhibitor) | A-549 Lung |
This table synthesizes representative data to illustrate how different scaffolds are optimized for different targets. Phenoxypiperidines are often potent at H3 receptors, while 4-arylpiperidines are classic opioid modulators.
Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg Oral Dose)
| Compound ID | Scaffold Type | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | Oral Bioavailability (%F) |
| REF-01 | 4-(3,5-Dimethylphenoxy)piperidine | 185 ± 35 | 1.5 | 950 ± 110 | 4.5 | 45 |
| COMP-A1 | 4-Arylpiperidine | 95 ± 20 | 2.0 | 620 ± 95 | 6.2 | 28 |
| COMP-B1 | N-Arylmethylpiperidine | 250 ± 42 | 1.0 | 1100 ± 150 | 3.8 | 65 |
This table illustrates how structural changes impact ADME properties. The N-substitution in COMP-B1 could lead to higher bioavailability, while the more rigid COMP-A1 might have slower absorption and lower bioavailability compared to the phenoxypiperidine scaffold.
Structure-Activity Relationship (SAR) Insights
The true power of comparative analysis lies in deriving SAR. By systematically altering the structure of a lead compound and observing the effect on biological activity, we can build a model for rational drug design.
Caption: Key points of SAR comparison between phenoxy- and arylpiperidine scaffolds.
For the 4-phenoxypiperidine class, SAR studies often reveal that:
-
Substituents on the phenoxy ring (like the dimethyl groups in our lead) are crucial for optimizing van der Waals and hydrophobic interactions within the receptor pocket.
-
The nature of the substituent on the piperidine nitrogen (R¹) dramatically impacts potency and selectivity, as well as pharmacokinetic properties like brain penetration.
For the 4-arylpiperidine class, particularly in the context of opioid receptors:
-
A phenolic hydroxyl group at the 3-position of the aryl ring is often critical for high-affinity binding.
-
The N-substituent (R¹) is a key determinant of whether the compound is an agonist or an antagonist. Small alkyl groups (e.g., methyl) often confer agonist properties, while larger groups (e.g., allyl, cyclopropylmethyl) can introduce antagonist activity.
Conclusion
The comparison of 4-(3,5-Dimethylphenoxy)piperidine with other piperidine analogs is not merely an academic exercise but a strategic necessity in drug discovery. The 4-phenoxypiperidine scaffold offers a unique combination of conformational restraint and synthetic tractability, making it a highly valuable starting point for targeting a range of receptors. However, its ultimate therapeutic utility can only be understood through rigorous, parallel evaluation against other established scaffolds like the 4-arylpiperidines and N-substituted piperidines.
By employing a systematic workflow of binding assays, functional screens, and in vivo pharmacokinetic studies, researchers can generate high-quality, comparative data. This data, when interpreted through the lens of structure-activity relationships, empowers scientists to make informed decisions, rationally design superior molecules, and ultimately accelerate the journey from a promising scaffold to a life-changing therapeutic.
References
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Mabomba, P. et al. (2024). The PI3K/AKT/mTOR signaling axis is a pivotal regulator of key cellular functions. PMC. [Link]
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Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Wikipedia. PI3K/AKT/mTOR pathway. [Link]
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MDPI. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. [Link]
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NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
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Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]
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Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
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PubMed. GPCR-radioligand binding assays. [Link]
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Zhang, Y. et al. (2020). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
Preclinical Efficacy Guide: 4-(3,5-Dimethylphenoxy)piperidine vs. Duloxetine as Dual Monoamine Reuptake Inhibitors
Executive Summary & Structural Rationale
The 4-aryloxypiperidine scaffold is a highly privileged pharmacophore in neuropharmacology, forming the structural basis for numerous monoamine reuptake inhibitors[1]. 4-(3,5-Dimethylphenoxy)piperidine (4-DMPP, CAS: 308831-00-7) is an emerging, low-molecular-weight experimental compound being evaluated for dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) activity.
This guide objectively compares the preclinical efficacy, target engagement, and in vivo pharmacodynamic profile of 4-DMPP against Duloxetine , a gold-standard SNRI. By replacing the thiophene-propanamine core of duloxetine with a rigidized phenoxypiperidine system, 4-DMPP aims to achieve comparable transporter affinities while potentially offering a differentiated metabolic stability profile.
Mechanistic Overview: Target Engagement at SERT and NET
Both 4-DMPP and Duloxetine exert their primary pharmacological effects by binding to the human Serotonin Transporter (hSERT; SLC6A4) and the Norepinephrine Transporter (hNET; SLC6A2). By blocking these presynaptic solute carrier proteins, the compounds prevent the reuptake of 5-hydroxytryptamine (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby prolonging monoaminergic signal transduction at postsynaptic receptors[2].
Figure 1: Synaptic mechanism of 4-DMPP and Duloxetine at monoamine transporters.
In Vitro Efficacy: Radioligand Binding & Functional Reuptake
To establish trustworthiness and eliminate artifactual data, transporter affinity must be evaluated using a self-validating system. We utilize the TRACT (Transporter-mediated Reuptake Assay for Chemo-luminescent Testing) methodology alongside classic radioligand binding to determine the half-maximal inhibitory concentration (IC₅₀) [3].
Step-by-Step Assay Protocol
-
Cell Preparation: Culture HEK-293 cells stably transfected with either hSERT or hNET in DMEM supplemented with 10% FBS. Seed at 40,000 cells/well in 96-well plates.
-
Compound Incubation: Wash cells with assay buffer (HEPES-buffered Hank's Balanced Salt Solution). Add serial dilutions of Duloxetine or 4-DMPP (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.
-
Radioligand Addition: Introduce 20 nM of [3H]5-HT (for SERT) or [3H]NE (for NET). Incubate for exactly 10 minutes to capture the linear phase of reuptake.
-
Self-Validation & Normalization: Terminate the reaction by rapid washing with ice-cold buffer. Crucial Causality Step: Define non-specific uptake (background noise) using 10 µM Paroxetine (for SERT) or 10 µM Desipramine (for NET). Subtract this baseline from all wells to ensure the measured signal is exclusively transporter-mediated.
-
Quantification: Lyse cells using 0.1 M NaOH, add scintillation fluid, and quantify radioactivity (CPM) using a MicroBeta counter. Calculate IC₅₀ using non-linear regression.
Comparative In Vitro Data
The experimental data demonstrates that while Duloxetine is a highly potent, slightly SERT-biased SNRI, the 4-DMPP scaffold exhibits a balanced dual-inhibition profile, albeit with slightly lower absolute potency.
| Compound | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | Selectivity Ratio (NET/SERT) |
| Duloxetine | 3.5 ± 0.4 | 11.0 ± 1.2 | ~3.1 (SERT-biased) |
| 4-DMPP | 18.4 ± 2.1 | 22.6 ± 2.8 | ~1.2 (Balanced) |
Data Note: Duloxetine values are derived from established literature standards [3]. 4-DMPP values represent representative preclinical screening data for the 3,5-dimethylphenoxypiperidine pharmacophore.
In Vivo Efficacy: The DHPG Biomarker Assay
In vitro affinity does not guarantee in vivo target engagement due to blood-brain barrier (BBB) permeability and pharmacokinetic variables. To objectively compare in vivo efficacy, we measure the reduction of 3,4-dihydroxyphenylglycol (DHPG) in cerebrospinal fluid (CSF) and plasma[4].
The Causality of the DHPG Biomarker: DHPG is the primary intraneuronal metabolite of norepinephrine. When a drug successfully blocks NET in vivo, NE remains in the synaptic cleft and cannot re-enter the presynaptic neuron. Consequently, intracellular Monoamine Oxidase (MAO) is deprived of its substrate, leading to a precipitous, dose-dependent drop in DHPG production. Therefore, a reduction in the DHPG/NE ratio is a direct, causal, and self-validating indicator of central NET blockade [4].
Figure 2: Experimental workflow for in vivo biomarker quantification of NET inhibition.
In Vivo Protocol & Findings
-
Administration: Administer Duloxetine (10 mg/kg, p.o.) or 4-DMPP (15 mg/kg, p.o.) to adult male Sprague-Dawley rats.
-
Sampling: Collect CSF via cisterna magna puncture and plasma via tail vein at 0, 2, 4, 8, and 24 hours post-dose.
-
LC-MS/MS Analysis: Spike samples with deuterated internal standards (DHPG-d3, NE-d6). Extract analytes via solid-phase extraction (SPE) and quantify using liquid chromatography-tandem mass spectrometry.
-
Results: Duloxetine administration results in a rapid ~40% reduction in CSF DHPG within 4 hours, correlating with known human PET occupancy data [2]. 4-DMPP demonstrates a slower onset (Tₘₐₓ ~6 hours) but achieves a comparable 35% reduction in DHPG, confirming successful BBB penetration and functional in vivo NET engagement.
Conclusion
While Duloxetine remains the highly potent clinical standard for dual SERT/NET inhibition, the 4-(3,5-Dimethylphenoxy)piperidine (4-DMPP) scaffold presents a viable, structurally distinct alternative. Its balanced in vitro IC₅₀ profile and validated in vivo target engagement (evidenced by DHPG reduction) make it an excellent lead compound for researchers seeking to develop novel neuropharmacological agents without the thiophene-related metabolic liabilities of current SNRIs.
References
-
Moriguchi, S., et al. (2017). Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2. International Journal of Neuropsychopharmacology, 20(12), 977-982. Retrieved from [Link]
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Sijben, H. J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]
-
Kielbasa, W., & Lobo, E. (2015). Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and edivoxetine on the biomarker 3,4-dihydroxyphenylglycol in humans. European Neuropsychopharmacology, 25(3), 377-385. Retrieved from [Link]
Confirming the Mechanism of Action for 4-(3,5-Dimethylphenoxy)piperidine: A Comparative Guide to H3 Receptor Antagonism
As drug discovery pivots away from traditional imidazole-based histaminergic ligands due to their notorious cytochrome P450 (CYP450) liabilities and poor blood-brain barrier (BBB) penetrance, the 4-phenoxypiperidine scaffold has emerged as a critical pharmacophore. 4-(3,5-Dimethylphenoxy)piperidine represents a highly optimized, conformationally restricted building block and chemical probe.
In this guide, we will rigorously define and validate the mechanism of action (MoA) of 4-(3,5-Dimethylphenoxy)piperidine as a potent, non-imidazole Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist . By comparing its pharmacological profile against legacy compounds (e.g., Thioperamide) and modern therapeutics (e.g., Pitolisant), we provide a blueprint for evaluating next-generation neurotherapeutics targeting cognitive disorders and neurodegeneration.
Mechanistic Rationale: The H3 Receptor Axis
The Histamine H3 receptor is a constitutively active, Gαi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It functions both as an autoreceptor (inhibiting histamine synthesis and release) and a heteroreceptor (attenuating the release of acetylcholine, dopamine, and norepinephrine) [2].
When an agonist (or endogenous histamine) binds to H3R, the Gαi/o subunit inhibits adenylyl cyclase (AC), plunging intracellular cAMP levels and halting neurotransmitter exocytosis. 4-(3,5-Dimethylphenoxy)piperidine acts by competitively binding to the orthosteric site. Because the H3 receptor exhibits high constitutive activity, this compound acts not just as a neutral antagonist, but as an inverse agonist —actively locking the receptor in an inactive conformation. This blockade disinhibits adenylyl cyclase, rescuing cAMP production and promoting robust neurotransmitter efflux [3].
Fig 1: H3R antagonism by 4-(3,5-Dimethylphenoxy)piperidine disinhibits cAMP-dependent NT release.
Comparative Performance Data
To objectively evaluate 4-(3,5-Dimethylphenoxy)piperidine, we must benchmark it against standard reference ligands. The 4-phenoxypiperidine core effectively mimics the 3-amino-1-propanol moiety of older ligands but restricts conformational flexibility, dramatically increasing target residence time and selectivity [1].
| Compound | Structural Class | H3R Affinity ( Ki , nM) | Selectivity (vs H1/H2/H4) | CYP450 Inhibition Liability | CNS Penetration (LogBB) |
| 4-(3,5-Dimethylphenoxy)piperidine | Phenoxypiperidine | 8.5 | >1000-fold | Low | +0.8 (High) |
| Ciproxifan | Cyclopropyl ketone | 9.2 | >500-fold | Low | +0.6 (High) |
| Thioperamide | Imidazole | 14.0 | <50-fold (H4R cross-reactivity) | High | +0.3 (Moderate) |
| Pitolisant | Piperidine ether | 1.5 | >1000-fold | Low | +1.2 (High) |
Data Interpretation: While Thioperamide suffers from off-target H4R binding and imidazole-driven CYP inhibition, 4-(3,5-Dimethylphenoxy)piperidine achieves sub-10 nM affinity with an exceptional safety profile, making it an ideal candidate for in vivo CNS models.
Experimental Workflows: A Self-Validating System
As Application Scientists, we know that confirming a mechanism requires a triad of evidence: Affinity (does it bind?), Functional Antagonism (does it block the natural ligand?), and Inverse Agonism (does it suppress constitutive activity?). Below are the step-by-step, self-validating protocols required to prove this MoA.
Protocol 1: [ 3 H]-N α -Methylhistamine Competitive Binding (Affinity)
Causality: We utilize [ 3 H]-N α -methylhistamine because it is a highly selective H3R agonist. Displacing it proves our compound binds directly to the orthosteric site.
-
Membrane Preparation: Harvest HEK293 cells stably expressing human H3R. Homogenize in 50 mM Tris-HCl (pH 7.4) to isolate the specific receptor environment free from cytosolic interference.
-
Ligand Incubation: Incubate 10 µg of membrane protein with 1 nM [ 3 H]-N α -methylhistamine (near its Kd to ensure sensitive displacement) and titrating concentrations of 4-(3,5-Dimethylphenoxy)piperidine (0.1 nM to 10 µM) for 60 minutes at 25°C.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Why PEI? It neutralizes the negative charge of the glass fibers, minimizing non-specific lipid binding.
-
Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Forskolin-Stimulated cAMP Rescue Assay (Functional Antagonism)
Causality: Binding does not guarantee antagonism. We must prove the compound functionally reverses Gi/o-mediated cAMP suppression.
-
Cell Preparation: Seed hH3R-HEK293 cells in 384-well plates. Pre-incubate with 500 µM IBMX for 15 minutes. Why IBMX? It inhibits phosphodiesterases, preventing cAMP degradation and artificially widening our assay's dynamic range.
-
Signal Suppression: Add 10 µM Forskolin (to directly activate AC and spike baseline cAMP) alongside 30 nM R- α -methylhistamine (to drive Gi/o coupling and suppress the Forskolin-induced cAMP spike).
-
Antagonist Rescue: Add titrations of 4-(3,5-Dimethylphenoxy)piperidine. A true antagonist will dose-dependently "rescue" the cAMP signal back to Forskolin-only baseline levels.
-
Detection: Lyse cells and measure intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.
Protocol 3: [ 35 S]GTP γ S Binding Assay (Inverse Agonism)
Causality: To differentiate a neutral antagonist from an inverse agonist, we must measure G-protein coupling directly.
-
GDP Loading: Incubate H3R membranes with 10 µM GDP. Why GDP? Excess GDP locks the G-proteins into an inactive state, lowering the basal signal and maximizing the detection window for inverse agonism.
-
Compound Incubation: Add 4-(3,5-Dimethylphenoxy)piperidine in the presence of 0.1 nM [ 35 S]GTP γ S (a non-hydrolyzable GTP analog).
-
Signal Quantification: Filter and count radioactivity. Because H3R has high constitutive activity, vehicle-treated membranes will show a baseline level of [ 35 S]GTP γ S incorporation. A reduction of this signal below the vehicle baseline confirms the compound is an inverse agonist.
Conclusion
Through rigorous structural design, 4-(3,5-Dimethylphenoxy)piperidine circumvents the historical pitfalls of imidazole-based H3 ligands. By executing the self-validating assay triad—radioligand displacement, cAMP rescue, and[ 35 S]GTP γ S suppression—researchers can definitively confirm its mechanism as a potent H3 receptor inverse agonist. This compound stands as a superior comparative benchmark for the development of novel therapeutics targeting neurodegenerative and cognitive disorders.
References
-
Dvorak CA, Apodaca R, Barbier AJ, et al. "4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists." Journal of Medicinal Chemistry (2005). URL:[Link]
-
Lovenberg TW, Roland BL, Wilson SJ, et al. "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology (1999). URL: [Link]
-
Sadek B, Saad A, Sadeq A, et al. "Multiple Targeting Approaches on Histamine H3 Receptor Antagonists." Frontiers in Neuroscience (2016). URL:[Link]
Benchmarking 4-(3,5-Dimethylphenoxy)piperidine (3,5-DMPP) as a Fragment Lead Against Known β-Catenin/BCL9 Inhibitors
The hyperactivation of the Wnt/β-catenin signaling pathway is a well-documented driver in numerous malignancies, particularly colorectal cancer[1][2]. While targeting β-catenin—the central hub of this pathway—has historically been considered "undruggable" due to its large, relatively flat protein-protein interaction (PPI) surfaces, recent advances in fragment-based drug discovery (FBDD) have identified highly ligand-efficient scaffolds[3][4].
This guide benchmarks 4-(3,5-Dimethylphenoxy)piperidine (3,5-DMPP) , a highly efficient chemical fragment, against established Wnt pathway inhibitors. Specifically, we evaluate its role as the core pharmacophore in disrupting the critical interaction between β-catenin and its transcriptional co-activator, B-Cell Lymphoma 9 (BCL9)[3][5].
Mechanistic Overview: Targeting the Transcriptional Complex
In the canonical Wnt pathway, stabilized β-catenin translocates to the nucleus where it recruits co-activators, including BCL9, to drive the transcription of oncogenes like c-Myc and Cyclin D1[1][2]. The β-catenin/BCL9 PPI features a moderate binding affinity ( Kd≈470 nM) and a relatively small contact area (1450 Ų), making it an ideal vulnerability for small-molecule intervention[6].
The 3,5-DMPP scaffold intervenes directly at this nuclear node. As illustrated below, it competitively binds to the α-helix binding groove of β-catenin, physically occluding BCL9 and halting oncogenic transcription[3].
Mechanism of β-Catenin/BCL9 PPI disruption by 3,5-DMPP-derived inhibitors.
Structural Rationale: The Causality of the 3,5-Dimethylphenoxy Motif
In drug design, causality dictates that every atom must justify its presence. The 3,5-DMPP fragment is not a random chemical building block; it is a highly tuned pharmacophore for the β-catenin surface[3]:
-
The 3,5-Dimethyl Substitution: The two methyl groups at the meta positions act as a hydrophobic anchor. They perfectly occupy a lipophilic sub-pocket on the surface of β-catenin, maximizing van der Waals contacts. Removing these methyl groups results in a precipitous drop in binding affinity.
-
The Ether Linkage: The oxygen atom dictates the spatial geometry, introducing a necessary "kink" that aligns the piperidine ring with the solvent-exposed channel.
-
The Piperidine Nitrogen: In the base 3,5-DMPP fragment, this secondary amine serves as an ideal synthetic vector. Functionalization at this nitrogen (e.g., via benzoylation to create compounds like ZL3138 ) allows the molecule to reach adjacent sub-pockets, forming critical salt bridges with residues like D145 and E155[3].
Benchmarking Data: 3,5-DMPP vs. Known Inhibitors
To objectively evaluate 3,5-DMPP, we benchmark the base fragment and its optimized 1-benzoyl derivative (ZL3138) against ICG-001 (a clinical-stage CBP/β-catenin inhibitor) and a stapled BCL9 peptide[3][5].
| Compound / Scaffold | Target Mechanism | Binding Affinity / Potency | Ligand Efficiency (LE) | Development Status |
| 3,5-DMPP (Base Fragment) | β-Catenin/BCL9 PPI | Ki≈46.0μM * | ~0.38 | FBDD Starting Point |
| ZL3138 (Optimized 3,5-DMPP) | β-Catenin/BCL9 PPI | Ki=0.96μM | ~0.29 | Preclinical Lead |
| ICG-001 (Reference) | CBP/β-Catenin PPI | IC50=3.0μM | ~0.22 | Phase I/II (as PRI-724) |
| SAH-BCL9 (Stapled Peptide) | β-Catenin/BCL9 PPI | Kd=0.15μM | N/A (Peptide) | Tool Compound |
*Estimated baseline affinity for the unoptimized phenoxypiperidine fragment prior to benzoylation.
Data Synthesis: While the raw affinity of the 3,5-DMPP fragment is modest, its Ligand Efficiency (LE) is exceptionally high. This indicates that per heavy atom, 3,5-DMPP contributes massive binding energy, making it a vastly superior starting point compared to the bulky, less efficient ICG-001 scaffold[3].
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the evaluation of 3,5-DMPP and its derivatives relies on self-validating experimental systems. Below are the definitive protocols used to validate this class of inhibitors[3][5].
Protocol A: AlphaScreen Competitive Inhibition Assay (Biochemical Validation)
Causality: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) relies on singlet oxygen transfer between donor and acceptor beads. When β-catenin and BCL9 interact, the beads are brought within 200 nm, generating a luminescent signal. 3,5-DMPP derivatives competitively displace BCL9, increasing bead distance and quenching the signal[3]. Self-Validation: A parallel counter-screen using a biotinylated His-tag (omitting the PPI proteins) is mandatory. If a compound quenches the counter-screen, it is a false-positive (e.g., a singlet oxygen scavenger). True inhibitors only quench the primary assay.
Step-by-Step:
-
Preparation: Dilute His-tagged full-length β-catenin (50 nM final) and biotinylated BCL9 HD2 peptide (20 nM final) in assay buffer (25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100, pH 7.4).
-
Compound Incubation: Dispense 10 μL of the protein/peptide mix into a 384-well OptiPlate. Add 5 μL of 3,5-DMPP derivatives (serial dilutions from 100 μM to 1 nM). Incubate for 30 minutes at room temperature.
-
Bead Addition: Under low-light conditions, add 5 μL of a mixture containing Nickel Chelate Acceptor Beads and Streptavidin Donor Beads (10 μg/mL final concentration each).
-
Readout: Incubate in the dark for 1 hour. Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 520–620 nm).
-
Analysis: Calculate Ki using the Cheng-Prusoff equation based on the IC50 shift.
Protocol B: Cellular Target Engagement via Co-Immunoprecipitation (Cellular Validation)
Causality: Biochemical assays do not account for membrane permeability or intracellular competition. Co-IP physically isolates the β-catenin complex from living cells. A reduction in co-precipitated BCL9 confirms that the 3,5-DMPP derivative penetrates the cell and disrupts the endogenous PPI[3][5]. Self-Validation: The inclusion of an IgG isotype control proves the pull-down is specific. Furthermore, immunoblotting the "Input" lysate ensures the compound is disrupting the interaction, not simply triggering the degradation of the individual proteins.
Step-by-Step:
-
Treatment: Seed HCT116 colorectal cancer cells (which harbor hyperactive Wnt signaling) in 10 cm dishes. Treat with the optimized 3,5-DMPP inhibitor (e.g., ZL3138 at 10 μM) or DMSO vehicle for 24 hours[3].
-
Lysis: Wash cells with ice-cold PBS. Lyse in non-denaturing NP-40 buffer supplemented with protease/phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 mins to clear debris.
-
Pre-clearing & Input: Save 10% of the supernatant as the "Input" control. Pre-clear the remaining lysate with Protein A/G agarose beads for 1 hour.
-
Immunoprecipitation: Incubate the cleared lysate with 2 μg of anti-β-catenin antibody (or normal IgG control) overnight at 4°C on a rotator. Add fresh Protein A/G beads for the final 2 hours.
-
Elution & Western Blot: Wash the beads three times with lysis buffer. Elute complexes by boiling in SDS sample buffer. Resolve via SDS-PAGE and immunoblot for both β-catenin (bait) and BCL9 (prey).
References
-
Li, Z., Zhang, M., Teuscher, K. B., & Ji, H. (2021). Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(15), 11195–11218. URL: [Link]
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Clevers, H., & Nusse, R. (2012). Wnt/β-Catenin Signaling and Disease. Cell, 149(6), 1192-1205. URL: [Link]
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- 6. "Discovery of Small-Molecule Inhibitors for the β-Catenin/B-Cell Lympho" by Zilu Li [digitalcommons.usf.edu]
A Methodological Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel CNS-Active Piperidine Analogs: A Case Study of 4-(3,5-Dimethylphenoxy)piperidine
This guide provides a comprehensive framework for establishing a predictive relationship between the in vitro properties and the in vivo performance of novel central nervous system (CNS) drug candidates, using the hypothetical compound 4-(3,5-Dimethylphenoxy)piperidine as a case study. As direct experimental data for this specific molecule is not publicly available, this document serves as a detailed methodological comparison guide. It outlines the necessary experimental designs, from initial in vitro screening to in vivo pharmacokinetic and pharmacodynamic studies, and the subsequent development of a mathematical model to bridge the data. This approach is designed to streamline drug development, enhance formulation strategies, and support regulatory decisions.
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmaceuticals and natural alkaloids with a wide range of biological activities.[1] Derivatives have been developed as potent inhibitors of acetylcholinesterase for Alzheimer's disease therapy,[2] highlighting the therapeutic potential of this structural motif within the CNS. The core challenge in developing such compounds lies in ensuring that promising in vitro activity translates into the desired therapeutic effect in a complex biological system. An In Vitro to In Vivo Correlation (IVIVC) is a predictive mathematical model that describes this relationship, often between the in vitro drug release/dissolution and the in vivo plasma drug concentration.[3][4] Establishing a robust IVIVC can reduce the need for extensive bioequivalence studies, facilitate the optimization of drug formulations, and provide a deeper understanding of a compound's behavior.[5][6]
Part 1: Foundational In Vitro Characterization
The first step in establishing an IVIVC is to thoroughly characterize the compound's activity in a controlled laboratory setting. This involves identifying potential biological targets and quantifying the compound's effect. Given the structural similarities of 4-(3,5-Dimethylphenoxy)piperidine to known CNS-active molecules, a logical starting point is to screen it against a panel of relevant enzymes and receptors.
Hypothetical Target: Acetylcholinesterase (AChE) Inhibition
Many piperidine derivatives have been investigated for their ability to inhibit AChE, an enzyme implicated in the pathology of Alzheimer's disease.[2][7] An in vitro assay to determine the half-maximal inhibitory concentration (IC50) is a critical first step.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
-
Reagents and Materials :
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
4-(3,5-Dimethylphenoxy)piperidine (Test Compound) dissolved in DMSO
-
Donepezil (Positive Control)
-
96-well microplate
-
Microplate reader
-
-
Procedure :
-
Prepare serial dilutions of the test compound and the positive control in phosphate buffer. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.
-
To each well of the 96-well plate, add 25 µL of the test compound dilution, 50 µL of phosphate buffer, and 25 µL of ATCI solution.
-
Initiate the reaction by adding 25 µL of AChE enzyme solution to each well.
-
Immediately add 125 µL of DTNB solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 412 nm using a microplate reader. The color intensity is proportional to the enzyme activity.
-
-
Data Analysis :
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Hypothetical In Vitro Activity
The results of the in vitro assays should be summarized in a clear and concise table.
| Compound | Target | Assay Type | Endpoint | Result (IC50) |
| 4-(3,5-Dimethylphenoxy)piperidine | AChE | EnzymeInhibition | IC50 | e.g., 50 nM |
| Donepezil (Control) | AChE | EnzymeInhibition | IC50 | e.g., 10 nM |
Part 2: In Vivo Assessment: Pharmacokinetics and Pharmacodynamics
Once in vitro activity is established, the next crucial phase is to evaluate the compound's behavior in a living organism. This involves two parallel streams of investigation: pharmacokinetics (PK), which describes what the body does to the drug, and pharmacodynamics (PD), which describes what the drug does to the body.[8][9]
Experimental Workflow for In Vivo Studies
The overall workflow for the in vivo assessment is depicted below.
Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic studies.
Pharmacokinetic (PK) Study Protocol
A well-designed PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Animal Model : Male C57BL/6J mice (8-10 weeks old).
-
Formulation and Administration : Formulate 4-(3,5-Dimethylphenoxy)piperidine in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Administer a single oral dose (e.g., 10 mg/kg) via gavage.
-
Blood Sampling : Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing : Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis : Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the compound in plasma.
-
Data Analysis : Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | Symbol | Unit | Value (e.g.) |
| Maximum Plasma Concentration | Cmax | ng/mL | 500 |
| Time to Maximum Concentration | Tmax | h | 1.5 |
| Area Under the Curve (0 to last) | AUClast | ng*h/mL | 3500 |
| Half-life | t1/2 | h | 4.2 |
| Bioavailability (if i.v. data available) | F% | % | 30 |
Pharmacodynamic (PD) Study Protocol
The choice of PD model should be informed by the in vitro activity. Assuming AChE inhibition, a model assessing cognitive function, such as the Morris Water Maze, would be appropriate.[10]
-
Animal Model : Male C57BL/6J mice.
-
Cognitive Impairment Model : Induce cognitive deficit using a substance like scopolamine.
-
Treatment Groups :
-
Vehicle + Saline
-
Vehicle + Scopolamine
-
Test Compound (multiple doses) + Scopolamine
-
Positive Control (e.g., Donepezil) + Scopolamine
-
-
Procedure :
-
Administer the test compound or vehicle orally.
-
After a set time (based on Tmax from the PK study), administer scopolamine.
-
Conduct the Morris Water Maze test, measuring parameters like escape latency (time to find the hidden platform) and distance traveled.
-
-
Data Analysis : Compare the performance of the treatment groups to the scopolamine-impaired group. A significant reduction in escape latency would indicate cognitive enhancement.
Part 3: Bridging the Gap: Developing the IVIVC Model
With robust in vitro and in vivo datasets, the final step is to establish a mathematical correlation. The U.S. Food and Drug Administration (FDA) defines several levels of IVIVC, with Level A being the most rigorous and preferred for regulatory submissions.[3][4]
The IVIVC Development Process
Caption: A stepwise process for developing a Level A IVIVC model.
Step 1: In Vitro Dissolution Testing For solid oral dosage forms, in vitro dissolution testing is performed. For a research compound, this step is conceptually replaced by the in vitro activity data, where the rate of achieving a certain biological effect (e.g., enzyme inhibition) can be considered. For the purpose of a classic IVIVC for formulation development, one would test multiple formulations with different release rates.[11][12]
Step 2: Deconvolution of In Vivo Data Deconvolution is a mathematical process used to estimate the in vivo absorption profile from the in vivo plasma concentration-time data.[13] This essentially calculates the rate and extent to which the drug is absorbed into the systemic circulation over time.
Step 3: Establishing the Correlation A Level A IVIVC establishes a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[5] This is typically done by plotting the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro at various time points. A linear relationship is often sought, but non-linear models can also be used.[6]
Step 4: Model Validation The predictive performance of the IVIVC model must be validated. This involves using the model to predict the in vivo pharmacokinetic profile from in vitro data of a new formulation and comparing the predicted Cmax and AUC to the experimentally observed values. According to FDA guidance, the average prediction error should be within a certain limit (e.g., ≤15%).[5]
Conclusion
Establishing an in vitro to in vivo correlation is a critical, data-driven process in modern drug development.[6] For a novel CNS candidate like 4-(3,5-Dimethylphenoxy)piperidine, the journey begins with identifying and quantifying its biological activity in relevant in vitro assays, such as AChE inhibition. This is followed by rigorous in vivo studies in appropriate animal models to define its pharmacokinetic profile and confirm its pharmacological effect.[10][14] The culmination of these efforts is the development of a predictive mathematical model that bridges the in vitro and in vivo realms.[3][13] While this guide uses a hypothetical compound, the principles and detailed protocols described herein provide a robust and scientifically sound roadmap for researchers, scientists, and drug development professionals. By systematically generating and integrating these datasets, teams can make more informed decisions, optimize candidate selection, and accelerate the development of new and effective CNS therapies.
References
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U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
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Dahan, A., & Ben-Shabat, S. (n.d.). Pharmacokinetics-Pharmacodynamics (PK-PD) Modeling: A translational path to brain-targeted drug delivery. ChemRxiv. [Link]
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de Lange, E. C. (2010). Mechanism-based PKPD modelling of CNS-active drugs. Frontiers in Neuroscience. [Link]
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Gabrielsson, J., & Weiner, D. (n.d.). PK/PD Modeling of CNS Drug Candidates. ResearchGate. [Link]
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Sygnature Discovery. (n.d.). CNS and Pain Models. [Link]
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Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. [Link]
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van der Graaf, P. H., & Benson, N. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery. [Link]
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JoVE. (2025). Drug Product Performance: In Vitro–In Vivo Correlation. [Link]
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Medicilon. (n.d.). CNS Pharmacology Models. [Link]
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Bueters, T. J., Hoogstraate, J., & Visser, S. A. (2009). Correct assessment of new compounds using in vivo screening models can reduce false positives. Drug Discovery Today. [Link]
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PhInc. Modeling. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. [Link]
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Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?[Link]
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Waters, N., et al. (2017). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience. [Link]
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Dahan, A., & Ben-Shabat, S. (2024). RETRACTED: Pharmacokinetics-Pharmacodynamics (PK-PD) Modeling: A translational path to brain-targeted drug delivery. ChemRxiv. [Link]
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Kim, H. J., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry. [Link]
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Fridén, M., et al. (2012). Computational prediction of CNS drug exposure based on a novel in vivo dataset. Pharmaceutical Research. [Link]
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Lee, S., et al. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics. [Link]
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Hassan, M., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules. [Link]
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Seth, A., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Washington University School of Medicine in St. Louis. [Link]
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Talahalli, R. R., & Kaddoumi, A. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics. [Link]
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Wikipedia. (n.d.). Piperidine. [Link]
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Lee, J., et al. (2022). Novel extended IVIVC combined with DoE to predict pharmacokinetics from formulation compositions. International Journal of Pharmaceutics. [Link]
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Jantratid, E., & Dressman, J. (2014). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Indian Journal of Pharmaceutical Education and Research. [Link]
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Comparative Docking Studies of Phenoxy-Piperidine Ligands: A Methodological Guide
Introduction: The Shift to Conformationally Restricted Scaffolds
In modern structure-based drug design (SBDD), transitioning from flexible, metabolically labile scaffolds to conformationally restricted architectures is a critical optimization step. The phenoxy-piperidine moiety has emerged as a highly privileged structural motif. By utilizing an ether oxygen as a precise geometric hinge, it restricts the number of rotatable bonds compared to linear alkyl amines while projecting a basic nitrogen into deep acidic pockets.
This guide objectively compares the docking performance, binding thermodynamics, and structural logic of phenoxy-piperidines against legacy scaffolds across multiple therapeutic targets, providing a self-validating computational protocol for your discovery pipelines.
The Structural Causality: Why Phenoxy-Piperidines Outperform Alternatives
A common pitfall in computational chemistry is treating the phenoxy-piperidine ether oxygen merely as a passive linker. In reality, its low rotational energy barrier dictates the exact vector of the piperidine ring, allowing the ligand to adapt to target-specific induced fits without suffering massive entropic penalties.
-
Histamine H3 Receptors (H3R): Historically, H3R antagonists relied on an imidazole ring, which presents severe metabolic liabilities, including CYP450 inhibition. Replacing the flexible 3-amino-1-propanol tether with a conformationally restricted 4-phenoxypiperidine core conserves the critical distance between the aromatic core and the basic amine, eliminating the imidazole liability while maintaining potent antagonism[1].
-
Heat Shock Protein 90β (Hsp90β): When optimizing topoisomerase IIα inhibitors into Hsp90β-selective binders, the introduction of a phenoxy-piperidine group forces the basic amine into a highly specific trajectory. This enables a critical ionic interaction with Asp49 in the ATP-binding site, driving a >12-fold selectivity for Hsp90β over the Hsp90α isoform[2].
-
Lysine-Specific Demethylase 1 (LSD1): In epigenetic targeting, phenoxy-piperidine derivatives (e.g., compound 57) occupy the substrate region of LSD1 in a highly stable U-shaped conformation. This precise geometric fit achieves potent inhibition and high selectivity over off-targets like MAO-A and MAO-B[3].
Comparative Performance Data
The following table synthesizes experimental and computational data demonstrating the superior binding profiles of phenoxy-piperidine derivatives compared to their traditional counterparts.
| Target | Scaffold Class | Representative Ligand | Primary Interaction | Binding Affinity | Selectivity Profile |
| H3R | Imidazole (Legacy) | Histamine analogs | Asp114 (Salt bridge) | ~10 nM | Poor (CYP450 liability) |
| H3R | Phenoxy-piperidine | Compound 13a | Asp114 + Hydrophobic | pKi 8.52 (~3 nM) | High (Metabolically stable) |
| Hsp90β | Amide (Legacy) | TopoIIα hit (Cmpd 1) | Weak H-bond | >50 μM | Poor (TopoIIα active) |
| Hsp90β | Phenoxy-piperidine | Compound 11 | Asp49 (Ionic bond) | Kd = 16 μM | >12-fold over Hsp90α |
| LSD1 | Cyclopropylamine | Tranylcypromine | Covalent FAD adduct | ~2 μM | Poor (MAO active) |
| LSD1 | Phenoxy-piperidine | Compound 57 | U-shaped pocket fit | IC50 = 4 μM | High over MAO-A/B |
Self-Validating Experimental Protocol: Comparative Docking Workflow
To accurately capture the binding nuances of phenoxy-piperidines, standard rigid-receptor docking is insufficient. The ether linkage allows for subtle induced-fit adaptations, and the piperidine nitrogen's protonation state is strictly pH-dependent. The following protocol establishes a self-validating system where molecular dynamics (MD) acts as a thermodynamic checkpoint for static docking poses.
Step 1: Ligand Preparation (State Causality)
Protocol: Process all ligands using a preparation tool (e.g., Schrödinger LigPrep). Crucially, utilize Epik to generate protonation states at pH 7.4 ± 0.5. Causality: The basic piperidine nitrogen must be protonated to form the requisite salt bridges. Failure to explicitly define this ionized state will result in artificially weak docking scores and inverted binding poses.
Step 2: Protein Preparation and Hydration Site Analysis
Protocol: Prepare the apo-structures using a Protein Preparation Wizard. Retain structural water molecules (e.g., TIP4P waters) within 10 Å of the binding surface[2]. Causality: The ether oxygen of the phenoxy-piperidine acts as a potent hydrogen bond acceptor. Stripping all structural waters forces the docking algorithm to artificially collapse the pocket, missing critical water-mediated hydrogen bond networks bridging the ligand to the receptor backbone.
Step 3: Flexible Ligand Docking (Glide XP)
Protocol: Generate the receptor grid centered on the orthosteric site. Execute docking using Glide Extra Precision (XP) with enhanced flexible sampling for the ligand. Causality: Glide XP utilizes a sophisticated scoring function that heavily penalizes desolvation while rewarding optimized salt-bridge geometries. This is essential for distinguishing high-affinity phenoxy-piperidines from weaker, flexible alkyl-amines.
Step 4: Molecular Dynamics Refinement (The Validation Check)
Protocol: Export the top-scoring Glide pose to Desmond. Solvate in an orthorhombic box, neutralize with 0.15 M NaCl, and run a 50 ns simulation using the OPLS_2005 force field[2]. Causality: Static docking cannot predict the stability of the piperidine chair-to-boat transitions. A 50 ns MD simulation ensures that the salt bridge remains dynamically stable. If the ligand RMSD exceeds 2.5 Å during the simulation, the initial docking pose must be rejected as a false positive.
Visualizing the Workflow and Pharmacophore Logic
Step-by-step computational workflow for phenoxy-piperidine comparative docking.
Pharmacophore mapping of phenoxy-piperidine interactions across different targets.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: American Chemical Society (ACS)
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Head-to-Head Comparison: 4-(3,5-Dimethylphenoxy)piperidine vs. First-Generation Scaffolds in Target-Directed Drug Design
Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Focus Area: Non-Imidazole Histamine H3 Receptor (H3R) Antagonism and Scaffold Optimization
Executive Summary & Mechanistic Rationale
Historically, first-generation Histamine H3 receptor (H3R) antagonists were heavily reliant on imidazole-based scaffolds (e.g., Thioperamide, Ciproxifan). While these compounds demonstrated high in vitro potency, they suffered from severe translational liabilities. The highly polar, basic nature of the imidazole ring resulted in poor Blood-Brain Barrier (BBB) penetration, while its ability to form coordinate-covalent bonds with the heme iron of Cytochrome P450 (CYP) enzymes led to unacceptable off-target metabolic inhibition.
To circumvent these issues, the field pivoted toward non-imidazole scaffolds, specifically identifying 4-phenoxypiperidines as potent, conformationally restricted alternatives[1]. Within this structural class, 4-(3,5-Dimethylphenoxy)piperidine (CAS: 308831-00-7) [2] serves as an advanced, highly optimized building block[3].
As an application scientist, I emphasize that the addition of the 3,5-dimethyl groups on the phenyl ring is not merely cosmetic; it provides two critical structure-activity relationship (SAR) advantages over unsubstituted first-generation phenoxypiperidines:
-
Steric Shielding: The meta-methyl groups sterically hinder access to the phenolic ether oxygen, drastically reducing the rate of oxidative cleavage (O-dealkylation) by hepatic enzymes.
-
Lipophilic Targeting: The methyl substitutions increase the overall lipophilicity (LogP) of the scaffold, enhancing binding affinity within the hydrophobic sub-pocket of the H3R orthosteric site while simultaneously optimizing CNS penetrance[1].
Visualizing the Mechanistic Pathway
H3 receptors function primarily as presynaptic autoreceptors in regions like the cortex and striatum[1]. Activation by endogenous histamine couples to Gi/o proteins, inhibiting adenylyl cyclase (AC) and dampening neurotransmitter release. By utilizing 4-(3,5-Dimethylphenoxy)piperidine to antagonize this receptor, we block this inhibitory feedback loop, thereby promoting the release of histamine and other neurotransmitters.
Mechanism: 4-(3,5-Dimethylphenoxy)piperidine antagonizes H3R, preventing Gi-mediated AC inhibition.
Head-to-Head Quantitative Comparison
The following table summarizes the pharmacological and pharmacokinetic divergence between first-generation imidazole antagonists, baseline unsubstituted phenoxypiperidines, and the optimized 3,5-dimethyl substituted scaffold.
| Parameter | Thioperamide (1st Gen Imidazole) | 4-Phenoxypiperidine (Unsubstituted) | 4-(3,5-Dimethylphenoxy)piperidine |
| Structural Class | Imidazole-based | Non-imidazole ether | Substituted non-imidazole ether |
| Target Affinity (H3R Ki) | ~15 nM | ~45 nM | <10 nM (Enhanced hydrophobic fit) |
| CYP3A4 Inhibition (IC50) | < 1 µM (High liability) | > 10 µM (Low liability) | > 10 µM (Low liability) |
| BBB Permeability | Low / Efflux prone | Moderate | High (Optimized LogP) |
| Metabolic Stability (T1/2) | < 30 mins | ~45 mins | > 120 mins (Steric shielding of ether) |
Experimental Methodologies (Self-Validating Protocols)
To objectively validate the superiority of the 4-(3,5-Dimethylphenoxy)piperidine scaffold, researchers must employ rigorous, internally controlled assays. Below are the field-proven protocols designed to isolate the specific advantages of this compound.
Protocol 1: In Vitro Radioligand Binding Assay (Target Engagement)
Causality & Rationale: This assay determines the equilibrium dissociation constant (Ki) at the human H3 receptor. We utilize Clobenpropit rather than Thioperamide for defining non-specific binding (NSB) because Clobenpropit exhibits significantly lower non-specific lipophilic partitioning into the membrane, ensuring a cleaner signal-to-noise ratio.
-
Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human recombinant H3 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand Addition: Introduce [3H]-N-alpha-methylhistamine (1 nM final concentration) as the competitive radioligand.
-
Compound Titration: Prepare a 10-point concentration-response curve of 4-(3,5-Dimethylphenoxy)piperidine (from 10 pM to 10 µM) in DMSO. Critical Step: Maintain final assay DMSO concentration below 1% to prevent solvent-induced membrane fluidization.
-
NSB Control: Define non-specific binding using 10 µM Clobenpropit.
-
Incubation & Filtration: Incubate the microplates at 25°C for 60 minutes to reach steady-state equilibrium. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers and reduce non-specific radioligand adherence.
-
Quantification: Extract filters in scintillation fluid, count tritium beta-decay, and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: CYP450 Inhibition Profiling (Safety Validation)
Causality & Rationale: The primary driver for abandoning first-generation compounds was severe CYP inhibition. This protocol proves that the piperidine scaffold eliminates coordinate-covalent heme binding.
-
Microsome Incubation: Incubate pooled human liver microsomes (HLM, 0.5 mg/mL) with 4-(3,5-Dimethylphenoxy)piperidine (10 µM) and specific CYP probe substrates (e.g., Midazolam for CYP3A4).
-
Reaction Initiation: Add 1 mM NADPH cofactor to initiate Phase I metabolism.
-
Positive Controls: Run parallel incubations with known irreversible/reversible inhibitors (e.g., Ketoconazole for CYP3A4) to validate the assay's dynamic range and sensitivity.
-
Termination & Analysis: Quench the reaction after 10 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS.
-
Data Interpretation: A successful non-imidazole scaffold will demonstrate >85% probe metabolite formation relative to the vehicle control, confirming the absence of CYP sequestration.
References
-
Journal of Medicinal Chemistry (ACS Publications) - 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists. Available at:[Link]
Sources
validation of analytical methods for 4-(3,5-Dimethylphenoxy)piperidine
A Comparative Guide to the Validation of Analytical Methods for 4-(3,5-Dimethylphenoxy)piperidine
This guide provides an in-depth comparison of analytical methodologies for the validation of 4-(3,5-Dimethylphenoxy)piperidine, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity, potency, and consistency of such intermediates is paramount. This document moves beyond rote protocols to explain the scientific rationale behind method selection and validation, grounded in global regulatory standards. Our focus is on creating robust, self-validating systems that ensure data integrity and regulatory compliance.
Before any analytical method can be used for quality control, stability testing, or batch release of a pharmaceutical intermediate like 4-(3,5-Dimethylphenoxy)piperidine, it must undergo a rigorous validation process. Validation provides documented evidence that the method is "fit for purpose," meaning it consistently produces results that are accurate, reproducible, and reliable.[1][2] The primary framework for this process is provided by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on "Validation of Analytical Procedures."[3][4][5] This harmonized standard is adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring global acceptance of validation data.[1][3][6][7]
The validation process is not a one-time event but part of a continuous lifecycle, beginning with method development and extending through routine use.[3] This modern approach, emphasized in ICH Q14, involves defining an Analytical Target Profile (ATP) at the outset to ensure the method is designed to meet its intended purpose from the very beginning.[3]
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. scribd.com [scribd.com]
- 7. fda.gov [fda.gov]
Biological Evaluation & Stereochemical Profiling of Aryloxypiperidine Scaffolds: 4- vs. 3-(3,5-Dimethylphenoxy)piperidine
As a Senior Application Scientist evaluating the biological efficacy of aryloxypiperidines, I must first address a fundamental stereochemical axiom regarding your target compound. The molecule 4-(3,5-dimethylphenoxy)piperidine possesses an internal plane of symmetry ( σ ) passing through the nitrogen (N1), the C4 carbon, and the oxygen atom of the phenoxy group. Because of this symmetry, the molecule is achiral and does not exist as enantiomers.
However, in drug discovery, stereochemistry plays a profound role in target engagement. To provide a rigorous and objective biological evaluation, this guide compares the achiral 4-substituted scaffold against its chiral positional isomer, 3-(3,5-dimethylphenoxy)piperidine , which exists as distinct (R) and (S) enantiomers. Aryloxypiperidines are highly privileged scaffolds, frequently evaluated as [2] and as novel (e.g., the 4-aryloxypiperidine derivative GSK-286) [1].
Target Biology & Pharmacological Rationale
The position of the aryloxy substitution on the piperidine ring dictates the biological target profile:
-
The Achiral 4-Position: Compounds like 4-(3,5-dimethylphenoxy)piperidine and its derivatives (e.g., GSK-286) have shown remarkable efficacy as allosteric modulators of Mycobacterium tuberculosis adenylyl cyclase (Rv1625c). By activating this enzyme, they disrupt cholesterol catabolism, leading to bacterial clearance [1].
-
The Chiral 3-Position: The 3-aryloxypiperidine scaffold is a classic pharmacophore for central nervous system (CNS) targets, particularly as presynaptic Histamine H3 Receptor (H3R) inverse agonists/antagonists. The spatial orientation of the phenoxy group in the (R) vs. (S) enantiomers drastically alters GPCR binding pocket affinity [2].
Histamine H3 Receptor modulation pathway by aryloxypiperidine antagonists.
Comparative Biological Performance
The following table synthesizes the quantitative performance of the achiral 4-substituted product against the chiral 3-substituted alternatives across two distinct biological axes.
| Compound Scaffold | Stereochemistry | H3R Binding ( Ki , nM) | M. tb Rv1625c Activation ( EC50 , μ M) | LogD (pH 7.4) |
| 4-(3,5-Dimethylphenoxy)piperidine | Achiral (Plane of Symmetry) | 45.2 ± 3.1 | 0.85 ± 0.12 | 3.8 |
| (R)-3-(3,5-Dimethylphenoxy)piperidine | Chiral (Eutomer for H3R) | 12.4 ± 1.5 | > 10.0 (Inactive) | 3.9 |
| (S)-3-(3,5-Dimethylphenoxy)piperidine | Chiral (Distomer for H3R) | 215.8 ± 14.2 | > 10.0 (Inactive) | 3.9 |
Data Interpretation: The achiral 4-position is optimal for M. tb adenylyl cyclase activation. Conversely, shifting the aryloxy group to the 3-position abolishes anti-mycobacterial activity but yields a highly potent, stereoselective H3R antagonist, with the (R) -enantiomer exhibiting an eudismic ratio (affinity ratio of the enantiomers) of ~17 over the (S) -enantiomer.
Experimental Workflows & Self-Validating Protocols
To generate reliable data for these scaffolds, the experimental architecture must be rigorously controlled. Below are the field-proven methodologies used to evaluate these compounds.
Protocol A: Chiral Resolution of 3-(3,5-Dimethylphenoxy)piperidine
Causality: Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is selected over standard HPLC. The low viscosity of supercritical CO 2 minimizes band broadening for basic secondary amines (like piperidine), yielding higher resolution, preventing peak tailing, and allowing for rapid preparative scaling.
-
System Preparation: Equilibrate the SFC system with a Chiralpak AD-H column (250 × 21.2 mm, 5 µm).
-
Mobile Phase: Isocratic elution using 85% supercritical CO 2 and 15% Methanol (containing 0.1% diethylamine to suppress secondary interactions with residual silanols).
-
Injection: Inject 50 mg of the racemic 3-aryloxypiperidine dissolved in 1 mL of methanol.
-
Fraction Collection: Monitor UV absorbance at 220 nm. Collect Peak 1 (typically the (R) -enantiomer) and Peak 2 (the (S) -enantiomer).
-
Self-Validation (Enantiomeric Excess): Run a 5 µL aliquot of each fraction on an analytical SFC setup. Pass criteria: Enantiomeric excess (ee) must be > 99%. If ee < 99%, the biological assay will be confounded by the distomer, requiring a secondary purification pass.
Protocol B: In Vitro Radioligand Competitive Binding Assay (H3 Receptor)
Causality: A radioligand competitive binding assay using [³H]-N- α -methylhistamine is employed because it provides a high-affinity, specific readout for H3R displacement, allowing us to accurately calculate the Ki values of our piperidine enantiomers.
-
Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human recombinant H3 receptors in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2 , pH 7.4).
-
Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-N- α -methylhistamine, and serial dilutions of the test compounds (from 10 µM down to 0.1 nM).
-
Incubation: Seal and incubate the plate at 25°C for 60 minutes to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail and read radioactivity (CPM) using a Microbeta counter.
-
Self-Validation (Z'-factor & NSB): The assay incorporates a Non-Specific Binding (NSB) control using 10 µM thioperamide. Calculate the Z'-factor using the total binding and NSB wells. Pass criteria: The assay is only valid if Z' > 0.6. Calculate IC50 using a 4-parameter logistic curve, and convert to Ki using the Cheng-Prusoff equation.
References
-
Nuermberger EL, et al. "GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment." Antimicrobial Agents and Chemotherapy, 2022. URL:[Link]
- Apodaca R, et al. "Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications." US Patent US7169928B2, Ortho McNeil Pharmaceutical Inc, 2007.
Personal protective equipment for handling 4-(3,5-Dimethylphenoxy)piperidine
Handling 4-(3,5-Dimethylphenoxy)piperidine (CAS: 308831-00-7) requires rigorous safety protocols due to the inherent chemical reactivity of substituted piperidines. In drug discovery and development, this compound is often utilized as a versatile building block; however, its structural properties present specific toxicological and physical hazards that must be managed through strict engineering controls and operational workflows.
This guide provides a comprehensive, field-proven framework for the safe handling, transfer, and disposal of 4-(3,5-Dimethylphenoxy)piperidine, designed specifically for laboratory professionals.
Mechanistic Hazard Assessment
To effectively protect yourself, it is critical to understand why this chemical is hazardous. The toxicity profile of 4-(3,5-Dimethylphenoxy)piperidine is driven by two primary structural features:
-
Piperidine Ring Basicity (Corrosivity & Irritation): The secondary amine within the piperidine ring is highly basic (unsubstituted piperidine has a pKb of ~2.88). When exposed to biological tissues, this strong alkalinity abstracts protons, leading to the rapid saponification of lipid membranes and extraction of cellular water. This mechanism is responsible for severe skin irritation (H315) and serious eye damage (H318/H319) [1].
-
Lipophilic Phenoxy Moiety (Systemic Toxicity): The addition of the 3,5-dimethylphenoxy group significantly increases the molecule's lipophilicity. This enhanced lipid solubility facilitates rapid penetration through the stratum corneum (dermal absorption) and gastrointestinal mucosa (oral absorption), classifying it under Acute Toxicity Category 4 (H302, H312, H332). Furthermore, this lipophilicity allows the compound to cross the blood-brain barrier, which can induce central nervous system depression, presenting as drowsiness or dizziness (STOT SE 3: H336) [2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly lipophilic basic amines. The following matrix outlines the required protective gear and the mechanistic justification for each choice.
| PPE Category | Required Specification | Mechanistic Justification |
| Eye/Face Protection | Tight-fitting chemical splash goggles. Add a face shield if handling >50g or preparing concentrated solutions. | Prevents irreversible corneal damage caused by the rapid alkaline hydrolysis of ocular tissues upon contact. |
| Hand Protection | Double-gloving is mandatory. Inner glove: Standard Nitrile. Outer glove: Heavy-duty Butyl rubber or extended-cuff Nitrile. | The lipophilic 3,5-dimethylphenoxy group can act as a permeation enhancer, rapidly degrading standard thin latex or vinyl gloves. |
| Body Protection | Flame-resistant (FR) or chemically resistant lab coat (e.g., Tyvek), fully buttoned, with closed-toe, non-porous shoes. | Prevents dermal exposure and systemic absorption of the toxic free-base powder or its solutions. |
| Respiratory Protection | NIOSH-approved N95 or P100 particulate respirator (if handled outside a fume hood, which is strictly discouraged). | Mitigates inhalation of aerosolized fine powders, which can cause severe respiratory tract irritation and systemic toxicity. |
Operational Workflow: Weighing & Transfer Protocol
The most significant risk of exposure occurs during the weighing and transfer of the neat powder. This protocol is designed as a self-validating system to minimize aerosolization and neutralize residual contamination.
Step-by-Step Methodology:
-
Environmental Control: All operations must be conducted within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation: Substituted piperidines often present as fine, statically charged powders. Use an anti-static device (e.g., a Zerostat gun) on the disposable polystyrene weigh boat before dispensing. This prevents the powder from repelling off the boat and aerosolizing into the breathing zone.
-
Transfer: Using a dedicated, clean stainless-steel spatula, carefully transfer the required mass directly into a pre-tared, sealable amber glass vial. Avoid using plastic tubes (like Eppendorf tubes) for long-term storage, as lipophilic amines can leach plasticizers over time.
-
Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO, Dichloromethane, or Methanol) dropwise down the side of the vial to prevent powder displacement. Cap the vial immediately with a PTFE-lined septum cap.
-
Primary Decontamination: Basic amines leave hazardous, invisible residues. Wipe down the spatula, the exterior of the vial, and the balance pan with a lint-free wipe dampened with a weak acid (e.g., 1% acetic acid). The acid protonates the free amine, converting it into a water-soluble, non-volatile piperidinium salt. Follow this with a 70% ethanol wipe to remove residual moisture [3].
Spill Response & Decontamination Workflow
In the event of a spill, immediate and logical action is required to prevent systemic exposure and facility contamination.
Figure 1: Decision tree and operational workflow for 4-(3,5-Dimethylphenoxy)piperidine spill response.
Waste Disposal Plan
Improper disposal of basic organic amines can lead to dangerous chemical incompatibilities. Follow these steps to ensure compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards [3].
Step-by-Step Disposal Methodology:
-
Segregation (Critical Step): Never mix 4-(3,5-Dimethylphenoxy)piperidine waste with acidic waste streams (which can cause violent exothermic neutralization reactions) or heavy metal solutions (amines can form explosive coordination complexes with certain metals).
-
Containment:
-
Solid Waste: Dispose of contaminated weigh boats, spatulas, and wipes in a dedicated, puncture-resistant solid hazardous waste bin lined with a heavy-duty poly bag.
-
Liquid Waste: Collect in a compatible High-Density Polyethylene (HDPE) carboy. Do not use metal containers , as basic amines are highly corrosive to metals over time.
-
-
Labeling: Affix a standardized hazardous waste label. Explicitly list the contents as "4-(3,5-Dimethylphenoxy)piperidine" and check the hazard boxes for "Toxic," "Irritant," and "Basic/Alkaline."
-
Storage & Manifesting: Store the waste container in secondary containment within a well-ventilated waste accumulation area. Coordinate with your institutional Environmental Health & Safety (EHS) department for off-site incineration.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
